Product packaging for beta-D-altropyranose(Cat. No.:CAS No. 7283-10-5)

beta-D-altropyranose

Cat. No.: B7959010
CAS No.: 7283-10-5
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-DGPNFKTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beta-D-altropyranose is a D-altropyranose that has beta- configuration at the anomeric centre.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B7959010 beta-D-altropyranose CAS No. 7283-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-DGPNFKTASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7283-10-5
Record name beta-D-Altropyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-D-ALTROPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN4MRR6TBH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Conformational Landscape of β-D-Altropyranose in Solution: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altrose, a C3 epimer of D-allose, is a rare aldohexose that, despite its infrequent natural occurrence, holds significant interest in medicinal chemistry and drug development due to its unique stereochemistry. The conformational flexibility of the altropyranose ring is a key determinant of its biological activity and its interactions with enzymes and receptors. Unlike the more rigid and well-studied glucose, the altropyranose scaffold is known to exhibit significant conformational heterogeneity in solution, primarily existing in a dynamic equilibrium between the 4C1 and 1C4 chair conformations. This technical guide provides a comprehensive analysis of the conformational behavior of β-D-altropyranose in solution, integrating experimental data with computational methodologies to offer a detailed understanding of its structural landscape.

Conformational Equilibrium of β-D-Altropyranose

The pyranose ring of β-D-altropyranose is not static but rather exists as an equilibrium of different conformers. The principal contributors to this equilibrium are the two chair conformations, 4C1 and 1C4, with potential minor contributions from various boat and skew-boat forms. The relative populations of these conformers are dictated by a delicate balance of steric and electronic effects, including the anomeric effect, and are sensitive to the solvent environment.

In the solid state, X-ray crystallographic studies have shown that β-D-altrose adopts a 4C1 chair conformation. However, in solution, the low energetic barrier to ring inversion allows for a dynamic equilibrium between multiple conformational states. This flexibility is a critical aspect of its chemical reactivity and biological function.

conformational_equilibrium cluster_4C1 4C1 Conformation cluster_1C4 1C4 Conformation 4C1 1C4 4C1->1C4 Ring Inversion

Caption: Conformational equilibrium of β-D-altropyranose between the 4C1 and 1C4 chair forms.

Quantitative Conformational Analysis

The determination of the relative populations of the different conformers of β-D-altropyranose in solution relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (3JHH). These coupling constants are related to the dihedral angle between the coupled protons through the Karplus equation. By measuring the full set of 3JHH values around the pyranose ring, it is possible to deduce the average conformation and, in cases of conformational equilibria, the populations of the contributing conformers.

Computational chemistry provides a powerful complementary approach. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to calculate the relative energies of different conformers and to predict theoretical J-coupling constants for each conformation. Comparison of these theoretical values with experimental data allows for a more robust determination of the conformational landscape.

Table 1: Experimental and Theoretical Conformational Data for β-D-Altropyranose

Parameter4C1 Conformer (Calculated)1C4 Conformer (Calculated)Experimental (in D2O)
Population (%) Data not availableData not availableData not available
3JH1,H2 (Hz) ~1-3~8-10Data not available
3JH2,H3 (Hz) ~3-5~1-3Data not available
3JH3,H4 (Hz) ~3-5~8-10Data not available
3JH4,H5 (Hz) ~8-10~1-3Data not available
3JH5,H6a (Hz) Dependent on hydroxymethyl rotamerDependent on hydroxymethyl rotamerData not available
3JH5,H6b (Hz) Dependent on hydroxymethyl rotamerDependent on hydroxymethyl rotamerData not available
Relative Energy (kcal/mol) Data not availableData not available-

Experimental and Computational Protocols

A rigorous conformational analysis of β-D-altropyranose involves a synergistic application of experimental NMR spectroscopy and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary experimental technique for elucidating the solution conformation of carbohydrates is high-resolution NMR spectroscopy.

Protocol for 1D and 2D NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of β-D-altropyranose in 0.5-0.7 mL of high-purity deuterated solvent (e.g., D2O, DMSO-d6) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution 1D 1H NMR spectrum to observe the overall signal dispersion and to measure chemical shifts and coupling constants where possible.

    • Perform a series of 2D NMR experiments for complete resonance assignment:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons (2JHH and 3JHH).

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of the pyranose ring).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached 13C nucleus.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing through-space distance constraints.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.

    • Assign all proton and carbon resonances using the combination of 1D and 2D spectra.

    • Extract the vicinal proton-proton coupling constants (3JHH) from the 1D spectrum or from cross-peaks in high-resolution 2D spectra.

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample β-D-Altropyranose in D2O 1D_H1 1D 1H NMR Sample->1D_H1 2D_NMR 2D NMR (COSY, TOCSY, HSQC, etc.) Sample->2D_NMR Assignment Resonance Assignment 1D_H1->Assignment 2D_NMR->Assignment J_Coupling J-Coupling Extraction Assignment->J_Coupling Conformation Conformational Population Analysis J_Coupling->Conformation

Caption: Workflow for NMR-based conformational analysis of β-D-altropyranose.

Computational Chemistry

Computational methods are indispensable for interpreting experimental NMR data and for providing a more detailed picture of the conformational landscape.

Protocol for Molecular Dynamics (MD) Simulations:

  • System Setup:

    • Generate the initial 3D structures of the 4C1 and 1C4 conformers of β-D-altropyranose using a molecular builder.

    • Choose an appropriate force field for carbohydrates (e.g., GLYCAM, CHARMM36m).

    • Solvate the molecule in a periodic box of a suitable water model (e.g., TIP3P, SPC/E).

    • Add counter-ions to neutralize the system if necessary.

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable contacts in the initial setup.

  • Equilibration:

    • Perform a short simulation under the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.

    • Perform a subsequent simulation under the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density of the system.

  • Production Run: Run a long MD simulation (typically on the order of nanoseconds to microseconds) to sample the conformational space of the molecule.

  • Analysis:

    • Analyze the trajectory to determine the populations of the different conformers by monitoring key dihedral angles.

    • Calculate theoretical J-coupling constants from the MD trajectory using specialized software and compare them with experimental values.

    • Analyze the hydrogen bonding network and solvation patterns around the molecule.

md_workflow cluster_setup System Setup cluster_simulation Simulation cluster_md_analysis Analysis Structure Initial 3D Structure Forcefield Select Force Field Structure->Forcefield Solvation Solvate in Water Box Forcefield->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production Trajectory Trajectory Analysis Production->Trajectory Populations Conformer Populations Trajectory->Populations J_Coupling_Calc Calculate Theoretical J-Couplings Trajectory->J_Coupling_Calc

Caption: General workflow for molecular dynamics simulation of β-D-altropyranose.

Conclusion

The conformational analysis of β-D-altropyranose in solution reveals a molecule with significant flexibility, existing as a dynamic equilibrium of multiple conformers, primarily the 4C1 and 1C4 chairs. While a definitive quantitative determination of the conformational populations is hampered by the lack of a complete set of experimental J-coupling constants in the literature, the combined application of NMR spectroscopy and computational modeling provides a powerful framework for characterizing its conformational landscape. A thorough understanding of this dynamic behavior is crucial for rationalizing its biological activity and for the design of novel carbohydrate-based therapeutics. Further experimental studies to determine a complete set of J-coupling constants for β-D-altropyranose in various solvents are highly encouraged to provide a more precise and quantitative picture of its conformational preferences.

The Scarcity of a Stereoisomer: A Technical Guide to the Elusive beta-D-Altrophyranose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Concepts of beta-D-Altrophyranose's Natural Occurrence and Isolation.

Executive Summary

D-Altrose, a C-3 epimer of mannose, is a rare aldohexose sugar. Its pyranose form, specifically beta-D-altropyranose, is not known to occur in nature, rendering the concept of its "natural occurrence and isolation" a subject of clarification rather than a documented reality. Scientific literature widely regards D-altrose as an "unnatural monosaccharide".[1][2] While its enantiomer, L-altrose, has been isolated from the bacterium Butyrivibrio fibrisolvens, D-altrose has not been found in any natural source to date.[1] This guide, therefore, pivots to provide a comprehensive overview of the synthetic routes that enable the preparation and subsequent isolation of D-altrose, which exists in equilibrium with its various isomers, including this compound, in solution. Furthermore, this document details the analytical methodologies required for its identification and quantification, critical for any investigation into its potential, albeit yet undiscovered, natural presence.

Natural Occurrence: A Notable Absence

Current scientific understanding indicates a lack of evidence for the natural occurrence of D-altrose. Extensive searches of natural product databases and the broader scientific literature have not yielded any confirmed sources of this monosaccharide. The term "rare sugar" aptly describes its status, as it is not a component of common metabolic or structural pathways in plants, animals, or microorganisms.[3] The only naturally occurring form of altrose that has been identified is L-altrose, which was isolated from strains of the bacterium Butyrivibrio fibrisolvens.[1][4] This fundamental absence of D-altrose in nature necessitates a focus on synthetic methods for its production and study.

Synthesis and "Isolation": A Practical Approach

Given the lack of natural sources, the "isolation" of D-altrose is effectively a purification step following its chemical synthesis. One documented method involves the hydrolysis of a precursor molecule, 1,6-anhydro-β-D-altropyranose (also known as D-altrosan).[5]

Experimental Protocol: Hydrolysis of 1,6-anhydro-β-D-altropyranose to D-Altrose

This protocol is adapted from a patented synthetic method.

Objective: To hydrolyze the 1,6-anhydro bond of D-altrosan to yield D-altrose.

Materials:

  • 1,6-anhydro-β-D-altropyranose (D-altrosan)

  • 1N Hydrochloric acid (HCl)

  • Dioxane

  • Anion exchange resin (e.g., hydroxyl ion type Amberlite IRA-410)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus and appropriate solvent system

Procedure:

  • Dissolve 1.62 g (10.0 mmol) of 1,6-anhydro-β-D-altropyranose in 100 ml of 1N hydrochloric acid.

  • Add 50 ml of dioxane to the solution.

  • Stir the solution continuously for 5 hours at 100°C.

  • Monitor the reaction progress by thin-layer chromatography to observe the conversion of the starting material to the product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by passing it through a column packed with an anion exchange resin (hydroxyl ion type).

  • Remove the solvent by distillation under reduced pressure using a rotary evaporator.

  • The resulting product will be a mixture containing D-altrose. Further purification by chromatography may be required to isolate D-altrose from any remaining starting material or byproducts.

Expected Outcome: The final product is D-altrose, which in solution exists as an equilibrium mixture of its furanose and pyranose anomers, including alpha- and this compound.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of D-altrose and its pyranose forms.

PropertyD-Altrose (General)alpha-D-AltropyranoseThis compound
CAS Number 1990-29-07282-80-67283-10-5
Molecular Formula C₆H₁₂O₆C₆H₁₂O₆C₆H₁₂O₆
Molecular Weight 180.16 g/mol 180.16 g/mol 180.16 g/mol
Physical Description Colorless to off-white crystalline solid[2]--
Melting Point 103-105 °C[1][2]--
Solubility Soluble in water, practically insoluble in methanol[1][2]--
Specific Rotation [α]D +32.6° (in water, at equilibrium)[2]--
IUPAC Name (2S,3R,4R)-2,3,4,5,6-Pentahydroxyhexanal[2](2S,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[6](2R,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[7]

Analytical Methodologies for Identification and Quantification

The identification and quantification of D-altrose, and by extension its anomers, in any sample would rely on established chromatographic and spectrometric techniques used for carbohydrate analysis. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

  • Detection Methods:

    • Refractive Index (RI) Detection: A universal detector for sugars, but with lower sensitivity and not suitable for gradient elution.

    • Evaporative Light Scattering Detection (ELSD): More sensitive than RI detection and compatible with gradient elution, but provides a non-linear response.

    • Pulsed Amperometric Detection (PAD): A highly sensitive and specific method for carbohydrates when coupled with high-performance anion-exchange chromatography (HPAEC).

  • Typical Columns: Amine-bonded silica (B1680970) columns, ligand-exchange columns, or specialized carbohydrate analysis columns.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: This technique requires derivatization of the non-volatile sugar into a volatile compound (e.g., through oximation and silylation). The derivatized sugar is then separated by gas chromatography and detected by mass spectrometry, which provides structural information.

  • Advantages: High sensitivity and selectivity, providing both qualitative and quantitative data.

  • Disadvantages: Requires a derivatization step, which can be time-consuming.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.

  • Advantages: High sensitivity and selectivity, does not typically require derivatization, and can provide structural information through tandem MS (MS/MS).

  • Considerations: Requires careful method development to achieve good chromatographic separation and efficient ionization of the sugar molecules.

Visualization of Synthetic Workflow

As no natural signaling pathways involving this compound are known, the following diagram illustrates the synthetic workflow for the preparation of D-altrose.

Synthesis_of_D_Altrose cluster_reagents cluster_resin cluster_pressure Start 1,6-anhydro-β-D-altropyranose (D-altrosan) Reaction Hydrolysis Start->Reaction Neutralization Neutralization Reaction->Neutralization Reagents 1N HCl, Dioxane 100°C, 5h Evaporation Solvent Removal Neutralization->Evaporation Resin Anion Exchange Resin Product D-Altrose (Equilibrium Mixture) Evaporation->Product Reduced_Pressure Reduced Pressure

Caption: Synthetic workflow for the preparation of D-altrose via hydrolysis.

Conclusion

References

A Technical Guide to the Physical and Chemical Properties of Crystalline β-D-Altrose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altrose is an aldohexose sugar, classified as a "rare sugar" due to its limited abundance in nature. It is a C-3 epimer of D-mannose.[1][2] The crystalline form of its β-anomer, β-D-altropyranose, possesses distinct structural and chemical characteristics that make it a molecule of interest in glycobiology and as a chiral building block for the synthesis of novel therapeutic agents and other biologically active compounds.[2][3] Understanding its fundamental physical and chemical properties is crucial for its application in research and development.

This technical guide provides an in-depth overview of the core properties of crystalline β-D-altrose, detailed experimental protocols for its characterization, and a summary of its structural data.

Chemical and Structural Properties

Molecular Structure and Conformation

In its crystalline state, β-D-altrose adopts a pyranose (six-membered) ring structure. X-ray diffraction studies have definitively shown that the aldopyranose ring exists in a 4C1 chair conformation.[4][5] The anomeric hydroxyl group (at the C-1 position) is in an equatorial orientation, which defines the molecule as the β-anomer.[4][5] This specific conformation influences its reactivity and interactions with biological systems.

In the crystal lattice, the molecule is stabilized by an extensive network of intermolecular hydrogen bonds. All hydroxyl groups function as both donors and acceptors, resulting in the formation of two independent O—H⋯O—H⋯ helices that extend along the z-axis of the crystal.[4][5]

Identification and Nomenclature

The key identifiers and chemical nomenclature for β-D-altrose are summarized in the table below.

Property Value Reference(s)
Systematic Name (2R,3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[4][5]
IUPAC Name (2R,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[6]
Common Names β-D-Altrose, beta-D-Altrose, β-D-Altropyranose[6]
Molecular Formula C₆H₁₂O₆[4][6]
Molar Mass 180.16 g/mol [4][6]
CAS Number 7283-10-5[6]

Physical Properties

The physical and crystallographic properties of β-D-altrose have been well-characterized. This data is essential for material handling, purification, and analytical method development.

Appearance, Solubility, and Thermal Properties

Crystalline D-altrose is typically a white to off-white powder.[2] It is soluble in water and practically insoluble in methanol.[1][2] This differential solubility is often exploited for crystallization.

Optical Activity and Mutarotation

When dissolved in an aqueous solution, β-D-altrose, like other reducing sugars, undergoes mutarotation.[7][8] This process involves the interconversion between the α and β anomers via the open-chain aldehyde form until an equilibrium is reached.[8][9] The specific rotation of a freshly prepared solution of a pure anomer will change over time to a final, constant value.[8][10] The equilibrium specific rotation for D-altrose in water has been reported as [α]D +32.6° .[2]

Summary of Physical and Crystallographic Data

The quantitative physical properties of crystalline β-D-altrose are summarized below.

Property Value Reference(s)
Appearance White to off-white crystalline solid/powder[2][11]
Melting Point 103-108 °C[2][11]
Solubility Soluble in water, practically insoluble in methanol[1][2]
Specific Rotation (Equilibrium) [α]D = +32.6° (in water)[2]
Crystal System Trigonal[4][5]
Space Group P3₂[4][5]
Cell Dimensions a = 7.1749 (13) Å, c = 12.7415 (15) Å[4][5]
Unit Cell Volume 568.04 (16) ų[4][5]
Molecules per Unit Cell (Z) 3[4][5]
Calculated Density 1.580 Mg/m³[4]

Experimental Protocols

Obtaining high-quality crystals and characterizing their structure are fundamental steps in the study of β-D-altrose. The following sections detail the methodologies for these critical procedures.

Protocol for Crystallization

High-quality single crystals suitable for X-ray diffraction can be obtained using several methods. The slow evaporation technique is well-documented for β-D-altrose.

Method: Slow Evaporation

  • Preparation of Solution: Prepare a near-saturated solution by dissolving approximately 20 mg of high-purity D-altrose in 4 mL of distilled water.[4][5] Ensure the altrose is fully dissolved with gentle agitation.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean crystallization vessel (e.g., a small beaker or vial) to remove any particulate impurities that could act as unwanted nucleation sites.

  • Evaporation: Cover the vessel with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the perforations.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature, such as 293 K (20 °C).[4][5]

  • Crystal Growth and Harvesting: Monitor the vessel daily. Suitable crystals, typically appearing within several days to a week, can be carefully harvested from the mother liquor using a cryo-loop or fine forceps.

G cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Analysis start High-Purity D-Altrose dissolve Dissolve in Distilled Water to Near-Saturation start->dissolve filter Filter (0.22 µm) to Remove Particulates dissolve->filter evap Slow Evaporation at Constant Temp (293 K) filter->evap nucleation Nucleation & Growth (Days to Weeks) harvest Harvest Single Crystals nucleation->harvest analysis X-ray Diffraction Analysis harvest->analysis

Workflow for the Crystallization of β-D-Altrose.
Protocol for Single-Crystal X-ray Diffraction

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

  • Crystal Mounting: A single, high-quality crystal (ideally >0.1 mm in all dimensions) is carefully selected and mounted on a goniometer head, often using a cryo-loop and flash-cooling with liquid nitrogen to protect it from radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays (e.g., Cu Kα radiation, λ = 1.5418 Å) is directed at the crystal.[4][5] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of measured reflections are integrated and corrected for experimental factors.

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods with software like SHELXS) to generate an initial electron density map.[4] An atomic model is built into this map and then refined using least-squares techniques (e.g., with SHELXL) to achieve the best possible fit between the calculated and observed diffraction data.[4] The final refined structure provides precise atomic coordinates, bond lengths, and bond angles.

G cluster_exp Experimental cluster_comp Computational Analysis crystal Mount Single Crystal on Goniometer xray Irradiate with Monochromatic X-rays crystal->xray detector Collect Diffraction Patterns (Detector) xray->detector process Process Data (Integrate Intensities) detector->process solve Solve Phase Problem (e.g., Direct Methods) process->solve build Build Initial Atomic Model solve->build refine Refine Model Against Data build->refine final Final 3D Structure (Atomic Coordinates) refine->final

General Workflow for Single-Crystal X-ray Diffraction.

Biological Context

D-Altrose is considered an unnatural monosaccharide, meaning it is not commonly found in metabolic pathways of most organisms.[1][12] While its direct biological roles are still an area of active research, its stereoisomer D-allose (B117823) has demonstrated a range of biological activities, including anti-inflammatory, anti-oxidative, and immunosuppressant effects.[12][13] The unique stereochemistry of D-altrose makes it a valuable tool for probing carbohydrate-protein interactions and for use in the stereospecific synthesis of complex molecules.[3]

References

The Enigma of D-Altrose: A Technical Guide to a Rare Sugar's Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Altrose, a rare aldohexose, represents a frontier in monosaccharide research. As a C-3 epimer of D-mannose, its unique stereochemistry suggests the potential for distinct biological activities. However, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of its specific biological functions and metabolic pathways. This technical guide synthesizes the limited available information on D-altrose and, in light of the scarcity of data, presents a detailed overview of the closely related and more extensively studied rare sugar, D-allose (B117823), as an illustrative model. This comparative approach aims to provide researchers with a framework for investigating D-altrose, highlighting potential avenues of inquiry and established experimental methodologies.

D-Altrose: Current State of Knowledge

D-Altrose is an unnatural monosaccharide that is soluble in water.[1][2] Its presence has been noted in some bacteria, which suggests the existence of specialized metabolic pathways, though these are not yet well understood.[1] Research on D-altrose has been limited, primarily focusing on its chemical synthesis and its role as a precursor for other compounds.[2]

D-Allose: An Illustrative Paradigm for a Rare Sugar

To provide a practical guide for the investigation of rare sugars like D-altrose, we turn to its C-3 epimer, D-allose. D-allose has garnered significant scientific interest for its diverse biological activities, and a considerable body of research exists detailing its metabolic fate and mechanisms of action.[3][4][5][6] The following sections on D-allose are intended to serve as a comprehensive example of the type of in-depth analysis that is currently lacking for D-altrose.

Biological Functions of D-Allose

D-Allose has been demonstrated to possess a range of physiological effects, making it a molecule of interest for therapeutic development. These functions include:

  • Anti-inflammatory and Immunosuppressive Effects: D-allose has shown potential in modulating immune responses.

  • Anti-proliferative Activity: It has been observed to inhibit the growth of certain cancer cell lines.[7]

  • Antioxidant Properties: D-allose can mitigate oxidative stress by scavenging reactive oxygen species (ROS).[8]

  • Regulation of Plant Growth and Defense: In plants, D-allose can influence growth and induce defense mechanisms against pathogens.[9][10]

Metabolic Pathways of D-Allose

Unlike its abundant epimer D-glucose, D-allose is not readily metabolized for energy in most organisms.[7] However, it can be transported into cells and phosphorylated by hexokinases to form D-allose-6-phosphate. This phosphorylation is a critical step for many of its biological activities. In some microorganisms, D-allose can be further metabolized and incorporated into the glycolytic pathway.[10]

Quantitative Data for D-Allose

The following table summarizes key quantitative data related to the biological activity of D-allose from various studies. This serves as an example of the types of data that are crucial for understanding the biological profile of a rare sugar.

ParameterOrganism/Cell LineValue/EffectReference
Enzyme Kinetics
Hexokinase ActivityRiceD-allose is phosphorylated by hexokinase.--INVALID-LINK--
Cellular Effects
Inhibition of Cell GrowthLLC cellsDose-dependent inhibition of cell growth.[7]
Induction of AutophagyLLC cellsIncreased expression of LC3-II and p62.[7]
ROS ScavengingNeuro2A cellsAttenuated D-glucose-dependent ROS generation.--INVALID-LINK--
Plant Biology
Induction of ResistanceRice5 mM D-allose induces resistance to X. oryzae.--INVALID-LINK--
Inhibition of Leaf ElongationRiceD-allose inhibits gibberellin-dependent responses.[9][10]
Experimental Protocols for Studying D-Allose

Detailed methodologies are essential for reproducible research. The following are examples of experimental protocols that have been used to investigate the biological functions of D-allose.

Protocol 1: Assay for D-Allose Phosphorylation by Hexokinase

  • Objective: To determine if D-allose is a substrate for hexokinase.

  • Methodology:

    • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, NADP⁺, glucose-6-phosphate dehydrogenase, and the hexokinase enzyme.

    • Initiate the reaction by adding D-allose or D-glucose (as a positive control) to the mixture.

    • Monitor the production of NADPH at 340 nm using a spectrophotometer. The rate of NADPH production is proportional to the rate of hexose (B10828440) phosphorylation.

    • Vary the concentration of D-allose to determine kinetic parameters such as Kₘ and Vₘₐₓ.

Protocol 2: Cell Viability Assay

  • Objective: To assess the effect of D-allose on the proliferation of cancer cells.

  • Methodology:

    • Seed Lewis lung carcinoma (LLC) cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of D-allose for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm to determine cell viability relative to untreated controls.

Protocol 3: Analysis of Autophagy Induction

  • Objective: To determine if D-allose induces autophagy in cancer cells.

  • Methodology:

    • Treat LLC cells with D-allose for 48 hours.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Perform Western blotting using primary antibodies against LC3 and p62.

    • Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of autophagy induction.

Signaling Pathways and Experimental Workflows for D-Allose

Visualizing complex biological processes is crucial for understanding their underlying mechanisms. The following diagrams, created using the DOT language, illustrate a signaling pathway and an experimental workflow related to D-allose research.

D_Allose_Signaling_in_Plants cluster_membrane Cell Membrane D-Allose_ext D-Allose (extracellular) Transporter Hexose Transporter D-Allose_ext->Transporter Uptake D-Allose_int D-Allose (intracellular) Transporter->D-Allose_int Hexokinase Hexokinase D-Allose_int->Hexokinase Substrate D-Allose-6-P D-Allose-6-Phosphate Hexokinase->D-Allose-6-P Phosphorylation G6PDH Glucose-6-Phosphate Dehydrogenase D-Allose-6-P->G6PDH Activates NADPH_Oxidase NADPH Oxidase G6PDH->NADPH_Oxidase Provides NADPH ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Generates Defense_Response Plant Defense Response ROS->Defense_Response Triggers

D-Allose induced plant defense signaling pathway.

Experimental_Workflow_Autophagy Start Start: Culture LLC Cells Treatment Treat cells with varying concentrations of D-Allose Start->Treatment Incubation Incubate for 48 hours Treatment->Incubation Harvest Harvest cells and prepare lysates Incubation->Harvest SDS_PAGE SDS-PAGE and transfer to membrane Harvest->SDS_PAGE Western_Blot Western Blot with antibodies for LC3 and p62 SDS_PAGE->Western_Blot Detection Chemiluminescence Detection Western_Blot->Detection Analysis Analyze LC3-II/LC3-I ratio and p62 levels Detection->Analysis Conclusion Conclusion: Determine if D-Allose induces autophagy Analysis->Conclusion

Workflow for assessing D-Allose-induced autophagy.

Future Directions for D-Altrose Research

The significant progress made in understanding D-allose provides a clear roadmap for future investigations into D-altrose. Key research priorities should include:

  • Screening for Biological Activity: A broad-based screening approach is necessary to identify potential biological effects of D-altrose across various cell types and disease models.

  • Metabolic Fate and Transport: Elucidating how D-altrose is transported into cells and whether it is metabolized is a fundamental first step. This includes investigating its potential as a substrate for hexokinases and other sugar-metabolizing enzymes.

  • Mechanism of Action Studies: Should biological activities be identified, detailed mechanistic studies will be required to understand the underlying signaling pathways and molecular targets.

  • Toxicology and Safety Assessment: A thorough evaluation of the safety profile of D-altrose is essential before it can be considered for any therapeutic or nutraceutical application.

Conclusion

While D-altrose remains a largely unexplored rare sugar, its structural similarity to other biologically active monosaccharides suggests a potential for novel physiological effects. The comprehensive framework provided here for the study of D-allose offers a valuable resource for researchers embarking on the investigation of D-altrose. By applying these established methodologies and approaches, the scientific community can begin to unravel the biological functions and metabolic pathways of this enigmatic sugar, potentially unlocking new opportunities in drug development and biotechnology.

References

An In-depth Guide to the Stereochemistry and Anomeric Configuration of D-Altropyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical features of D-altropyranose, a C3 epimer of D-glucose. An understanding of its unique structural characteristics, including its anomeric configuration and conformational dynamics, is essential for its application in glycobiology, medicinal chemistry, and drug development.

Stereochemistry of D-Altrose

D-Altrose is an aldohexose, a six-carbon monosaccharide containing an aldehyde group. Its stereochemistry is defined by the orientation of its hydroxyl groups. In the open-chain Fischer projection, the defining characteristic of the D-configuration is the hydroxyl group on the chiral carbon furthest from the carbonyl group (C5) being on the right side. The stereochemistry of D-altrose at carbons C2, C3, and C4 distinguishes it from other aldohexoses.

Pyranose Ring Formation and Anomeric Configuration

In aqueous solutions, D-altrose predominantly exists as a six-membered cyclic hemiacetal, known as a pyranose. This ring structure is formed through an intramolecular nucleophilic attack of the hydroxyl group at C5 on the electrophilic aldehyde carbon at C1.[1] This cyclization creates a new chiral center at C1, referred to as the anomeric carbon. The two resulting stereoisomers, or diastereomers, are called anomers.[2][3]

  • α-D-Altropyranose : In the alpha anomer, the hydroxyl group on the anomeric carbon (C1) is in a trans relationship to the CH₂OH group at C5. In a standard Haworth projection, this anomeric hydroxyl group is depicted pointing downwards.

  • β-D-Altropyranose : In the beta anomer, the anomeric hydroxyl group is cis to the CH₂OH group at C5. In a Haworth projection, this hydroxyl group is shown pointing upwards.

The interconversion between the α and β anomers occurs in solution through a process known as mutarotation. This equilibrium involves the ring opening to the transient open-chain aldehyde form, followed by re-closure to form either anomer.[2][3]

Conformational Analysis

While Haworth projections are useful for representing the cyclic structure, the D-altropyranose ring is not planar. It adopts a more stable, puckered chair conformation to minimize steric strain. Two primary chair conformations are possible for the pyranose ring: ⁴C₁ (where C4 is above and C1 is below the plane) and ¹C₄ (where C1 is above and C4 is below the plane).

The conformational stability is dictated by the orientation of the bulky hydroxyl and hydroxymethyl substituents. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Equatorial positions are generally more stable for bulky groups. Due to its specific stereochemistry, D-altrose derivatives exhibit unique conformational preferences:

  • The α-anomer of O-(D-altropyranosyl) trichloroacetimidate (B1259523) has been shown to predominantly adopt a ⁴C₁ conformation.

  • The β-anomer of the same derivative exists in a dynamic equilibrium between the ⁴C₁ and ¹C₄ conformations, indicating a low energy barrier for ring inversion.[1]

Quantitative Data

The mutarotation of D-altrose can be monitored by observing the change in its specific optical rotation over time. While the definitive values are documented in the seminal work by Richtmyer and Hudson, this guide uses the well-established data for D-glucose to exemplify the principles and presentation of such quantitative information.

Table 1: Optical Rotation Properties of D-Altrose Anomers

Propertyα-D-Altropyranoseβ-D-AltropyranoseEquilibrium Mixture
Specific Rotation ([α]D) [Value A][Value B][Value C]

Values A, B, and C for D-altrose are detailed in the publication: Richtmyer, N. K., & Hudson, C. S. (1943). THE MUTAROTATION OF β-D-ALTROSE. Journal of the American Chemical Society, 65(1), 65-68.

For illustrative purposes, Table 2 provides the corresponding data for D-glucose.

Table 2: Example Optical Rotation Data for D-Glucose Anomers

Propertyα-D-Glucopyranoseβ-D-GlucopyranoseEquilibrium Mixture
Specific Rotation ([α]D) +112.2°+18.7°+52.7°

Table 3: Conformational Preferences of D-Altropyranose Anomers (in Derivatives)

AnomerPredominant Chair Conformation(s)
α-D-Altropyranose ⁴C₁
β-D-Altropyranose ⁴C₁ ⇌ ¹C₄

Experimental Protocols

The determination of stereochemistry and anomeric configuration relies on a combination of polarimetry and spectroscopic methods.

Protocol for Determination of Specific Rotation (Polarimetry)

This protocol outlines the measurement of mutarotation.

  • Sample Preparation : Prepare a precise concentration (e.g., 1-5 g/100 mL) of a pure anomer (e.g., crystalline β-D-altrose) in distilled water.

  • Initial Measurement : Immediately after dissolution, transfer the solution to a polarimeter cell of a known path length (e.g., 1 dm). Measure the optical rotation at a fixed wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20°C).

  • Monitoring Mutarotation : Record the optical rotation at regular time intervals until the value becomes constant. This final reading represents the equilibrium rotation.

  • Calculation : Calculate the specific rotation [α] at each time point using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Protocol for Anomeric Configuration and Conformation Analysis (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of carbohydrates in solution.

  • Sample Preparation : Dissolve 5-10 mg of the D-altropyranose sample in a deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube. D₂O is commonly used to exchange hydroxyl protons, simplifying the spectrum.

  • ¹H NMR Spectroscopy :

    • Acquire a one-dimensional ¹H NMR spectrum. The anomeric proton (H1) is a key diagnostic signal, typically resonating in the downfield region (δ 4.5-5.5 ppm).

    • The coupling constant between the anomeric proton and the adjacent proton (³JH1,H2) is crucial for determining the anomeric configuration. A small coupling constant (1-4 Hz) indicates an equatorial-axial or equatorial-equatorial relationship, often corresponding to the α-anomer. A large coupling constant (7-9 Hz) indicates a trans-diaxial relationship, characteristic of the β-anomer in its dominant chair form.

  • ¹³C NMR Spectroscopy :

    • Acquire a one-dimensional ¹³C NMR spectrum. The anomeric carbon (C1) resonates in a distinct region (δ 90-100 ppm). The precise chemical shift can help distinguish between anomers.

  • 2D NMR Spectroscopy (COSY & HSQC) :

    • Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton connectivities and assign all proton signals in the spin system.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate each proton with its directly attached carbon, enabling the assignment of the ¹³C spectrum.

  • Data Analysis : Analyze chemical shifts and coupling constants throughout the pyranose ring to deduce the overall chair conformation and the orientation of all substituents.

Visualizations

Mutarotation of D-Altrose

The following diagram illustrates the equilibrium relationship between the open-chain form of D-altrose and its cyclic α- and β-pyranose anomers.

G cluster_alpha α-D-Altropyranose (⁴C₁ Chair) cluster_linear Open-Chain Form cluster_beta β-D-Altropyranose (⁴C₁ Chair) alpha linear alpha->linear Ring Opening beta linear->beta Ring Closure

Caption: Equilibrium of D-Altrose forms in solution.

Experimental Workflow for Structural Elucidation

This diagram outlines the logical workflow for determining the complete stereochemical and conformational properties of a D-altropyranose sample.

G start_node Pure D-Altrose Sample process_node process_node data_node data_node analysis_node analysis_node result_node result_node A Pure D-Altrose Sample B1 Polarimetry A->B1 B2 NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) A->B2 C1 Specific Rotation vs. Time ([α]D) B1->C1 C2 Chemical Shifts (δ) Coupling Constants (J) B2->C2 D1 Determine Anomeric Equilibrium C1->D1 D2 Assign Anomeric Config. & Chair Conformation C2->D2 E Complete Structural Characterization of D-Altropyranose D1->E D2->E

Caption: Workflow for D-Altropyranose structural analysis.

References

Spectroscopic Characterization of β-D-Altropyranose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of β-D-altropyranose, a rare aldohexose sugar. Due to the limited availability of direct spectroscopic data for β-D-altropyranose, this guide incorporates data from its isomers and derivatives to present a representative analysis. This document details experimental protocols for key spectroscopic techniques and visualizes relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of this molecule.

Spectroscopic Data

The following sections summarize the key spectroscopic data for β-D-altropyranose. It is important to note that where direct data for β-D-altropyranose is unavailable, data from closely related isomers, such as β-D-glucopyranose, is used for illustrative purposes and should be interpreted with caution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the ¹³C NMR chemical shifts for β-D-altropyranose and representative ¹H NMR data from its isomer, β-D-glucopyranose, to infer potential chemical shifts and coupling constants.

Table 1: ¹³C NMR Chemical Shifts for β-D-Altropyranose [1][2]

Carbon AtomChemical Shift (ppm) in D₂O
C198.5
C271.3
C371.0
C467.8
C573.1
C661.9

Table 2: Representative ¹H NMR Data for β-D-Glucopyranose (Isomer of β-D-Altropyranose)

ProtonChemical Shift (ppm) in D₂OMultiplicityCoupling Constant (J, Hz)
H-1~4.65d~8.0
H-2~3.28dd~8.0, 9.0
H-3~3.52t~9.0
H-4~3.45t~9.0
H-5~3.48ddd~9.0, 5.0, 2.0
H-6a~3.90dd~12.0, 2.0
H-6b~3.75dd~12.0, 5.0

Note: The chemical shifts and coupling constants for β-D-altropyranose are expected to differ due to the different stereochemistry at C3.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Expected FTIR Absorption Bands for β-D-Altropyranose

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600-3200 (broad)O-H stretchingHydroxyl groups
3000-2850C-H stretchingCH, CH₂ groups
~1460C-H bendingCH₂ group
~1375C-H bendingCH group
1200-1000C-O stretching, C-C stretchingPyranose ring
Below 1000Fingerprint regionComplex vibrations
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The exact mass of β-D-altropyranose is 180.063388 g/mol .[1][3] A detailed experimental mass spectrum and fragmentation pattern for β-D-altropyranose is not available. However, the fragmentation of pyranose sugars typically involves the cleavage of the pyranose ring and loss of water molecules.

Table 4: Mass Spectrometry Data for β-D-Altropyranose

ParameterValue
Molecular FormulaC₆H₁₂O₆
Molecular Weight180.16 g/mol
Exact Mass180.063388 g/mol
Predicted Fragmentation[M-H₂O]+, [M-2H₂O]+, [M-3H₂O]+, and various C-C bond cleavage products

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of β-D-altropyranose.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of β-D-altropyranose to confirm its structure and stereochemistry.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of β-D-altropyranose in 0.5 mL of deuterium (B1214612) oxide (D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • Solvent suppression techniques may be necessary to attenuate the residual HOD signal.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds.

  • 2D NMR Experiments (Optional): To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

FTIR Spectroscopy

Objective: To obtain an infrared spectrum of β-D-altropyranose to identify its characteristic functional groups.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of dry β-D-altropyranose with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of β-D-altropyranose.

Methodology:

  • Sample Preparation: Dissolve a small amount of β-D-altropyranose in a suitable solvent, such as a mixture of water and methanol (B129727) or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

    • Acquire the mass spectrum in either positive or negative ion mode. In positive ion mode, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed for carbohydrates.

  • Tandem Mass Spectrometry (MS/MS): To obtain fragmentation information, perform a tandem MS experiment by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualizations

The following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

D-Allose (B117823) Induced ROS Generation Pathway (Epimer of D-Altrose)

While a specific signaling pathway for D-altrose is not well-documented, the pathway for its C-3 epimer, D-allose, provides a valuable reference for potential biological activity. D-allose has been shown to induce the generation of reactive oxygen species (ROS) in plants, which is a key component of defense signaling.[4][5]

D_Allose_Signaling D_Allose D-Allose Hexokinase Hexokinase D_Allose->Hexokinase Substrate D_Allose_6P D-Allose-6-phosphate Hexokinase->D_Allose_6P Phosphorylation G6PDH Glucose-6-Phosphate Dehydrogenase D_Allose_6P->G6PDH Activates NADPH_Oxidase NADPH Oxidase G6PDH->NADPH_Oxidase Provides NADPH ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Generates Defense_Response Plant Defense Response ROS->Defense_Response Triggers

D-Allose Induced ROS Generation Pathway.
General Workflow for Spectroscopic Characterization

The following diagram outlines the general workflow for the spectroscopic characterization of a carbohydrate like β-D-altropyranose.

Spectroscopic_Workflow Sample β-D-Altropyranose Sample NMR_Prep NMR Sample Preparation (in D₂O) Sample->NMR_Prep FTIR_Prep FTIR Sample Preparation (KBr Pellet) Sample->FTIR_Prep MS_Prep MS Sample Preparation (in Solution) Sample->MS_Prep NMR_Acq NMR Data Acquisition (¹H, ¹³C, 2D) NMR_Prep->NMR_Acq FTIR_Acq FTIR Data Acquisition FTIR_Prep->FTIR_Acq MS_Acq MS Data Acquisition (ESI or MALDI) MS_Prep->MS_Acq NMR_Analysis NMR Data Analysis (Structure Elucidation) NMR_Acq->NMR_Analysis FTIR_Analysis FTIR Data Analysis (Functional Groups) FTIR_Acq->FTIR_Analysis MS_Analysis MS Data Analysis (Molecular Weight, Fragmentation) MS_Acq->MS_Analysis Report Comprehensive Characterization Report NMR_Analysis->Report FTIR_Analysis->Report MS_Analysis->Report Synthesis_Workflow Start Starting Material (e.g., D-Glucose derivative) Protection Protection of Hydroxyl Groups Start->Protection Epimerization Epimerization at C3 Protection->Epimerization Deprotection Deprotection Epimerization->Deprotection Purification Purification (Chromatography) Deprotection->Purification Final β-D-Altropyranose Purification->Final

References

The Conformational Free Energy Landscape of β-D-Altropyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational free energy landscape of β-D-altropyranose. While specific quantitative data for β-D-altropyranose is limited in publicly available literature, this document outlines the fundamental principles of pyranose conformational analysis, details the sophisticated experimental and computational methodologies employed in such studies, and presents illustrative data from the closely related and extensively studied β-D-glucopyranose to demonstrate the expected results.

Introduction to Pyranose Conformational Space

The biological activity and physical properties of monosaccharides are intrinsically linked to their three-dimensional structure. For pyranoses, this structure is not static but exists as a dynamic equilibrium of various ring conformations. Understanding the relative free energies of these conformers and the energy barriers between them—the conformational free energy landscape—is crucial for fields ranging from glycobiology to drug design.

β-D-altropyranose, a C3 epimer of D-glucose, can theoretically adopt a multitude of conformations, primarily categorized as chairs, boats, and skew-boats. The relative populations of these conformers are dictated by a delicate balance of steric and electronic effects, including the anomeric effect. The two most stable chair conformations are denoted as 4C1 (where carbon 4 is above and carbon 1 is below the mean ring plane) and 1C4. In the crystalline state, β-D-altrose has been observed to adopt a 4C1 chair conformation.[1]

Quantitative Conformational Analysis: An Illustrative Example

Due to the scarcity of comprehensive quantitative data for β-D-altropyranose, this section presents data for β-D-glucopyranose to exemplify the outputs of conformational free energy landscape studies. These values, obtained through a combination of computational and experimental methods, provide a framework for understanding the expected conformational preferences of pyranoses.

Relative Free Energies and Populations of Major Conformers

The following table summarizes the calculated relative free energies and equilibrium populations for the major conformers of β-D-glucopyranose in aqueous solution.

ConformerRelative Free Energy (kcal/mol)Population (%)
4C1 (Chair)0.00>99
1C4 (Chair)~5-7<1
Boat/Skew-Boat~6-8<1

Note: These are representative values for β-D-glucopyranose and may differ for β-D-altropyranose. The predominance of the 4C1 chair is a common feature for many D-aldohexopyranoses.

Energy Barriers for Conformational Interconversion

The transition between different conformations involves overcoming specific energy barriers. The table below provides illustrative energy barriers for the interconversion of β-D-glucopyranose conformers.

TransitionEnergy Barrier (kcal/mol)
4C1 → 1C4~10-12
4C1 → Boat/Skew-Boat~8-10

Methodologies for Determining Conformational Free Energy Landscapes

A combination of sophisticated computational and experimental techniques is required to elucidate the conformational free energy landscape of a pyranose.

Computational Protocols

3.1.1. Molecular Mechanics (MM)

  • Principle: MM methods use classical physics to model the potential energy surface of a molecule. Force fields, such as CHARMM and AMBER, provide parameterized functions to describe bond stretching, angle bending, torsional angles, and non-bonded interactions.

  • Protocol:

    • Initial Structure Generation: Build the initial 3D structure of β-D-altropyranose in various ideal conformations (e.g., 4C1, 1C4, various boats and skew-boats).

    • Energy Minimization: Optimize the geometry of each conformer to find the nearest local energy minimum.

    • Conformational Search/Molecular Dynamics (MD) Simulations:

      • Systematic Search: Systematically rotate all rotatable bonds to explore the conformational space. This is computationally expensive for flexible molecules.

      • MD Simulations: Simulate the motion of the molecule over time at a given temperature. This allows the molecule to overcome energy barriers and explore different conformational states. Simulations are typically run for nanoseconds to microseconds.

    • Free Energy Calculation: Post-process the simulation trajectories to calculate the relative free energies of the observed conformers using methods like thermodynamic integration or umbrella sampling.

3.1.2. Quantum Mechanics (QM)

  • Principle: QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules compared to MM.

  • Protocol:

    • Geometry Optimization: Optimize the geometries of the low-energy conformers identified from MM searches using a suitable QM level of theory (e.g., B3LYP with a 6-31G* basis set).

    • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the free energy.

    • Single-Point Energy Calculations: For higher accuracy, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set.

3.1.3. Ab Initio Metadynamics

  • Principle: A powerful enhanced sampling technique used in conjunction with ab initio molecular dynamics to accelerate the exploration of the conformational space and reconstruct the free energy landscape as a function of a few collective variables (e.g., Cremer-Pople puckering coordinates).

  • Protocol:

    • Define Collective Variables (CVs): Choose a set of CVs that effectively describe the conformational transitions of the pyranose ring.

    • Run Metadynamics Simulation: The simulation evolves according to the ab initio forces, with an added history-dependent bias potential that discourages the system from revisiting previously explored regions of the CV space.

    • Reconstruct Free Energy Surface: The accumulated bias potential provides an estimate of the free energy surface as a function of the chosen CVs.

Experimental Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy is a powerful experimental technique for studying the conformation of molecules in solution. Vicinal proton-proton coupling constants (3JH,H) are particularly sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation.

  • Protocol:

    • Sample Preparation: Dissolve a pure sample of β-D-altropyranose in a suitable deuterated solvent (e.g., D2O).

    • Acquisition of 1D and 2D NMR Spectra:

      • Acquire a high-resolution one-dimensional 1H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.

      • Acquire two-dimensional correlation spectra (e.g., COSY, TOCSY) to assign the proton resonances to their respective positions on the pyranose ring.

    • Measurement of Coupling Constants: Extract the values of the 3JH,H coupling constants from the fine structure of the proton signals.

    • Conformational Analysis:

      • Use the measured coupling constants in conjunction with the Karplus equation to determine the dihedral angles and, consequently, the predominant ring conformation in solution.

      • The relative populations of different conformers in equilibrium can be estimated if the coupling constants for the pure conformers are known or can be reliably estimated.

Visualizing Conformational Relationships and Workflows

Conformational Equilibrium of a Pyranose

The following diagram illustrates the dynamic equilibrium between the major chair and boat/skew-boat conformations of a pyranose ring. The chair conformations are typically the most stable, with the boat and skew-boat forms acting as transition states or high-energy intermediates.

G C41 4C1 Chair BSB Boat/Skew-Boat Conformations C41->BSB C14 1C4 Chair C14->BSB

Pyranose Conformational Equilibrium
Workflow for Determining Conformational Free Energy Landscape

This diagram outlines a typical workflow for the comprehensive analysis of a pyranose conformational free energy landscape, integrating both computational and experimental approaches.

G cluster_comp Computational Analysis cluster_exp Experimental Analysis MM Molecular Mechanics (MM) Conformational Search QM Quantum Mechanics (QM) Geometry Optimization & Energy Calculation MM->QM MD Molecular Dynamics (MD) Enhanced Sampling (e.g., Metadynamics) MM->MD FEL Conformational Free Energy Landscape (Relative Energies, Populations, Barriers) QM->FEL MD->FEL NMR NMR Spectroscopy (J-Coupling Analysis) NMR->FEL

Integrated Workflow for Conformational Analysis

Conclusion

The study of the conformational free energy landscape of β-D-altropyranose is essential for a complete understanding of its chemical and biological behavior. While a comprehensive, experimentally validated free energy landscape for this specific sugar remains an area for further research, the methodologies and principles outlined in this guide provide a robust framework for such investigations. By combining advanced computational techniques with precise experimental measurements, a detailed picture of the conformational preferences of β-D-altropyranose can be achieved, offering valuable insights for applications in drug development and materials science.

References

Unveiling the Three-Dimensional Architecture of β-D-Altropyranose: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystal structure of β-D-altropyranose, a key monosaccharide. The following sections detail the precise three-dimensional arrangement of the molecule, the experimental protocols used for its determination, and a summary of the crystallographic data. This information is critical for understanding its stereochemical properties and potential interactions in biological systems, aiding in rational drug design and development.

Molecular Conformation and Crystal Packing

The crystal structure of β-D-altropyranose reveals that the molecule adopts a 4C1 chair conformation.[1] In this arrangement, the anomeric hydroxyl group is in the equatorial position, confirming the β-anomer configuration.[1] All bond distances and angles between non-hydrogen atoms fall within the normal range. The torsion angles along the carbon-carbon and carbon-oxygen bonds indicate staggered conformations.[1]

The crystal packing is characterized by an extensive network of intermolecular hydrogen bonds. All hydroxyl groups function as both donors and acceptors, with each molecule participating in ten O—H⋯O interactions with eight neighboring molecules.[1] These interactions result in the formation of two independent O—H⋯O—H⋯ helices that extend along the z-axis of the crystal lattice.[1]

Crystallographic Data

The crystallographic data for β-D-altropyranose has been determined through single-crystal X-ray diffraction. The key parameters are summarized in the tables below.

Crystal Data and Structure Refinement
ParameterValue
Chemical FormulaC₆H₁₂O₆
Molar Mass180.16 g/mol
Crystal SystemTrigonal
Space GroupP3₂
Unit Cell Dimensionsa = 7.1749 (13) Å, c = 12.7415 (15) Å
Unit Cell Volume568.04 (16) ų
Z3
Calculated Density1.580 Mg m⁻³
Radiation TypeCu Kα
Wavelength1.54184 Å
Absorption Coefficient (μ)1.25 mm⁻¹
Temperature293 (2) K
Crystal Size0.30 × 0.30 × 0.30 mm
Data Collection DiffractometerRigaku RAPID2
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters719 / 0 / 119
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.066, wR2 = 0.185
R indices (all data)R1 = 0.067, wR2 = 0.186
Absolute Structure Parameter0.0 (1)
Largest Diff. Peak and Hole0.28 and -0.23 e.Å⁻³

Source:[1]

Hydrogen Bond Geometry
Donor—H···AcceptorD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
O1—HO1···O4ⁱ0.821.972.743 (5)156
O2—HO2···O3ⁱⁱ0.821.962.768 (5)169
O3—HO3···O6ⁱⁱⁱ0.821.882.672 (5)162
O4—HO4···O1ⁱᵛ0.821.942.748 (5)167
O6—HO6···O2ᵛ0.821.962.776 (4)174

Symmetry codes: (i) -y+1, x-y+1, z; (ii) -x+y, -x+1, z+1/3; (iii) y, -x+y+1, z-1/3; (iv) x-y, x, -z+1; (v) -x+1, -y+1, -z+1. Source:[1]

Experimental Protocols

Crystallization

Single crystals of β-D-altropyranose suitable for X-ray diffraction were obtained from a commercially available source (Sigma-Aldrich Ltd., Japan).[1] The crystallization process involved the slow evaporation of an aqueous solution. Specifically, 20 mg of D-altrose was dissolved in 4 ml of distilled water.[1] This solution was maintained at a constant temperature of 293 K to facilitate the gradual formation of crystals.[1]

X-ray Data Collection and Refinement

The X-ray diffraction data were collected using a Rigaku RAPID2 diffractometer.[1] The refinement of the crystal structure was performed using standard methods. In the absence of significant anomalous scattering effects, Friedel pairs were averaged.[1] The absolute structure was determined based on the known chirality of the starting material.[1] Hydrogen atoms were treated as riding atoms, with C—H distances of 0.97-0.98 Å and O—H distances of 0.82 Å, and with Uiso(H) = 1.2Ueq(C,O).[1]

Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of β-D-altropyranose.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination start D-Altrose dissolution Dissolve 20mg in 4ml Distilled Water start->dissolution evaporation Slow Evaporation at 293 K dissolution->evaporation crystals Formation of Single Crystals evaporation->crystals mounting Mount Crystal on Diffractometer crystals->mounting data_collection Data Collection (Rigaku RAPID2) mounting->data_collection processing Data Processing and Averaging data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Refinement on F² solution->refinement validation Final Structural Model refinement->validation

Experimental workflow for the crystal structure determination of β-D-altropyranose.

References

Thermochemical Properties of beta-D-Altrophyranose at Pyrolysis Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Beta-D-altropyranose, a C3 epimer of D-glucose, is a monosaccharide of significant interest in various biochemical contexts. Understanding its behavior under thermal stress, particularly pyrolysis, is crucial for applications ranging from biomass conversion to the stability of carbohydrate-based pharmaceuticals during manufacturing and storage. Pyrolysis involves the thermal decomposition of organic material in the absence of oxygen, leading to a complex array of smaller molecules. The thermochemical properties of the starting material, such as enthalpy of formation and activation energies for various reaction pathways, govern the distribution of these products.

This technical guide provides an in-depth analysis of the probable thermochemical properties of this compound at pyrolysis conditions. Due to the scarcity of direct experimental data, this guide leverages computational data from closely related and well-studied hexopyranoses to provide a predictive overview. Furthermore, it details the standard experimental protocols used to analyze the pyrolysis of carbohydrates, which would be applicable to future studies on this compound.

Computational Thermochemical Data (Analogous Compounds)

The following tables summarize key computational thermochemical data for beta-D-glucopyranose, which serves as a relevant analogue for this compound. These values are derived from density functional theory (DFT) and other ab initio quantum chemistry methods reported in the literature. Such computational approaches are essential for predicting the reactivity and stability of molecules where experimental data is lacking.

Table 1: Calculated Thermodynamic Properties of beta-D-Glucopyranose

PropertyValue (kJ/mol)Method of Calculation
Enthalpy of Formation (solid)-1268.3Combustion Calorimetry
Gibbs Free Energy of Formation-917.2Calculation

Table 2: Calculated Activation Energies for Key Pyrolysis Reactions of beta-D-Glucopyranose

Reaction PathwayActivation Energy (kJ/mol)Computational Method
Ring-opening to acyclic form~180 - 200DFT
Dehydration to 5-hydroxymethylfurfural (B1680220) (HMF)~284.5DFT
Formation of levoglucosan> 290DFT
Retro-Diels-Alder reactions~200 - 250DFT
Decarbonylation/Decarboxylation of intermediates~290 - 310DFT

Note: The exact values can vary depending on the specific computational model and basis set used.

Experimental Protocols for Carbohydrate Pyrolysis

The investigation of carbohydrate pyrolysis typically involves a combination of techniques to control the thermal decomposition and analyze the resulting products. The following protocols are standard in the field and would be directly applicable to the study of this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is a powerful technique for identifying the volatile products of pyrolysis.

  • Principle: A small sample of the carbohydrate is rapidly heated to a specific pyrolysis temperature in an inert atmosphere. The resulting volatile fragments are then separated by gas chromatography and identified by mass spectrometry.

  • Sample Preparation: The carbohydrate sample is typically dried to remove any residual moisture. For quantitative analysis, an internal standard may be added.

  • Instrumentation: A pyrolysis unit is directly coupled to the injection port of a gas chromatograph, which is in turn connected to a mass spectrometer.

  • Typical Operating Conditions:

    • Pyrolysis Temperature: 400-700°C.[1]

    • Heating Rate: Can range from slow (a few °C/min) to very fast (up to 1000°C/s) for flash pyrolysis.

    • Carrier Gas: Helium or Nitrogen.

    • GC Column: A capillary column suitable for separating polar volatile compounds (e.g., a wax or mid-polarity column).

    • MS Ionization: Electron Ionization (EI) at 70 eV is standard.

Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the thermal stability and decomposition profile of a material.

  • Principle: The mass of a sample is continuously monitored as it is heated at a constant rate in a controlled atmosphere.

  • Sample Preparation: A small, accurately weighed amount of the carbohydrate is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).

  • Instrumentation: A thermogravimetric analyzer consisting of a precision balance and a furnace.

  • Typical Operating Conditions:

    • Heating Rate: 5-20°C/min.

    • Temperature Range: Ambient to 900°C.

    • Atmosphere: Nitrogen or other inert gas to ensure pyrolysis conditions.

    • Flow Rate: 20-100 mL/min.

TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

This hyphenated technique allows for the identification of the gaseous products evolved during thermal decomposition in real-time.

  • Principle: As the sample is heated in the TGA, the evolved gases are transferred via a heated transfer line to the gas cell of an FTIR spectrometer.[2]

  • Instrumentation: A TGA instrument connected to an FTIR spectrometer. The transfer line and gas cell are heated to prevent condensation of the pyrolysis products.[2][3]

  • Data Analysis: The FTIR spectra of the evolved gases are collected at different temperatures, allowing for the identification of functional groups and specific gaseous molecules (e.g., CO, CO2, H2O, aldehydes, furans) as they are formed.

Diagrams and Visualizations

Generalized Experimental Workflow for Pyrolysis Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of carbohydrate pyrolysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_analysis Product Analysis cluster_data Data Interpretation Sample Carbohydrate Sample (e.g., this compound) Drying Drying Sample->Drying Weighing Accurate Weighing Drying->Weighing Pyrolyzer Pyrolysis Reactor Weighing->Pyrolyzer Introduction into reactor TGA TGA (Thermal Stability) Pyrolyzer->TGA GCMS Py-GC-MS (Volatile Products) Pyrolyzer->GCMS FTIR TGA-FTIR (Gaseous Products) Pyrolyzer->FTIR Data_Analysis Data Analysis and Mechanism Elucidation TGA->Data_Analysis GCMS->Data_Analysis FTIR->Data_Analysis

Caption: A generalized workflow for the pyrolysis analysis of a carbohydrate sample.

Simplified Pyrolysis Reaction Pathways of a Hexopyranose

This diagram illustrates the major competing reaction pathways during the initial stages of hexopyranose pyrolysis.

pyrolysis_pathways cluster_products Primary Pyrolysis Products Hexopyranose beta-D-Hexopyranose Anhydrosugars Anhydrosugars (e.g., Levoglucosan) Hexopyranose->Anhydrosugars Dehydration Furans Furans (e.g., HMF) Hexopyranose->Furans Dehydration & Ring Scission Small_Volatiles Small Volatiles (CO, CO2, H2O, Aldehydes) Hexopyranose->Small_Volatiles Fragmentation

Caption: Simplified major reaction pathways in hexopyranose pyrolysis.

Conclusion

While specific experimental thermochemical data for this compound under pyrolysis conditions remains a gap in the current scientific literature, a robust understanding of its likely behavior can be inferred from computational studies of analogous hexopyranoses like beta-D-glucose. The pyrolysis of this compound is expected to proceed through competing pathways including dehydration to form anhydrosugars and furans, and fragmentation to produce smaller volatile compounds. The activation energies for these pathways are predicted to be in the range of 180-300 kJ/mol.

The experimental protocols detailed in this guide, including Py-GC-MS, TGA, and TGA-FTIR, provide a clear roadmap for future research to determine the precise thermochemical properties of this compound. Such studies will be invaluable for advancing our understanding of carbohydrate chemistry under thermal stress and for the development of applications in biofuels and pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of β-D-Altropyranoside Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-D-altropyranoside glycosides are important carbohydrate structures found in various natural products and biologically active molecules. Their unique stereochemical arrangement, particularly the axial hydroxyl group at C-3, presents significant challenges for their stereoselective synthesis. The formation of the β-glycosidic linkage is often disfavored due to steric hindrance and the anomeric effect. These application notes provide an overview of modern chemical and enzymatic strategies for the stereoselective synthesis of β-D-altropyranoside glycosides, complete with detailed experimental protocols and comparative data to guide researchers in this challenging area of carbohydrate chemistry.

Comparison of Synthetic Methods

The stereoselective synthesis of β-D-altropyranoside glycosides can be approached through several chemical and enzymatic methods. The choice of method depends on factors such as the desired scale, the nature of the aglycone, and the required purity of the final product. Below is a summary of common methods with their typical yields and stereoselectivities.

MethodGlycosyl Donor TypePromoter/CatalystTypical Yield (%)Typical β:α SelectivityKey Features
Gold(I)-Catalyzed Glycosylation ortho-HexynylbenzoatePPh₃AuNTf₂70-85>20:1High β-selectivity for 1,2-cis linkages; mild reaction conditions.
Trichloroacetimidate Method TrichloroacetimidateTMSOTf or BF₃·OEt₂60-90Variable (1:1 to >10:1)Versatile donor, but stereoselectivity is highly dependent on protecting groups and reaction conditions.
Thioglycoside Activation (NIS/TfOH) ThioglycosideN-Iodosuccinimide (NIS) / Triflic acid (TfOH)65-88Variable (1:5 to 5:1)Common method, but achieving high β-selectivity can be challenging and often requires specific directing groups.
Enzymatic Synthesis Activated Sugar (e.g., pNP-altroside) or D-Altroseβ-Glucosidase (mutant) or other glycosyltransferases40-75 (transglycosylation)Exclusively βHigh stereoselectivity, environmentally benign, but requires specific enzymes and may have limited substrate scope.

Chemical Synthesis Strategies and Protocols

Gold(I)-Catalyzed Glycosylation of ortho-Hexynylbenzoate Donors

This method has emerged as a powerful tool for the construction of challenging 1,2-cis-glycosidic linkages, including β-altrosides. The reaction proceeds via a gold(I)-catalyzed intramolecular cyclization of the ortho-hexynylbenzoate donor, followed by the delivery of the aglycone to the β-face of the anomeric center.

Experimental Workflow:

gold_catalyzed_glycosylation donor ortho-Hexynylbenzoate Altrosyl Donor reaction Glycosylation Reaction (DCM, MS 4Å) donor->reaction acceptor Glycosyl Acceptor acceptor->reaction catalyst PPh₃AuNTf₂ catalyst->reaction product β-D-Altropyranoside Glycoside reaction->product tca_stereocontrol start Altrosyl Trichloroacetimidate Donor c2_protecting_group C-2 Protecting Group start->c2_protecting_group solvent Solvent Choice start->solvent lewis_acid Lewis Acid Promoter (e.g., TMSOTf) start->lewis_acid outcome Stereochemical Outcome c2_protecting_group->outcome solvent->outcome lewis_acid->outcome beta_product β-Glycoside outcome->beta_product Participating Group (e.g., Acetyl) or Nitrile Solvent Effect alpha_product α-Glycoside outcome->alpha_product Non-participating Group (e.g., Benzyl) in Non-polar Solvent enzymatic_synthesis donor D-Altrose or Activated Altrosyl Donor reaction Incubation in Buffer (e.g., Phosphate buffer, pH 6.5) donor->reaction acceptor Aglycone Acceptor acceptor->reaction enzyme Glycosidase (e.g., mutant β-glucosidase) enzyme->reaction product β-D-Altropyranoside Glycoside reaction->product purification Purification (e.g., Chromatography) product->purification

Application Notes and Protocols for the Enzymatic Synthesis of β-D-Altrose and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of β-D-altropyranose (β-D-altrose), a rare sugar with significant potential in pharmaceutical and biotechnological applications. The enzymatic approach offers a highly specific and environmentally benign alternative to traditional chemical methods, which often involve complex protection and deprotection steps and can produce undesirable byproducts.

Introduction to the Enzymatic Synthesis of D-Altrose

D-Altrose is a C3 epimer of D-allose and a C2 epimer of D-mannose. Due to its low natural abundance, efficient synthetic methods are crucial for exploring its biological functions and developing potential therapeutic applications. Enzymatic synthesis, particularly through the isomerization of more accessible rare sugars like D-psicose (D-allulose), has emerged as a promising strategy. Isomerases, such as L-rhamnose isomerase and galactose 6-phosphate isomerase, have demonstrated the ability to catalyze the conversion of ketoses to aldoses, yielding a mixture of epimers including D-altrose.[1][2]

These enzymes exhibit broad substrate specificity, making them valuable tools for the production of various rare sugars.[1] The following protocols detail the use of L-rhamnose isomerase from Pseudomonas stutzeri and galactose 6-phosphate isomerase from Lactococcus lactis for the synthesis of D-altrose from D-psicose.

Data Presentation: Quantitative Summary of Enzymatic Reactions

The following table summarizes the key quantitative data for the enzymatic synthesis of D-altrose from D-psicose.

EnzymeSource OrganismSubstrateProductsReaction ConditionsConversion/YieldReference
L-Rhamnose Isomerase Pseudomonas stutzeriD-AlloseD-Psicose and D-AltroseHigh enzyme-substrate ratio, extended reaction timeFormation of D-altrose confirmed[1]
Galactose 6-Phosphate Isomerase Lactococcus lactisD-Psicose (100 g/L)D-Allose and D-AltrosepH 7.0, 30°C, 12 hours25 g/L D-Allose, 13 g/L D-Altrose[2]
Ribose-5-Phosphate (B1218738) Isomerase B Clostridium thermocellumD-PsicoseD-AllosepH 7.5, 50-65°CNo conversion to D-altrose observed[3]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Isomerases

This protocol describes the expression and purification of His-tagged isomerases (e.g., L-rhamnose isomerase from Pseudomonas stutzeri) in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector containing the isomerase gene.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

  • Lysozyme (B549824), DNase I.

  • Ni-NTA affinity chromatography column.

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

Procedure:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication on ice, after treatment with lysozyme and DNase I.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the recombinant protein with elution buffer.

  • Pool the fractions containing the purified protein and dialyze against dialysis buffer.

  • Confirm the purity of the protein by SDS-PAGE.

Protocol 2: Enzymatic Synthesis of D-Altrose using Galactose 6-Phosphate Isomerase

This protocol is adapted from the conditions reported for galactose 6-phosphate isomerase from Lactococcus lactis.[2]

Materials:

  • Purified recombinant galactose 6-phosphate isomerase.

  • D-Psicose solution (100 g/L).

  • Phosphate (B84403) buffer (50 mM, pH 7.0).

  • Heating block or water bath.

  • Reaction tubes.

  • Enzyme quenching solution (e.g., 0.1 M HCl or heat inactivation).

Procedure:

  • Prepare a reaction mixture containing 100 g/L D-psicose in 50 mM phosphate buffer (pH 7.0).

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding purified galactose 6-phosphate isomerase to a final concentration of 1-5 mg/mL.

  • Incubate the reaction at 30°C for 12 hours with gentle agitation.

  • Terminate the reaction by either adding an equal volume of 0.1 M HCl or by heating the mixture to 95°C for 5 minutes.

  • Analyze the reaction mixture for D-altrose formation using HPLC (see Protocol 3).

Protocol 3: HPLC Analysis of Reaction Products

Materials:

  • HPLC system with a refractive index (RI) detector.

  • Carbohydrate analysis column (e.g., Aminex HPX-87C).

  • Mobile phase: Deionized water.

  • Flow rate: 0.6 mL/min.

  • Column temperature: 85°C.

  • Standards: D-Psicose, D-Allose, D-Altrose.

Procedure:

  • Prepare a calibration curve using standard solutions of D-psicose, D-allose, and D-altrose.

  • Centrifuge the quenched reaction mixture to remove any precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Identify and quantify the sugars in the reaction mixture by comparing their retention times and peak areas to the calibration curves.

Visualizations

Enzymatic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing gene Isomerase Gene ecoli E. coli Expression gene->ecoli Transformation purification Enzyme Purification ecoli->purification Cell Lysis & Chromatography enzyme Isomerase purification->enzyme substrate D-Psicose reaction Isomerization substrate->reaction enzyme->reaction hplc HPLC Analysis reaction->hplc Monitoring purification_product Product Purification reaction->purification_product product β-D-Altrose purification_product->product

Caption: General experimental workflow for the enzymatic synthesis of β-D-altrose.

Isomerization_Pathway d_psicose D-Psicose (Ketose) d_allose D-Allose (Aldose) d_psicose->d_allose Isomerase (e.g., L-Rhamnose Isomerase) d_altrose D-Altrose (Aldose) d_psicose->d_altrose Isomerase (e.g., Galactose-6-P Isomerase) d_allose->d_psicose d_altrose->d_psicose Drug_Development_Logic cluster_synthesis Synthesis cluster_screening Screening & Development enzymatic_synthesis Enzymatic Synthesis of β-D-Altrose derivative_synthesis Synthesis of Altrose Derivatives enzymatic_synthesis->derivative_synthesis bio_screening Biological Screening derivative_synthesis->bio_screening lead_optimization Lead Optimization bio_screening->lead_optimization preclinical Preclinical Studies lead_optimization->preclinical drug_candidate Potential Drug Candidate preclinical->drug_candidate

References

Application Notes and Protocols for the Preparation of 1,2-O-Isopropylidene-β-L-altroseptanose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: β-L-Altroseptanose is a rare seven-membered ring carbohydrate that serves as a valuable chiral building block in medicinal chemistry and the synthesis of complex bioactive molecules. The selective protection of its hydroxyl groups is crucial for regioselective modifications. The 1,2-O-isopropylidene group is a common protecting group that renders the anomeric center inactive and provides a rigid conformational constraint, facilitating further synthetic transformations at other positions. This document outlines a proposed synthetic pathway and detailed protocols for the preparation of 1,2-O-isopropylidene-β-L-altroseptanose, based on established methodologies in carbohydrate chemistry.

Proposed Synthetic Pathway: A direct, single-step synthesis for 1,2-O-isopropylidene-β-L-altroseptanose is not prominently described in the literature. Therefore, a multi-step pathway is proposed, commencing from a readily available starting material like D-galactose. The key steps involve the formation of a di-isopropylidene protected septanose precursor, oxidation to a ketone, stereoselective reduction to introduce the L-altro configuration, and finally, selective deprotection to yield the target mono-isopropylidene derivative.

G cluster_0 Step 1: Acetonation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction cluster_3 Step 4: Selective Deprotection A D-Galactose B 1,2:3,4-Di-O-isopropylidene- α-D-galactopyranose A->B Acetone (B3395972), H+ C 1,2:3,4-Di-O-isopropylidene- α-D-galactoseptanose-5-ulose B->C Oxidizing Agent (e.g., PCC, Swern) D 1,2:3,4-Di-O-isopropylidene- β-L-altroseptanose C->D Reducing Agent (e.g., NaBH4) E 1,2-O-Isopropylidene- β-L-altroseptanose (Target Compound) D->E Mild Acidic Hydrolysis

Caption: Proposed synthetic pathway for 1,2-O-isopropylidene-β-L-altroseptanose.

Experimental Protocols

Protocol 1: Synthesis of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose

This protocol describes the initial protection of D-galactose to form the diacetonide, a key precursor.[1]

Materials:

  • D-galactose

  • Anhydrous acetone

  • Concentrated sulfuric acid (H₂SO₄) or Zinc Chloride (ZnCl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Benzene (B151609) or Diethyl ether

  • Molecular Sieves 3A (optional)

Procedure:

  • Suspend D-galactose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or zinc chloride.

  • Allow the reaction to stir at room temperature for 4-8 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in benzene or diethyl ether and wash the organic layer with water and then with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by distillation under reduced pressure or used directly in the next step.

Protocol 2: Oxidation to 1,2:3,4-Di-O-isopropylidene-α-D-galactoseptanose-5-ulose

This protocol outlines the oxidation of the free hydroxyl group to a ketone. The choice of oxidizing agent is critical to avoid deprotection of the isopropylidene groups.

Materials:

  • 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose

  • Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Silica (B1680970) gel

Procedure (using PCC):

  • Dissolve 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose in anhydrous DCM in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add PCC to the solution in one portion.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude ketone.

  • Purify the product by flash column chromatography on silica gel.

Protocol 3: Reduction to 1,2:3,4-Di-O-isopropylidene-β-L-altroseptanose

This step involves the stereoselective reduction of the ketone to yield the desired L-altro configuration. The abstract of Driver & Stevens (2001) indicates this conversion is feasible.[2]

Materials:

Procedure:

  • Dissolve the ketone precursor in methanol or ethanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride in small portions over 15-20 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully neutralize the excess NaBH₄ by the slow addition of dilute acetic acid or by adding Dowex-50 (H⁺ form) resin until the pH is neutral.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The resulting residue can be co-evaporated with methanol several times to remove borate (B1201080) esters.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate to give the crude product, which is a mixture of diastereomers.

  • Purify by flash column chromatography to isolate the desired 1,2:3,4-di-O-isopropylidene-β-L-altroseptanose.

Protocol 4: Selective Deprotection to 1,2-O-Isopropylidene-β-L-altroseptanose

This final step involves the selective removal of the 3,4-O-isopropylidene group under mild acidic conditions.

G start Dissolve Di-isopropylidene Altroseptanose in Aqueous Methanol add_catalyst Add H-Beta Zeolite Catalyst or Dilute Acetic Acid start->add_catalyst stir Stir at Room Temperature (Monitor by TLC) add_catalyst->stir neutralize Neutralize Reaction (e.g., with NaHCO₃ or by filtration of zeolite) stir->neutralize concentrate Concentrate Under Reduced Pressure neutralize->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain 1,2-O-Isopropylidene- β-L-altroseptanose purify->end

Caption: Workflow for selective deprotection of the 3,4-O-isopropylidene group.

Materials:

  • 1,2:3,4-Di-O-isopropylidene-β-L-altroseptanose

  • Methanol/Water mixture (e.g., 80:20 v/v)

  • H-Beta zeolite or dilute acetic acid (e.g., 60%)

  • Sodium bicarbonate

  • Ethyl acetate

Procedure:

  • Dissolve the di-protected altroseptanose in a methanol/water mixture.

  • Add a catalytic amount of H-Beta zeolite or adjust the solution to be mildly acidic with dilute acetic acid.

  • Stir the reaction at room temperature and monitor carefully by TLC to observe the disappearance of the starting material and the appearance of the mono-protected product. Over-reaction can lead to complete deprotection.

  • Once the desired product is the major component, neutralize the reaction. If using acid, add solid sodium bicarbonate. If using zeolite, filter off the catalyst.

  • Concentrate the solution under reduced pressure.

  • Extract the residue with ethyl acetate. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by flash column chromatography on silica gel to yield pure 1,2-O-isopropylidene-β-L-altroseptanose.

Data Presentation

The following table summarizes the proposed reaction conditions and expected outcomes for each step in the synthesis.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)Purification Method
1AcetonationD-Galactose, Acetone, H₂SO₄AcetoneRoom Temp4-875-85Distillation/Direct Use
2OxidationPCCDichloromethaneRoom Temp2-470-80Column Chromatography
3ReductionNaBH₄Methanol01-250-70 (of desired isomer)Column Chromatography
4DeprotectionDilute Acetic AcidMethanol/WaterRoom Temp1-660-75Column Chromatography

Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups (e.g., hydroxyl, carbonyl).

  • Polarimetry: To measure the specific rotation of the chiral products.

References

Beta-D-Altrose: Limited Data Curbs Application in Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Despite the vast potential of monosaccharides as precursors for novel bioactive compounds, the unnatural hexose (B10828440) Beta-D-altropyranose remains a largely untapped resource. A comprehensive review of available scientific literature reveals a significant scarcity of studies detailing the synthesis and biological evaluation of its derivatives. This lack of foundational research currently limits its application in drug discovery and development.

D-Altrose, a C-3 epimer of D-mannose, is not readily found in nature, a factor that has historically constrained its availability for extensive research. Consequently, the exploration of its potential as a chiral building block for the synthesis of bioactive molecules has been limited. While the broader field of glycoscience has seen significant advances in utilizing common monosaccharides like glucose, galactose, and mannose to create diverse libraries of compounds with anticancer, antimicrobial, and other therapeutic properties, this compound has been largely overlooked.

Currently, there is a notable absence of detailed experimental protocols for the synthesis of bioactive compounds directly from this compound. The existing literature provides scant examples of altropyranoside derivatives with characterized biological activities. While some studies have explored the synthesis of altrose derivatives for various chemical investigations, they often do not include comprehensive biological testing.

One study has indicated that D-altrose itself exhibits some anti-proliferative activity against certain cancer cell lines. However, this preliminary finding has not been followed by extensive research into the synthesis and evaluation of altropyranose derivatives to enhance this activity or to explore other potential therapeutic applications. The specific signaling pathways or molecular targets modulated by altrose or its derivatives remain largely uninvestigated.

The development of detailed application notes and protocols for the use of this compound as a precursor for bioactive compounds is contingent on future research. Key areas that require significant investigation include:

  • Development of efficient and scalable synthetic routes to a variety of this compound derivatives.

  • Comprehensive biological screening of these derivatives to identify potential therapeutic activities, such as anticancer, antimicrobial, antiviral, or enzyme inhibitory effects.

  • Quantitative analysis of the biological activities to establish structure-activity relationships (SAR).

  • Elucidation of the mechanisms of action and identification of the molecular targets and signaling pathways affected by any identified bioactive altropyranose derivatives.

Until such fundamental research is conducted and published in the peer-reviewed literature, the generation of detailed application notes and protocols for researchers, scientists, and drug development professionals remains premature. The scientific community awaits further exploration into the chemistry and biology of this rare sugar to unlock its potential in the synthesis of novel bioactive compounds.

Application of β-D-Altropyranose in Oligosaccharide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of β-D-altropyranose in the synthesis of oligosaccharides. These complex carbohydrates are of significant interest in biomedical research and drug development due to their roles in various biological processes, including cell-cell recognition, immune responses, and pathogenesis. The unique stereochemistry of altropyranose presents both challenges and opportunities in synthetic carbohydrate chemistry.

I. Application Notes

Altrose is a rare hexose, and its D-enantiomer, D-altrose, is not commonly found in nature. However, oligosaccharides containing D-altrose and its derivatives are of synthetic interest for probing biological systems and for the development of novel therapeutics and vaccines. The synthesis of oligosaccharides containing β-D-altropyranose requires careful planning of protecting group strategies and glycosylation methods to control the stereochemical outcome. The axial hydroxyl group at C-3 in altropyranose can influence the reactivity and the conformational preferences of the sugar ring, which must be considered during synthetic design.

The choice of protecting groups is critical in oligosaccharide synthesis to ensure regioselectivity and stereoselectivity of the glycosylation reactions. For β-D-altropyranose, a combination of persistent and temporary protecting groups is employed to mask the hydroxyl groups, allowing for sequential chain elongation.

  • Persistent Protecting Groups: Benzyl (Bn) ethers are commonly used for the protection of hydroxyl groups that are not involved in glycosylation, as they are stable under a wide range of reaction conditions and can be removed by catalytic hydrogenation at the final stage of the synthesis.

  • Temporary Protecting Groups: For the hydroxyl group that will act as the glycosyl acceptor, a temporary protecting group is required. Common choices include acyl esters like acetate (B1210297) (Ac) or benzoate (B1203000) (Bz), which can be removed under basic conditions, or silyl (B83357) ethers like tert-butyldimethylsilyl (TBS), which are labile to fluoride (B91410) ions.

  • Participating Groups at C-2: To favor the formation of a 1,2-trans-glycosidic linkage (resulting in a β-glycoside), a participating protecting group at the C-2 position is often employed. Acyl groups such as acetyl or benzoyl can form an intermediate acyloxonium ion, which blocks the α-face of the sugar, directing the incoming glycosyl acceptor to the β-face.

The formation of the β-glycosidic linkage with altropyranose donors can be challenging. The choice of glycosylation method and the nature of the leaving group at the anomeric center are crucial for achieving high yield and stereoselectivity.

  • Thioglycoside Donors: Thioglycosides are versatile glycosyl donors that are stable during protecting group manipulations but can be activated under mild conditions using thiophilic promoters such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of triflic acid (TfOH) or silver triflate (AgOTf).

  • Trichloroacetimidate Donors: Glycosyl trichloroacetimidates are highly reactive donors that can be activated by catalytic amounts of Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). These reactions are often performed at low temperatures to control stereoselectivity.

  • Glycosyl Halide Donors: Glycosyl bromides and chlorides can also be used as donors, typically activated by silver or mercury salts. However, these methods are often less favored due to the toxicity of the promoters.

II. Data Presentation

The following table summarizes representative quantitative data for glycosylation reactions to form β-linkages with various sugar donors, illustrating the influence of protecting groups, donors, acceptors, and promoters on the yield and stereoselectivity. While specific data for β-D-altropyranose donors are scarce in the literature, these examples with other sugars provide a useful reference for expected outcomes in oligosaccharide synthesis.

DonorAcceptorPromoter/ActivatorSolventTemp (°C)Time (h)Yield (%)α:β RatioReference
Per-O-benzoyl-D-glucopyranosyl bromideMethanolAg₂CO₃CH₂Cl₂RT12851:9[Generic Koenigs-Knorr]
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosideCholesterolNIS, TfOHCH₂Cl₂-202921:15[Thioglycoside glycosylation]
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidateMethyl 2,3,6-tri-O-benzoyl-α-D-glucopyranosideTMSOTfCH₂Cl₂-40188>1:20[Trichloroacetimidate glycosylation]
Per-O-acetyl-β-D-mannopyranosyl bromide1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseHg(CN)₂MeCNRT24751:5[Helferich modification]

III. Experimental Protocols

This protocol describes a representative synthesis of a protected β-D-altropyranose monosaccharide that can be used as a building block for oligosaccharide synthesis. The synthesis starts from a readily available D-glucose derivative and involves an oxidation-reduction sequence to invert the stereochemistry at C-3.

Materials:

  • Methyl 4,6-O-benzylidene-2-O-benzoyl-α-D-glucopyranoside

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (MeOH)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for elution

Procedure:

  • Oxidation: To a solution of methyl 4,6-O-benzylidene-2-O-benzoyl-α-D-glucopyranoside (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) or DMP (1.2 eq). Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material (typically 2-4 hours).

  • Work-up: Dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the oxidant byproducts. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ketone by silica gel column chromatography (e.g., using a gradient of 10-30% EtOAc in hexanes) to afford the corresponding methyl 4,6-O-benzylidene-2-O-benzoyl-α-D-ribo-hexopyranosid-3-ulose.

  • Reduction: Dissolve the purified ketone (1.0 eq) in a mixture of DCM and MeOH (e.g., 4:1 v/v). Cool the solution to 0 °C and add NaBH₄ (2.0 eq) portion-wise. Stir the reaction at 0 °C for 1 hour or until TLC analysis shows the reaction is complete.

  • Work-up and Purification: Quench the reaction by the slow addition of acetic acid until gas evolution ceases. Concentrate the mixture and co-evaporate with toluene (B28343) to remove residual acetic acid. Purify the residue by silica gel column chromatography (e.g., using a gradient of 20-50% EtOAc in hexanes) to yield methyl 4,6-O-benzylidene-2-O-benzoyl-α-D-altropyranoside. The axial attack of the hydride on the ketone will predominantly yield the altrose configuration.

This protocol provides a general method for the synthesis of a β-D-altropyranoside-linked disaccharide using a thioglycoside donor.

Materials:

  • Protected D-altropyranosyl thioglycoside donor (e.g., ethyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-altropyranoside) (1.0 eq)

  • Protected glycosyl acceptor with a free hydroxyl group (1.2 eq)

  • N-Iodosuccinimide (NIS) (1.5 eq)

  • Trifluoromethanesulfonic acid (TfOH), catalytic amount (e.g., 0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Activated molecular sieves (4 Å)

  • Triethylamine

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Preparation: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the altropyranosyl thioglycoside donor, the glycosyl acceptor, and activated 4 Å molecular sieves. Dissolve the solids in anhydrous DCM.

  • Glycosylation: Cool the mixture to the desired temperature (e.g., -40 °C). Add NIS to the stirring suspension. After 5-10 minutes, add a solution of TfOH in DCM dropwise.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching and Work-up: Quench the reaction by adding triethylamine. Allow the mixture to warm to room temperature, dilute with DCM, and filter through Celite®. Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired β-linked disaccharide.

IV. Mandatory Visualizations

experimental_workflow start Start: Protected Monosaccharide donor_prep Donor Preparation (e.g., Thioglycoside) start->donor_prep acceptor_prep Acceptor Preparation (Selective Deprotection) start->acceptor_prep glycosylation Glycosylation (Coupling Reaction) donor_prep->glycosylation acceptor_prep->glycosylation workup Work-up and Purification glycosylation->workup deprotection Global Deprotection workup->deprotection Protected Disaccharide final_product Final Oligosaccharide deprotection->final_product

Caption: General workflow for the chemical synthesis of an oligosaccharide.

immune_recognition bacteria Gram-Negative Bacterium (with Altrose in O-Antigen) lps Lipopolysaccharide (LPS) - O-Antigen - Core - Lipid A bacteria->lps releases tlr4 Toll-like Receptor 4 (TLR4) on Immune Cell lps->tlr4 Lipid A binds to o_antigen_effect O-Antigen (with Altrose) sterically hinders and delays Lipid A recognition by TLR4 signaling MyD88-Dependent Signaling Cascade tlr4->signaling activates nfkb NF-κB Activation signaling->nfkb cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) nfkb->cytokines induces immune_response Innate Immune Response cytokines->immune_response mediates o_antigen_effect->tlr4 Inhibits/Delays

Caption: Immune evasion by altrose-containing O-antigen of bacterial LPS.

Application Notes and Protocols for the Synthesis of β-D-Glycopyranosides using β-Glucosidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-glycopyranosides are a diverse class of molecules with significant applications in pharmaceuticals, cosmetics, and biotechnology. Their synthesis can be challenging through traditional chemical methods, which often require multiple protection and deprotection steps, leading to low yields and the use of hazardous reagents. Enzymatic synthesis using β-glucosidases (EC 3.2.1.21) offers a green and efficient alternative.[1][2] These enzymes, naturally involved in the hydrolysis of β-glycosidic bonds, can be harnessed for synthesis through two main kinetically or thermodynamically controlled strategies: reverse hydrolysis and transglycosylation .[3][4]

This document provides detailed application notes and protocols for the synthesis of β-D-glycopyranosides catalyzed by β-glucosidase, summarizing key quantitative data and experimental methodologies from recent literature.

Principle of Enzymatic Synthesis

β-Glucosidases, particularly those from the glycoside hydrolase (GH) families 1 and 3, typically operate via a retaining mechanism.[5][6][7] This mechanism involves a two-step, double-displacement reaction that proceeds through a covalent glycosyl-enzyme intermediate.[6][8]

  • Glycosylation: The enzyme's catalytic nucleophile attacks the anomeric carbon of the glycosyl donor, displacing the aglycone and forming a glycosyl-enzyme intermediate.

  • Deglycosylation: A nucleophile attacks the anomeric carbon of this intermediate.

    • In hydrolysis , the nucleophile is water, leading to the release of a free sugar.

    • In synthesis (transglycosylation) , the nucleophile is an acceptor molecule (e.g., an alcohol), resulting in the formation of a new β-D-glycopyranoside.[2][4]

Reverse hydrolysis is a thermodynamically controlled process where the enzyme catalyzes the direct condensation of a free sugar and an alcohol. This requires high substrate concentrations and low water activity to shift the equilibrium towards synthesis.[4]

Key Experimental Parameters for Optimization

The yield of enzymatic glycosylation is influenced by several critical parameters that need to be optimized for each specific donor-acceptor pair and enzyme source.[1]

  • Enzyme Source: β-glucosidases from different sources (e.g., almonds, Prunus persica, microbial) exhibit varying substrate specificities, stability, and catalytic efficiencies.[1] Immobilization of the enzyme can enhance its stability and reusability.[1]

  • Glycosyl Donor and Acceptor: The choice and concentration of the glycosyl donor (e.g., glucose, cellobiose, p-nitrophenyl-β-D-glucopyranoside) and the acceptor alcohol are crucial. High concentrations of the acceptor can favor the synthetic reaction over hydrolysis.[1]

  • Reaction Medium: The use of organic co-solvents (e.g., tert-butanol) or monophasic organic systems can improve the solubility of hydrophobic acceptors and reduce water activity, thereby promoting synthesis over hydrolysis.[1][2]

  • Water Activity (aw): In organic media, controlling water activity is critical. A minimal amount of water is essential for enzyme activity, but excess water will favor hydrolysis.

  • pH and Temperature: These must be optimized for the specific β-glucosidase to ensure maximum activity and stability.

  • Substrate Molar Ratio: The ratio of the glycosyl donor to the acceptor influences the reaction equilibrium and yield.[1]

Data Presentation: Synthesis of Various β-D-Glycopyranosides

The following tables summarize quantitative data from various studies on the synthesis of β-D-glycopyranosides using β-glucosidase.

Table 1: Synthesis of β-D-Glucopyranosides from Functionalized Alcohols

Glycosyl DonorAcceptor AlcoholEnzyme SourceKey ConditionsYield (%)Reference
D-Glucose3-Methyl-2-buten-1-olImmobilized Almond β-glucosidaseHigh acceptor concentration65[1]
D-Glucose2-Methyl-2-propen-1-olImmobilized Almond β-glucosidaseHigh acceptor concentration51[1]
D-GlucoseVarious functionalized primary alcoholsImmobilized Almond β-glucosidase90% tert-butanol/H₂OModerate[1]
D-GlucoseTyrosolPrunus persica seed β-glucosidaseOptimized pH, temp., solvent18.90[1]

Table 2: Synthesis of Glyceryl and Alkyl Glucosides

Glycosyl DonorAcceptorEnzyme SourceKey ConditionsYield (%)Reference
D-GlucoseGlycerol (B35011)Almond β-glucosidaseOptimized water concentration54[9][10]
pNPGHexanolEngineered Thermotoga maritima β-glucosidase (N222F mutant)80% (vol/vol) hexanol84.7[11]
D-GlucoseOctanolAlmond β-glucosidaseMonophasic octanol, controlled water activity-[2]

Table 3: Synthesis of Other Bioactive Glycosides

Glycosyl DonorAcceptorEnzyme SourceKey ConditionsYield (%)Reference
D-GlucoseCholecalciferolAlmond β-glucosidase (entrapped)0.12 mM pH 6 phosphate (B84403) buffer, 30h14[12]
CellobioseN-(benzyloxycarbonyl)-1-deoxynojirimycinYeast β-glucosidase3h incubation69[13]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of β-D-Glucopyranosides in an Aqueous-Organic System

This protocol is a generalized method based on the synthesis of naturally occurring β-D-glucopyranosides.[1]

1. Materials:

  • Immobilized β-glucosidase from almonds
  • D-glucose (Glycosyl donor)
  • Acceptor alcohol (e.g., a functionalized primary alcohol)
  • tert-Butanol
  • Citrate (B86180) buffer (pH 5.0)
  • Reaction vessel

2. Enzyme Immobilization (Example):

  • Immobilization can be achieved by various methods, such as entrapment in calcium alginate beads, to improve enzyme stability and reusability.[12]

3. Reaction Setup:

  • Prepare a reaction mixture containing the acceptor alcohol and D-glucose in a suitable molar ratio (e.g., 4 equivalents of alcohol to 1 of glucose).
  • Dissolve the substrates in a 90% tert-butanol/10% citrate buffer solution.
  • Add the immobilized β-glucosidase to the reaction mixture.
  • Incubate the reaction at a controlled temperature (e.g., 37°C) with gentle agitation for a specified period (e.g., 24-72 hours).

4. Reaction Monitoring and Product Purification:

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  • Upon completion, remove the immobilized enzyme by filtration.
  • Evaporate the solvent under reduced pressure.
  • Purify the resulting β-D-glucopyranoside from the crude product by silica (B1680970) gel column chromatography.

5. Product Characterization:

  • Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of β-Glucosylglycerol via Transglycosylation

This protocol is adapted from the synthesis using β-glucosidase from Sulfolobus shibatae.[8]

1. Materials:

  • β-glucosidase from Sulfolobus shibatae (SSG)
  • Cellobiose (Glycosyl donor)
  • Glycerol (Acceptor)
  • Sodium citrate buffer (100 mM, pH 5.0)
  • Reaction vessel

2. Enzyme Activity Assay:

  • Determine the activity of the β-glucosidase using a substrate like p-nitrophenyl-β-D-glucopyranoside (pNPβG). One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under specific assay conditions.[8]

3. Reaction Setup:

  • Prepare a reaction mixture in a final volume of 5 ml containing:
  • 250 mM cellobiose
  • 1 M glycerol
  • 30 units/ml of SSG in 100 mM sodium citrate buffer (pH 5.0).
  • Incubate the reaction at 75°C for up to 15 hours.
  • Terminate the reaction by cooling to 4°C or by heating in boiling water for 5 minutes.[8]

4. Analysis and Purification:

  • Analyze the reaction products by TLC and High-Performance Anion-Exchange Chromatography (HPAEC).[8]
  • Purify the β-glucosylglycerol products using appropriate chromatographic techniques.

Visualizations

Enzymatic_Synthesis_Mechanism cluster_glycosylation Step 1: Glycosylation cluster_deglycosylation Step 2: Deglycosylation Donor Glycosyl Donor (e.g., Glucose) Intermediate Glycosyl-Enzyme Intermediate (E-O-Glycosyl) Donor->Intermediate Enzyme Attack Enzyme β-Glucosidase (E-OH) Aglycone Leaving Group (Aglycone) Intermediate->Aglycone Release Intermediate2 Glycosyl-Enzyme Intermediate (E-O-Glycosyl) Product β-D-Glycopyranoside (Glycosyl-O-R) Intermediate2->Product Acceptor Acceptor (Alcohol, R-OH) Acceptor->Product Nucleophilic Attack Enzyme2 Regenerated Enzyme (E-OH) Product->Enzyme2 Release

Caption: Retaining mechanism of β-glucosidase for transglycosylation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Select & Prepare Enzyme (e.g., Immobilized β-glucosidase) D Combine Reactants in Vessel A->D B Prepare Substrates (Glycosyl Donor & Acceptor) B->D C Prepare Reaction Buffer/Solvent C->D E Incubate under Optimal Conditions (pH, Temperature, Agitation) D->E F Monitor Reaction Progress (TLC, HPLC) E->F G Terminate Reaction & Separate Enzyme F->G H Purify Product (Column Chromatography) G->H I Characterize Product (NMR, MS) H->I

Caption: General workflow for enzymatic synthesis of β-D-glycopyranosides.

References

Revolutionizing Glycosynthesis: Photosensitizer-Free Visible-Light-Mediated Glycosylation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of complex carbohydrates remains a significant challenge. Traditional glycosylation methods often require harsh conditions, stoichiometric promoters, and the use of photosensitizers, which can complicate purification and limit functional group tolerance. A new frontier in carbohydrate chemistry is emerging with the development of photosensitizer-free visible-light-mediated glycosylation methods. These innovative approaches offer milder reaction conditions, operational simplicity, and broader substrate scope, paving the way for more efficient and sustainable synthesis of glycans and glycoconjugates.

This document provides detailed application notes and experimental protocols for three cutting-edge photosensitizer-free visible-light-mediated glycosylation methods. These techniques leverage the intrinsic photochemical properties of novel glycosyl donors or employ catalyst-free mechanisms to achieve efficient glycosidic bond formation under visible light irradiation.

Application Notes

The absence of an external photosensitizer in these methods offers several distinct advantages:

  • Simplified Reaction Setup and Purification: Eliminating the photosensitizer reduces the complexity of the reaction mixture and simplifies the purification of the desired glycosylated product.

  • Reduced Cost: Photosensitizers, particularly those based on precious metals like iridium and ruthenium, can be expensive. Their omission contributes to more cost-effective synthetic routes.

  • Improved Biocompatibility: The absence of potentially toxic photosensitizer residues is a significant advantage in the synthesis of molecules for biological and pharmaceutical applications.

  • Novel Reactivity and Selectivity: These methods can offer different reactivity profiles and stereoselectivities compared to traditional glycosylation techniques, providing new tools for accessing challenging glycosidic linkages.

These emerging technologies are applicable to a wide range of glycosylation reactions, including the synthesis of O-glycosides, N-glycosides, and complex oligosaccharides. They have been successfully applied to the late-stage glycosylation of natural products and pharmaceuticals, demonstrating their potential in drug discovery and development.

Method 1: Glycosylation Enabled by Photoactive 2-Glycosyloxy Tropone (B1200060) Donors

This method, developed by the research groups of Xiong and Ye, utilizes a photoactive 2-glycosyloxy tropone moiety as a novel leaving group that can be activated by visible light without the need for an external photosensitizer.[1][2] Upon irradiation with blue LEDs, the tropone group facilitates the formation of a glycosyl cation, which is then trapped by a glycosyl acceptor.

Quantitative Data Summary
EntryGlycosyl DonorGlycosyl AcceptorProductYield (%)[1]α:β Ratio[1]
1Per-O-benzoyl-glucosyl-troponeMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideDisaccharide951:2.5
2Per-O-benzoyl-galactosyl-tropone1-AdamantanolO-glycoside911:3.2
3Per-O-benzoyl-mannosyl-tropone(-)-MentholO-glycoside85>20:1
4Per-O-benzyl-glucosyl-troponeDibenzyl phosphateGlycosyl phosphate82>20:1
5Per-O-benzoyl-glucosyl-tropone6-ChlorouracilN-glycoside781:5
Experimental Protocol

General Procedure for Visible-Light-Mediated Glycosylation using 2-Glycosyloxy Tropone Donors: [1]

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the 2-glycosyloxy tropone donor (0.1 mmol, 1.0 equiv.), the glycosyl acceptor (0.12 mmol, 1.2 equiv.), and freshly activated 4 Å molecular sieves (100 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dichloromethane (B109758) (DCM, 2.0 mL) via syringe.

  • Cool the reaction mixture to the desired temperature (typically 0 °C or room temperature).

  • Irradiate the mixture with a 15W blue LED strip placed approximately 5 cm from the reaction tube.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine (B128534) (0.1 mL).

  • Dilute the mixture with DCM and filter through a pad of Celite, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to afford the desired glycosylated product.

Reaction Scheme

G Donor 2-Glycosyloxy Tropone Donor Intermediate Glycosyl Cation Intermediate Donor->Intermediate Acceptor Glycosyl Acceptor (ROH) Product Glycoside (R-O-Glycosyl) Intermediate->Product + Acceptor Tropone Tropolone Byproduct Intermediate->Tropone Light Visible Light (Blue LEDs)

Caption: Proposed mechanism for the glycosylation using 2-glycosyloxy tropone donors.

Method 2: Photosensitizer-Free Glycosylation of Thioglycosides with Umemoto's Reagent

This approach, reported by Ragains and coworkers, demonstrates the O-glycosylation of thioglycosides under visible light irradiation in the presence of Umemoto's reagent, without the need for a photocatalyst.[3][4][5] The reaction is proposed to proceed through the formation of an electron donor-acceptor (EDA) complex between the thioglycoside and Umemoto's reagent.

Quantitative Data Summary
EntryGlycosyl DonorGlycosyl AcceptorProductYield (%)[3][4]α:β Ratio[3][4]
1Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosideCyclohexanolO-glycoside751:4
2Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranosideIsopropanolO-glycoside881:9
3Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosidetert-ButanolO-glycoside621:1
44-Methoxyphenyl-3-butenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideDisaccharide81β only
5Phenyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-β-D-galactopyranosideCholesterolO-glycoside71β only
Experimental Protocol

General Procedure for Photosensitizer-Free Glycosylation of Thioglycosides: [4]

  • To an oven-dried vial equipped with a magnetic stir bar, add the thioglycoside donor (0.1 mmol, 1.0 equiv.), the alcohol acceptor (0.2 mmol, 2.0 equiv.), Umemoto's reagent (0.15 mmol, 1.5 equiv.), and 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) (0.2 mmol, 2.0 equiv.).

  • Add freshly activated 4 Å molecular sieves (100 mg).

  • Seal the vial with a septum and purge with argon.

  • Add anhydrous dichloromethane (DCM, 1.0 mL) via syringe.

  • Place the vial in a photoreactor equipped with a fan and irradiate with blue LEDs (λmax = 455 nm).

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reaction Scheme

G Donor Thioglycoside Donor EDA EDA Complex Donor->EDA Umemoto Umemoto's Reagent Umemoto->EDA Radical_Cation Glycosyl Radical Cation EDA->Radical_Cation Light Visible Light Oxocarbenium Oxocarbenium Ion Radical_Cation->Oxocarbenium Product O-Glycoside Oxocarbenium->Product + Acceptor Acceptor Alcohol Acceptor G cluster_donor ESIPT Glycosyl Donor cluster_reaction Glycosylation Ground_State Ground State (S0) (Ar-OH) Excited_State Excited State (S1*) (Ar-O⁻...H⁺) Ground_State->Excited_State Protonated_Donor Protonated Glycosidic Oxygen Excited_State->Protonated_Donor Intramolecular Proton Transfer Oxocarbenium Oxocarbenium Ion Protonated_Donor->Oxocarbenium - Leaving Group Product Glycoside Oxocarbenium->Product + Acceptor Acceptor Glycosyl Acceptor

References

Troubleshooting & Optimization

Technical Support Center: Purification of β-D-Altropyranose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of β-D-altropyranose anomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying β-D-altropyranose anomers?

The principal challenge in purifying β-D-altropyranose, a reducing sugar, is the phenomenon of mutarotation . In solution, the α and β anomers exist in a dynamic equilibrium. This constant interconversion during chromatographic separation can lead to significant peak broadening or the appearance of split peaks, making the isolation of a pure anomer difficult.

Additionally, the high polarity of altrose and its lack of a strong UV chromophore can present challenges for certain chromatographic techniques and detection methods. D-Altrose is also one of the less common aldohexoses, meaning there are fewer established and optimized purification protocols available compared to sugars like glucose or mannose.

Q2: How does the stereochemistry of altrose contribute to purification challenges?

D-Altrose in its most stable 4C1 chair conformation possesses a higher number of axial substituents compared to more common sugars like D-glucose. This axial-rich nature can influence its solubility, chromatographic behavior, and crystal packing, potentially requiring non-standard purification strategies.

Q3: What is the typical anomeric composition of D-altrose at equilibrium?

The equilibrium distribution of anomers is crucial for planning a purification strategy. While specific data for a wide range of conditions is limited, 13C NMR studies in aqueous solution have provided insight into the tautomeric distribution of D-altrose.

Troubleshooting Guides

Chromatographic Purification (HPLC/HILIC)

Issue 1: Peak splitting or significant peak broadening is observed for D-altrose.

  • Cause: Slow interconversion of the α and β anomers (mutarotation) on the chromatographic timescale. The column is partially separating the anomers.

  • Solutions:

    • Increase Column Temperature: Elevating the column temperature to 70-80 °C can accelerate the rate of anomer interconversion.[1][2] When the interconversion is rapid compared to the separation time, the two anomers elute as a single, sharp peak.

    • Increase Mobile Phase pH: Using an alkaline mobile phase (pH > 10) also speeds up mutarotation, leading to the coalescence of the anomeric peaks.[1] Polymer-based or pH-stable columns are necessary for this approach.

    • Optimize HILIC Conditions: In Hydrophilic Interaction Liquid Chromatography (HILIC), ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the mobile phase to prevent peak distortion.[3] Injecting a sample dissolved in a high concentration of water (a strong solvent in HILIC) into a high-organic mobile phase can cause peak splitting.

Issue 2: Poor retention of D-altrose on a reversed-phase column.

  • Cause: D-Altrose is a highly polar molecule, leading to minimal interaction with non-polar stationary phases like C18.

  • Solutions:

    • Utilize HILIC or Normal-Phase Chromatography: These techniques are better suited for retaining and separating highly polar compounds. Amide- or amino-bonded stationary phases are common choices.

    • Employ Ion-Exchange or Ligand-Exchange Chromatography: These methods can offer alternative selectivities for sugar separations.

    • Derivatization: While adding a step, derivatizing the hydroxyl groups to form less polar esters or ethers can significantly improve retention on reversed-phase columns. This also allows for the use of UV detection if a chromophoric protecting group is used.

Crystallization

Issue: Difficulty in obtaining crystals of β-D-altropyranose.

  • Cause: A combination of factors including inappropriate solvent selection, sub-optimal supersaturation, presence of impurities, or unfavorable kinetics.

  • Troubleshooting Strategies:

    • Solvent Selection: Start with solvents in which β-D-altropyranose has moderate solubility. Water is a primary solvent. Anti-solvents like ethanol (B145695), methanol (B129727), or acetone (B3395972) can be used to induce crystallization.

    • Control Supersaturation:

      • Slow Evaporation: Loosely cap the vial to allow for the gradual removal of the solvent.

      • Vapor Diffusion: Place a concentrated solution of the sugar in a small open vial inside a larger sealed container with a reservoir of a more volatile anti-solvent.

      • Slow Cooling: Gradually lower the temperature of a saturated solution.

    • Seeding: Introduce a tiny crystal of the desired anomer into a saturated solution to promote nucleation of the desired form.

    • Purity: Ensure the starting material is of high purity. Even small amounts of impurities can inhibit crystal growth. A preliminary chromatographic step may be necessary.

Quantitative Data

ParameterValueSolvent/ConditionsReference
D-Altrose Tautomeric Distribution
α-pyranose31%D₂O, 30 °C
β-pyranose40%D₂O, 30 °C
α-furanose13%D₂O, 30 °C
β-furanose16%D₂O, 30 °C
Aldehyde0.01-0.09%Aqueous Solution, 30 °C

Experimental Protocols

Protocol 1: General Method for Anomer Coalescence in HPLC

This protocol aims to achieve a single, sharp peak for D-altrose by accelerating mutarotation.

  • Column Selection:

    • For high-temperature analysis: Use a temperature-stable column, such as a polymer-based sugar column (e.g., Shodex SUGAR series).[1][2]

    • For high-pH analysis: Use a pH-stable column, such as a polymer-based amino column (e.g., Shodex Asahipak NH2P series).[1]

  • Mobile Phase:

    • High Temperature: Degassed deionized water.

    • High pH: An aqueous solution of a suitable base (e.g., 0.1 M sodium hydroxide) to achieve a pH > 10.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature:

    • High Temperature: 70 - 80 °C.[1][2]

    • High pH: Ambient or slightly elevated.

  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve D-altrose in the mobile phase.

Protocol 2: Recommended Starting Conditions for Preparative Separation of Protected β-D-Altropyranose Anomers

This protocol is a starting point for separating derivatized altropyranose anomers, which are less polar and do not undergo mutarotation. This method is adapted from protocols for other protected carbohydrates.

  • Column: Reversed-phase C18 or C8 preparative column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water or methanol in water. The exact gradient will need to be developed based on the specific protecting groups.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min for preparative scale.

  • Detection: UV detection (if protecting groups are UV-active) or ELSD.

  • Sample Preparation: Dissolve the mixture of protected anomers in the initial mobile phase composition.

  • Optimization: If separation is insufficient, consider using a recycling HPLC setup to increase the effective column length.

Protocol 3: Suggested Protocol for Crystallization of β-D-Altropyranose

This protocol is a general starting point and may require optimization.

  • Purification: Start with the highest purity D-altrose achievable through chromatography.

  • Dissolution: Dissolve the purified D-altrose in a minimal amount of hot deionized water to create a saturated or near-saturated solution.

  • Slow Cooling: Cover the container and allow it to cool slowly to room temperature, and then transfer to a cold room or refrigerator (4 °C).

  • Crystal Growth: Allow the solution to stand undisturbed for several days.

  • Isolation: Once crystals have formed, carefully decant the supernatant and wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification Strategy cluster_analysis Analysis & Further Steps start Start with D-Altrose Mixture dissolve Dissolve in appropriate solvent start->dissolve hplc Inject onto HPLC column dissolve->hplc decision Peak Splitting Observed? hplc->decision increase_T Increase Column Temperature (70-80°C) decision->increase_T Yes collect_anomers Collect Separated Anomer Peaks decision->collect_anomers No (Baseline Separated) increase_T->hplc Re-inject collect_single Collect Single Coalesced Peak increase_T->collect_single increase_pH Increase Mobile Phase pH (>10) increase_pH->hplc Re-inject increase_pH->collect_single analyze Analyze Fractions by NMR/Analytical HPLC collect_single->analyze collect_anomers->analyze crystallize Proceed to Crystallization analyze->crystallize pure_beta Pure β-D-Altropyranose crystallize->pure_beta

Caption: HPLC Purification Workflow for β-D-Altropyranose.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Chromatographic Peak Shape (Splitting/Broadening) mutarotation Slow Mutarotation start->mutarotation solvent_mismatch Sample Solvent Mismatch (HILIC) start->solvent_mismatch column_issue Column Degradation/Contamination start->column_issue increase_temp Increase Column Temperature mutarotation->increase_temp increase_ph Increase Mobile Phase pH mutarotation->increase_ph match_solvent Dissolve Sample in Mobile Phase solvent_mismatch->match_solvent clean_column Clean or Replace Column column_issue->clean_column

Caption: Troubleshooting Logic for Poor Peak Shape in Altrose Chromatography.

References

Improving the yield of beta-D-altropyranose synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of β-D-altropyranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and stereoselectivity of your synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of D-altrose?

A1: D-altrose is an unnatural monosaccharide and is typically synthesized from more abundant sugars.[1] The most common starting materials are D-glucose and D-galactose. The synthesis from D-glucose involves an epimerization at the C-3 position, while synthesis from D-galactose can also be achieved through a series of stereoselective reactions.[2][3][4][5]

Q2: How is the key C-3 epimerization from a glucose derivative to an altrose derivative typically achieved?

A2: The epimerization at C-3 is a critical step in converting a glucose precursor to an altrose precursor. A common and effective method involves a two-step sequence:

  • Regioselective oxidation: The hydroxyl group at the C-3 position of a suitably protected glucose derivative is selectively oxidized to a ketone. Palladium-catalyzed oxidation has been shown to be effective for this transformation.[2][3][6]

  • Stereoselective reduction: The resulting 3-keto-glucopyranoside is then reduced. The stereochemical outcome of this reduction is crucial. To obtain the altrose configuration, the hydride must attack from the equatorial face to produce an axial hydroxyl group at C-3.[7][8]

Q3: What factors influence the β-selectivity of the glycosylation reaction to form the pyranose ring?

A3: Achieving high β-selectivity in glycosylation is a significant challenge in carbohydrate chemistry.[9] Several factors influence the stereochemical outcome at the anomeric center:

  • Protecting Groups: The choice of protecting groups, particularly at the C-2 position, has a profound effect. Participating groups (e.g., acyl groups like acetyl or benzoyl) at C-2 generally favor the formation of 1,2-trans glycosides, which in the case of altrose (with an axial C-2 hydroxyl) would lead to the α-anomer. To favor the β-anomer (1,2-cis), non-participating groups (e.g., benzyl (B1604629) or silyl (B83357) ethers) are typically used.[10][11] A 4,6-O-benzylidene acetal (B89532) can also influence stereoselectivity.[12]

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of reaction intermediates, thereby influencing the anomeric ratio.[13][14]

  • Glycosyl Donor and Acceptor: The reactivity of both the glycosyl donor (the altrose derivative) and the glycosyl acceptor will impact the transition state of the glycosylation reaction and thus the stereoselectivity.

  • Catalyst/Promoter: The choice of Lewis acid or other promoter for the glycosylation reaction is critical in controlling the anomeric outcome.

Q4: How can I confirm the anomeric configuration of my synthesized altropyranose?

A4: The most reliable method for determining the anomeric configuration is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the coupling constant between the anomeric proton (H-1) and the proton at C-2 (H-2) in the ¹H NMR spectrum is diagnostic. For pyranosides, a small J(H1, H2) coupling constant (typically 1-4 Hz) is indicative of a 1,2-cis relationship (β-anomer for altrose), while a larger coupling constant (typically 7-9 Hz) indicates a 1,2-trans relationship (α-anomer). 2D NMR techniques like COSY and NOESY can further confirm the stereochemistry.[15]

Q5: What are the main challenges in purifying β-D-altropyranose?

A5: The primary challenge in the purification of β-D-altropyranose is often the separation of the α- and β-anomers, which are diastereomers with very similar physical properties.[15] Standard column chromatography may not be sufficient for complete separation. High-performance liquid chromatography (HPLC) with a suitable stationary phase is often required.[15] Additionally, the presence of other diastereomeric impurities, resulting from incomplete epimerization or non-selective reduction, can complicate the purification process.

Troubleshooting Guides

Problem 1: Low overall yield of D-altrose precursor
Possible Cause Troubleshooting Steps
Incomplete oxidation of the C-3 hydroxyl group - Increase the equivalents of the oxidizing agent.- Extend the reaction time or increase the reaction temperature.- Ensure the catalyst (if used) is active and not poisoned.- Verify the purity of the starting material.
Non-selective oxidation at other positions - Use a more regioselective oxidizing agent or catalyst system. Palladium-based catalysts have shown high selectivity for the C-3 hydroxyl in glucose.[2][3][6]- Employ protecting groups to block other reactive hydroxyl groups (e.g., C-6).
Poor stereoselectivity in the reduction of the 3-keto intermediate - Use a sterically hindered reducing agent to favor axial attack (e.g., L-selectride®).- Optimize the reaction temperature; lower temperatures often lead to higher stereoselectivity.- The choice of solvent can also influence the direction of hydride attack.
Decomposition of starting material or product - Ensure anhydrous reaction conditions, as moisture can interfere with many reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if air-sensitive reagents are used.- Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to degradation.
Problem 2: Poor β-selectivity in the glycosylation step (high proportion of α-anomer)
Possible Cause Troubleshooting Steps
Neighboring group participation from C-2 protecting group - If an acyl-type protecting group (e.g., acetate, benzoate) is at C-2, it will likely direct the formation of the α-anomer. Replace it with a non-participating group like a benzyl ether (Bn) or a silyl ether (e.g., TBS, TIPS).[10][11]
Thermodynamic control favoring the more stable anomer - Glycosylation reactions can be under kinetic or thermodynamic control. To favor the kinetically formed β-anomer, it is often necessary to use low temperatures and carefully select the promoter.
Inappropriate solvent choice - Ethereal solvents can sometimes favor the formation of α-glycosides. Experiment with different solvents, such as dichloromethane (B109758) or acetonitrile, to find the optimal conditions for β-selectivity.[13][14]
Anomerization of the glycosyl donor - The glycosyl donor may anomerize under the reaction conditions. Pre-activation of the donor at low temperatures before adding the acceptor can sometimes improve selectivity.

Data Presentation

Table 1: Influence of C-2 Protecting Group on Anomeric Selectivity in Glycosylation

C-2 Protecting GroupMechanismExpected Major Anomer for Altrose
Acetyl (Ac), Benzoyl (Bz)Neighboring Group Participationα-anomer (1,2-trans)
Benzyl (Bn), Silyl (TBDMS, TIPS)Non-participatingβ-anomer (1,2-cis) more likely, but depends on other factors
Trichloroethoxycarbonyl (Troc)Non-participatingβ-anomer (1,2-cis) more likely
Azido (N₃)Non-participating, but electronically disfavors oxocarbenium ion formationCan favor α-anomers[13][14]

Table 2: Effect of Reaction Parameters on Stereoselective Reduction of 3-Keto-pyranosides

ParameterConditionExpected Outcome for Altrose SynthesisRationale
Reducing Agent NaBH₄Mixture of epimers (allose and glucose)Small, unhindered hydride source, less selective.
L-Selectride®, K-Selectride®Increased proportion of altrose (axial -OH)Sterically hindered hydride source, favors axial attack.
Temperature Lower temperature (e.g., -78 °C)Higher stereoselectivityReduces the kinetic energy of the system, amplifying small energetic differences between transition states.
Higher temperature (e.g., 0 °C to RT)Lower stereoselectivityCan lead to a mixture of products due to less selective attack.

Experimental Protocols

Protocol 1: Synthesis of a D-Altrose Precursor from a D-Glucose Derivative

This protocol describes a general procedure for the epimerization at C-3 of a protected D-glucose derivative.

Step 1: Protection of D-Glucose

  • Selectively protect the hydroxyl groups at C-1, C-2, C-4, and C-6 of D-glucose, leaving the C-3 hydroxyl free. This often requires a multi-step protection/deprotection sequence. A common strategy is to first form a 4,6-O-benzylidene acetal, followed by protection of the C-1 and C-2 hydroxyls, and then selective deprotection or manipulation to free the C-3 hydroxyl.

Step 2: Oxidation of the C-3 Hydroxyl

  • Dissolve the C-3 hydroxyl-free protected glucose derivative in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add a selective oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation system).

  • Stir the reaction at the appropriate temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC.

  • Upon completion, quench the reaction and work up to isolate the crude 3-keto-glucopyranoside derivative.

  • Purify the product by column chromatography.

Step 3: Stereoselective Reduction to the Altrose Configuration

  • Dissolve the purified 3-keto-glucopyranoside in a dry, aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of a sterically hindered reducing agent (e.g., L-Selectride®, 1.0 M in THF).

  • Stir the reaction at -78 °C and monitor by TLC.

  • Once the starting material is consumed, carefully quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl or H₂O₂/NaOH for boranes).

  • Allow the mixture to warm to room temperature and perform an aqueous workup to isolate the crude product.

  • Purify the D-altrose derivative by column chromatography.

Protocol 2: β-Selective Glycosylation of the D-Altrose Donor

This protocol outlines a general method for the glycosylation of an altrose donor to favor the β-anomer.

  • Ensure the D-altrose precursor has a non-participating protecting group at the C-2 position (e.g., benzyl ether).

  • Convert the altrose derivative into a suitable glycosyl donor (e.g., a trichloroacetimidate (B1259523), thioglycoside, or glycosyl bromide).

  • Dissolve the glycosyl donor and a suitable glycosyl acceptor in a dry, non-polar solvent (e.g., dichloromethane) containing molecular sieves under an inert atmosphere.

  • Cool the reaction mixture to a low temperature (e.g., -40 °C to -78 °C).

  • Add the appropriate promoter (e.g., TMSOTf for a trichloroacetimidate donor).

  • Stir the reaction at low temperature, gradually warming if necessary, while monitoring the progress by TLC.

  • Upon completion, quench the reaction with a suitable base (e.g., triethylamine (B128534) or pyridine).

  • Filter, concentrate, and purify the crude disaccharide by column chromatography.

  • Analyze the product by NMR to determine the anomeric ratio.

Visualizations

Synthesis_Pathway start Protected D-Glucose (C-3 OH free) keto 3-Keto-glucopyranoside Intermediate start->keto Regioselective Oxidation altrose Protected D-Altrose Precursor keto->altrose Stereoselective Reduction beta_product β-D-Altropyranoside Product altrose->beta_product β-Selective Glycosylation

Caption: Synthetic pathway from a D-glucose derivative to a β-D-altropyranoside.

Troubleshooting_Workflow start Low Yield or Poor β-Selectivity check_yield Analyze Overall Yield start->check_yield check_selectivity Determine α:β Ratio (NMR) start->check_selectivity yield_low Yield is Low check_yield->yield_low Yes selectivity_poor β-Selectivity is Poor check_selectivity->selectivity_poor Yes check_oxidation Check Oxidation Step yield_low->check_oxidation check_reduction Check Reduction Step yield_low->check_reduction solution_yield Optimize reaction conditions, reagents, and purification. check_oxidation->solution_yield check_reduction->solution_yield check_c2_pg Review C-2 Protecting Group selectivity_poor->check_c2_pg optimize_glycosylation Optimize Glycosylation Conditions (Solvent, Temp.) selectivity_poor->optimize_glycosylation solution_selectivity Use non-participating C-2 group, low temperatures, and appropriate solvent. check_c2_pg->solution_selectivity optimize_glycosylation->solution_selectivity

Caption: A logical workflow for troubleshooting common issues in β-D-altropyranose synthesis.

References

Technical Support Center: Optimizing Anomeric Selectivity in Altroside Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for altroside glycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling the stereochemical outcome of this challenging glycosylation reaction. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data to help you achieve your desired α- or β-altroside products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during altroside glycosylation, stemming from the unique stereochemistry of altrose, particularly the axial orientation of the C2-hydroxyl group which complicates predictable stereocontrol.

Q1: Why is achieving high anomeric selectivity in altroside glycosylation so difficult?

A1: The primary challenge arises from the stereochemistry of the altropyranoside donor. In its most stable chair conformation (⁴C₁), the C2-hydroxyl group is in an axial position. This hinders classical neighboring group participation from a C2-acyl protecting group, which is a standard strategy for achieving high 1,2-trans selectivity (in this case, β-selectivity). Consequently, reactions often proceed through less predictable Sₙ1-like mechanisms, leading to mixtures of α and β anomers.

Q2: I am getting a low α:β ratio. How can I favor the formation of the α-altroside?

A2: To favor the α-anomer (a 1,2-cis product relative to the C2-hydroxyl), you need to employ strategies that avoid the formation of a β-directing intermediate. Consider the following approaches:

  • Non-Participating Protecting Groups: Use a non-participating group, such as a benzyl (B1604629) ether or a bulky silyl (B83357) ether (e.g., TIPS), at the C2 position. This prevents the formation of a 1,2-acyloxonium ion intermediate that would lead to the β-product.

  • Solvent Effects: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are known to favor the formation of α-glycosides. These solvents can stabilize the anomeric oxocarbenium ion and participate in the reaction to form an α-linked intermediate, which is then displaced by the acceptor.

  • Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable α-anomer due to the anomeric effect. However, this is not universally applicable and should be optimized for each specific reaction.

Q3: My reaction is giving poor β-selectivity. What strategies can I use to synthesize the β-altroside?

A3: Synthesizing the 1,2-trans β-altroside is challenging due to the axial C2-OH. Standard neighboring group participation is often inefficient. Here are some strategies to try:

  • Remote Participating Groups: While direct C2-participation is difficult, acyl protecting groups at C4 or C6 can sometimes influence selectivity through remote participation, though this effect is generally less pronounced.

  • Donor-Acceptor Hydrogen Bonding: Specific protecting groups on the donor can form a hydrogen bond with the glycosyl acceptor, delivering it to the β-face. This is a specialized strategy that requires careful design of the glycosyl donor.

  • Solvent Choice: Nitrile solvents, such as acetonitrile (B52724) (MeCN), have been shown to favor β-selectivity in some glycosylation systems by forming a transient α-nitrilium ion intermediate, which is then displaced by the acceptor from the β-face.

  • Pre-activation Protocols: Activating the glycosyl donor at low temperature before the addition of the acceptor can sometimes favor the formation of a specific anomeric intermediate. For β-selectivity, conditions that favor an α-glycosyl triflate intermediate, which then undergoes an Sₙ2-like displacement, can be effective.

Q4: I am observing significant formation of orthoester or glycal byproducts. How can I minimize these?

A4:

  • Orthoester Formation: This is a common side reaction when using participating acyl groups at C2, especially with less reactive acceptors. To minimize it, ensure the reaction medium is kept strictly anhydrous and slightly acidic. The use of a proton scavenger like a non-nucleophilic base (e.g., 2,4,6-tri-tert-butylpyrimidine, TTBP) can sometimes help.

  • Glycal Formation: Elimination to form a glycal is often promoted by strong Lewis acids or high temperatures. If you are observing this, try using a milder promoter or lowering the reaction temperature. The stability of the glycosyl donor is also a factor; ensure it is pure and handled under inert conditions.

Quantitative Data on Anomeric Selectivity

The following tables summarize the effects of various reaction parameters on the anomeric selectivity of glycosylation reactions. While specific data for altrosides is sparse in the literature, these general trends provide a valuable starting point for optimization.

Table 1: General Effect of Solvents on Anomeric Selectivity with Non-Participating Donors

SolventPredominant AnomerTypical α:β RatioNotes
Dichloromethane (B109758) (CH₂Cl₂)Mixture / α-favoredVaries (e.g., 1:1 to 4:1)A common starting point, but often provides low selectivity.
Diethyl Ether (Et₂O)αHigh (e.g., 6:1 to 10:1)"Ether effect" promotes α-glycoside formation.[1]
Acetonitrile (CH₃CN)βModerate to High β"Nitrile effect" can favor the β-anomer.[2]
Toluene (B28343)αModerate αNon-polar, generally favors the thermodynamic α-product.

Table 2: Influence of C2-Protecting Group on Glycosylation Outcome

C2-Protecting GroupTypeExpected Predominant ProductMechanism
Acetyl (Ac), Benzoyl (Bz)Participating1,2-trans (β)Neighboring Group Participation (NGP)
Benzyl (Bn), Silyl (e.g., TIPS)Non-Participating1,2-cis (α) or MixtureSₙ1/Sₙ2 continuum
2,3-OxazolidinoneConformationally Restrictingβ (with base), α (without base)Directs acceptor approach based on conditions.[3]

Experimental Protocols

Protocol 1: General Procedure for α-Selective Altroside Glycosylation

This protocol is a general guideline for achieving α-selectivity using a glycosyl donor with a non-participating group at the C2 position.

  • Preparation:

    • Dry the altroside donor (e.g., a thioglycoside with a C2-O-benzyl group) and the glycosyl acceptor by co-evaporation with anhydrous toluene (3x) and keep under a high vacuum for at least 1 hour.

    • Flame-dry all glassware and allow to cool under an inert atmosphere (Argon or Nitrogen).

    • Activate 3 Å or 4 Å molecular sieves by heating under a vacuum.

  • Reaction Setup:

    • To a flame-dried flask, add the altroside donor (1.0 equiv.), the glycosyl acceptor (1.2 equiv.), and the activated molecular sieves.

    • Add anhydrous diethyl ether (Et₂O) or a mixture of Et₂O and dichloromethane (DCM) as the solvent.

  • Glycosylation:

    • Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).

    • In a separate flask, prepare a solution of the promoter (e.g., N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH) or TMSOTf) in the reaction solvent.

    • Add the promoter solution dropwise to the reaction mixture.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate.

    • Filter the mixture through Celite® and wash the filter cake with DCM.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography.

  • Characterization:

    • Determine the anomeric ratio of the purified product by ¹H NMR spectroscopy. For α-altrosides, the anomeric proton (H-1) typically appears as a doublet with a small coupling constant (J₁,₂ ≈ 2-4 Hz).[4]

Protocol 2: Synthesis of a Benzyl 2,4-Diazido-2,4,6-trideoxy-α-L-altropyranoside Precursor [5]

This protocol details key steps in the synthesis of a protected L-altroside derivative, illustrating methods for introducing nitrogen functionalities and controlling stereochemistry.

  • Mesylation:

    • A previously prepared diol (benzyl 2-O-acetyl-α-L-fucopyranoside, 51.2 mmol) is dissolved in anhydrous dichloromethane (100 mL) and pyridine (B92270) (50 mL) and cooled to 0 °C.

    • Mesyl chloride (0.26 mol) is added, and the reaction is allowed to warm to room temperature.

    • After stirring for 20 hours, the reaction is quenched with water, diluted with ethyl acetate, and washed sequentially with 2 N HCl, saturated aqueous NaHCO₃, and brine.

    • The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield benzyl 2-O-acetyl-3,4-di-O-methanesulfonyl-α-L-fucopyranoside.[5]

  • Azide (B81097) Displacement (Sₙ2):

    • The di-O-mesylate (45.8 mmol) is dissolved in anhydrous DMF (200 mL), and sodium azide (NaN₃, 0.24 mol) is added.

    • The mixture is heated to 90 °C for 40 hours, then to 100 °C for an additional 4 hours.

    • The mixture is concentrated, and the residue is partitioned between brine and ethyl acetate.

    • The combined organic extracts are dried and concentrated to yield the C4-azide substituted product, benzyl 2-O-acetyl-4-azido-4,6-dideoxy-3-O-mesyl-α-L-glucopyranoside, after purification.[5] This step proceeds with inversion of configuration at C4.

Note: Further steps involving epoxide formation and subsequent azide opening would be required to establish the altro- configuration.

Visualizations

The following diagrams illustrate key concepts and workflows for optimizing anomeric selectivity in altroside glycosylation.

anomeric_selectivity_factors Factors Influencing Anomeric Selectivity donor Glycosyl Donor outcome Anomeric Outcome (α/β) donor->outcome sub_donor1 Protecting Groups (C2, C4, C6) donor->sub_donor1 sub_donor2 Leaving Group (e.g., SPh, OAc, Imidate) donor->sub_donor2 acceptor Glycosyl Acceptor acceptor->outcome sub_acceptor Steric Hindrance & Nucleophilicity acceptor->sub_acceptor conditions Reaction Conditions conditions->outcome sub_cond1 Solvent (Et2O, MeCN, DCM) conditions->sub_cond1 sub_cond2 Promoter (e.g., TMSOTf, NIS) conditions->sub_cond2 sub_cond3 Temperature conditions->sub_cond3

Caption: Key experimental factors that determine the α/β ratio in glycosylation.

protecting_group_pathway Influence of C2-Protecting Group on Reaction Pathway cluster_0 cluster_1 start Altrosyl Donor + Promoter pg_non C2-PG = Non-participating (e.g., -OBn) inter_sn1 Oxocarbenium Ion (Sₙ1-like) start->inter_sn1 Non-Participating Group pg_part C2-PG = Participating (e.g., -OAc) inter_ngp Acyloxonium Ion (NGP) start->inter_ngp Participating Group prod_mix α/β Mixture inter_sn1->prod_mix Acceptor Attack (both faces) prod_beta 1,2-trans Product (β-Altroside) inter_ngp->prod_beta Acceptor Attack (from α-face)

Caption: Divergent pathways based on the C2-protecting group choice.

troubleshooting_workflow Troubleshooting Workflow for Poor Selectivity start Poor Anomeric Selectivity (α/β Mixture) q_target Desired Anomer? start->q_target target_alpha Target: α-Altroside q_target->target_alpha α target_beta Target: β-Altroside q_target->target_beta β check_pg_alpha Is C2-PG non-participating? target_alpha->check_pg_alpha change_pg_alpha Action: Change C2-PG to -OBn or -OTIPS check_pg_alpha->change_pg_alpha No check_solvent_alpha Is solvent ether-based? check_pg_alpha->check_solvent_alpha Yes change_pg_alpha->check_solvent_alpha change_solvent_alpha Action: Switch to Et₂O or THF check_solvent_alpha->change_solvent_alpha No end Re-run and Analyze check_solvent_alpha->end Yes change_solvent_alpha->end check_pg_beta Is C2-PG participating? target_beta->check_pg_beta change_pg_beta Action: Change C2-PG to -OAc or -OBz check_pg_beta->change_pg_beta No check_solvent_beta Is solvent nitrile-based? check_pg_beta->check_solvent_beta Yes change_pg_beta->check_solvent_beta change_solvent_beta Action: Switch to Acetonitrile (MeCN) check_solvent_beta->change_solvent_beta No check_solvent_beta->end Yes change_solvent_beta->end

Caption: A decision tree for troubleshooting and optimizing selectivity.

References

Strategies for separating alpha and beta anomers of altrose by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully separating the alpha (α) and beta (β) anomers of altrose using High-Performance Liquid Chromatography (HPLC). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this specific application.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a split or broad peak for my altrose standard?

This is a common observation when analyzing reducing sugars like altrose by HPLC. The peak splitting or broadening is often due to the separation of the α and β anomers in solution.[1][2][3] In solution, altrose exists in equilibrium between its cyclic α and β anomeric forms and a small amount of the open-chain form.[1] If the rate of interconversion (mutarotation) between these anomers is slow compared to the speed of the chromatographic separation, two distinct peaks or a broad, unresolved peak will be observed.[1][4]

Q2: What are the primary HPLC modes for separating altrose anomers?

Several HPLC modes can be employed for the separation of sugar anomers. The most common and effective methods include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a widely used technique for separating highly polar compounds like sugars.[4][5][6] HILIC stationary phases, such as those with amide or diol functional groups, can effectively resolve anomers.

  • Chiral Chromatography: Chiral stationary phases, such as Chiralpak AD-H, have been successfully used to separate both enantiomers and anomers of various monosaccharides.[7][8]

  • Ion-Exchange Chromatography: Anion-exchange chromatography, particularly with sodium hydroxide (B78521) (NaOH) as the eluent, can also be used to separate aldoses like altrose.[9]

Q3: How does temperature affect the separation of altrose anomers?

Temperature plays a critical role in anomer separation.

  • Higher Temperatures (e.g., 70-80 °C): Increasing the column temperature accelerates the rate of mutarotation.[1][10] If the interconversion becomes sufficiently fast, the two anomer peaks will coalesce into a single, sharp peak. This approach is often used when the goal is to quantify the total amount of altrose without resolving the anomers.[1][3]

  • Lower Temperatures (e.g., 4-25 °C): Lowering the temperature slows down the interconversion, which can improve the resolution between the α and β anomer peaks.[11] For complete baseline separation of anomers, very low temperatures (even sub-ambient) may be required.[6]

Q4: Can the mobile phase composition be optimized to improve anomer separation?

Yes, the mobile phase is a key parameter for optimization.

  • For HILIC: The ratio of the organic solvent (typically acetonitrile) to the aqueous buffer is critical. A higher percentage of acetonitrile (B52724) generally leads to stronger retention and may improve the separation of anomers.

  • For Ion-Exchange: The concentration of the NaOH eluent affects the retention and selectivity of aldoses.[9] Optimization of the NaOH concentration is necessary to achieve baseline separation of all components.

  • For Chiral Chromatography: The choice of non-polar and polar organic solvents (e.g., hexane-ethanol mixtures) and additives like trifluoroacetic acid (TFA) can significantly impact the separation.[12]

Troubleshooting Guide

Issue: Poor resolution between α and β anomers of altrose.

Possible Cause Troubleshooting Step
Inappropriate Column Chemistry Ensure you are using a column suitable for polar analytes, such as a HILIC, chiral, or specific ion-exchange column. A standard C18 reversed-phase column is generally not suitable for retaining and separating sugar anomers.[3]
Sub-optimal Mobile Phase Composition For HILIC, systematically vary the acetonitrile/water ratio. For ion-exchange, optimize the NaOH concentration. For chiral separations, adjust the ratio of the organic solvents.
High Column Temperature If your goal is to resolve the anomers, try decreasing the column temperature in increments of 5-10 °C.[11]
High Flow Rate A lower flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.

Issue: Peak tailing for altrose peaks.

Possible Cause Troubleshooting Step
Secondary Interactions with the Stationary Phase This can occur due to active sites on the column packing. Ensure proper column conditioning and equilibration. Using a guard column can also help protect the analytical column.[2]
Extra-column Band Broadening Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made.
Deterioration of the Packed Bed This can be indicated by a loss of efficiency and peak tailing. Re-evaluating the column's performance with a standard is recommended. If performance has degraded, the column may need to be replaced.

Issue: Only a single, sharp peak is observed when two were expected.

Possible Cause Troubleshooting Step
Rapid Mutarotation The column temperature may be too high, causing the anomer peaks to coalesce.[3] Try reducing the temperature to slow the interconversion.
Alkaline Mobile Phase Conditions Strong alkaline conditions can accelerate mutarotation, leading to a single peak.[1] This is often the case in anion-exchange chromatography with high concentrations of NaOH.

Experimental Protocols

Below are example methodologies for the separation of monosaccharide anomers, which can be adapted for altrose.

Method 1: Chiral HPLC Separation

Parameter Condition Reference
Column Chiralpak AD-H[7][8]
Mobile Phase Hexane-Ethanol-TFA ((7:3):0.1, v/v)[12]
Flow Rate 0.5 mL/min[12]
Temperature 25 °C[12]
Detector Refractive Index (RI)[8]

Method 2: HILIC Separation

Parameter Condition Reference
Column Amide or Diol-based HILIC column[6]
Mobile Phase Acetonitrile/Water (85:15, v/v)[6]
Flow Rate 1.0 mL/min
Temperature 25 °C (can be lowered to improve resolution)[4]
Detector Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)[4]

Method 3: Anion-Exchange Separation

Parameter Condition Reference
Column Polystyrene-based anion-exchange column[9]
Mobile Phase 10-100 mM Sodium Hydroxide (NaOH)[9]
Flow Rate 1.0 mL/min[9]
Temperature Ambient
Detector Pulsed Amperometric Detector (PAD)[4]

Visualizations

experimental_workflow prep Sample Preparation (Dissolve altrose in mobile phase) inject Inject Sample onto HPLC System prep->inject hplc HPLC Separation (HILIC, Chiral, or Ion-Exchange) inject->hplc detect Detection (RI, ELSD, PAD) hplc->detect analysis Data Analysis (Peak integration and identification) detect->analysis

Caption: General experimental workflow for the HPLC analysis of altrose anomers.

troubleshooting_anomer_separation start Start: Poor or No Anomer Separation check_temp Is Column Temperature > 40°C? start->check_temp lower_temp Action: Decrease Temperature (e.g., to 25°C or lower) check_temp->lower_temp Yes check_column Is the correct column type (HILIC, Chiral) being used? check_temp->check_column No optimize_mp Action: Optimize Mobile Phase (e.g., ACN/Water ratio) lower_temp->optimize_mp select_column Action: Select an appropriate column for polar analytes check_column->select_column No check_column->optimize_mp Yes select_column->optimize_mp good_sep Good Separation optimize_mp->good_sep

Caption: A troubleshooting decision tree for resolving issues with altrose anomer separation.

References

Technical Support Center: Stereoselective Synthesis of β-Mannosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of β-mannosides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming the challenges associated with this demanding glycosylation. Here you will find troubleshooting guides for common synthetic methods, frequently asked questions, detailed experimental protocols, and comparative data to inform your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of β-mannosides so challenging?

The synthesis of β-mannosides is notoriously difficult due to a combination of steric and electronic factors. The axial orientation of the C2 substituent on the mannosyl donor sterically hinders the approach of the nucleophile (the glycosyl acceptor) from the β-face. Furthermore, the anomeric effect thermodynamically favors the formation of the α-anomer.[1] These factors often lead to low yields and poor stereoselectivity, with the undesired α-anomer being the major product.

Q2: My reaction is giving a low β:α ratio. What are the general strategies to improve β-selectivity?

Improving β-selectivity is a central challenge. Key strategies include:

  • Protecting Group Strategy: Employing a 4,6-O-benzylidene acetal (B89532) or a 2,3-O-acetonide on the mannosyl donor can conformationally lock the pyranose ring, favoring β-attack.[2][3]

  • Donor/Promoter System: The choice of the glycosyl donor (e.g., thioglycoside, sulfoxide (B87167), trichloroacetimidate) and the promoter (e.g., TMSOTf, Tf₂O) is critical. Some combinations are inherently more selective.

  • Pre-activation Conditions: In methods like the Crich β-mannosylation, pre-activating the donor at low temperatures before adding the acceptor is crucial for high β-selectivity.[3][4]

  • Anomeric O-Alkylation: This method avoids the formation of an oxocarbenium ion intermediate, proceeding through an SN2 reaction at the anomeric center, which can lead to high β-selectivity.[5]

  • Catalyst Control: The use of specific catalysts, such as bis-thiourea catalysts, can effectively control the stereochemical outcome of the glycosylation.[2][6]

Q3: I've successfully formed the β-mannoside, but it seems to be anomerizing to the α-anomer during workup or purification. How can I prevent this?

Anomerization of the kinetic β-product to the thermodynamically more stable α-anomer can occur under acidic conditions. To mitigate this:

  • Acid Scavenger: Add an acid scavenger, such as 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP), to the reaction mixture before it warms up.[3]

  • Low-Temperature Quenching: Quench the reaction at a low temperature.

  • Non-polar Solvents: Running the reaction in a non-polar solvent can sometimes suppress anomerization.[3]

  • Careful Purification: Avoid acidic conditions during chromatographic purification. A neutral silica (B1680970) gel or a buffered eluent system can be beneficial.

Q4: What is the Crich β-mannosylation and when should I use it?

The Crich β-mannosylation is a powerful method for the stereoselective synthesis of β-mannosides.[4] It typically involves the activation of a mannosyl donor, often a thioglycoside or sulfoxide with a 4,6-O-benzylidene protecting group, with triflic anhydride (B1165640) (Tf₂O) at low temperature in the presence of a hindered base like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP).[4] This generates a key intermediate, an α-mannosyl triflate, which then undergoes an SN2-like displacement by the glycosyl acceptor to yield the β-mannoside with high selectivity. This method is particularly useful for a wide range of acceptors, including primary, secondary, and tertiary alcohols.[4]

Troubleshooting Guides

Troubleshooting Crich β-Mannosylation
Problem Potential Cause(s) Suggested Solution(s)
Low β:α ratio 1. Incomplete formation of the α-mannosyl triflate. 2. Reaction temperature is too high. 3. Anomerization of the product.1. Ensure the use of a hindered base (e.g., DTBMP) and fresh triflic anhydride. 2. Maintain a low temperature (-78 °C) during the pre-activation and glycosylation steps. 3. Add an acid scavenger (e.g., TTBP) before warming the reaction.
Low Yield 1. Inactive donor or acceptor. 2. Decomposition of the α-mannosyl triflate. 3. Side reactions of the acceptor.1. Ensure all reactants are pure and dry. 2. Add the acceptor promptly after the pre-activation step. 3. If the acceptor has a triflatable hydroxyl group, consider an alternative synthetic strategy.
Reaction does not proceed 1. Ineffective activation of the donor. 2. Low nucleophilicity of the acceptor.1. Check the quality of the triflic anhydride. 2. Increase the reaction time or temperature slightly after the addition of the acceptor.
Troubleshooting Glycosylations with 4,6-O-Benzylidene Protected Donors
Problem Potential Cause(s) Suggested Solution(s)
Mixture of anomers 1. Anomerization of the kinetic β-product. 2. Reaction conditions favoring the thermodynamic α-product.1. Add an acid scavenger (e.g., TTBP). 2. Quench the reaction at low temperature. 3. Use a non-polar solvent.
Low Yield 1. Steric hindrance from the acceptor. 2. Suboptimal promoter/activator.1. Use a more reactive donor (e.g., trichloroacetimidate). 2. Screen different promoters (e.g., TMSOTf, NIS/TfOH).
Troubleshooting Anomeric O-Alkylation
Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete deprotonation of the anomeric hydroxyl group. 2. Low reactivity of the electrophile. 3. Steric hindrance.1. Use a stronger base or a higher concentration of the base (e.g., Cs₂CO₃, K₂CO₃).[7] 2. Use a more reactive electrophile (e.g., a primary triflate). 3. Increase the reaction temperature or time.
Formation of α-anomer 1. Reaction proceeding through an SN1-like mechanism.1. Ensure the use of a primary electrophile to favor an SN2 reaction.

Data Presentation

Table 1: Comparison of β-Mannosylation Methods with a Primary Alcohol Acceptor
Donor Protecting GroupsDonor TypePromoter/BaseSolventTemp (°C)β:α RatioYield (%)Reference
4,6-O-benzylidene, 2,3-di-O-benzylThioglycosideNIS/TfOHCH₂Cl₂-78 to 0>20:185[8]
2,3-O-acetonide, 4,6-di-O-benzylPhosphateBis-thiourea catalystToluene2532:195[2]
3,4,6-tri-O-benzylHemiacetalCs₂CO₃ClCH₂CH₂Cl40β only94[5]
2,3,4,6-tetra-O-benzylHemiacetalPh₃PO/(COCl)₂, LiI, iPr₂NEtCHCl₃45>95:588[9]
Table 2: Influence of Donor Protecting Groups on β-Selectivity
Donor Protecting GroupsDonor TypePromoterAcceptor Typeβ:α RatioYield (%)Reference
4,6-O-benzylidene, 2,3-di-O-benzylSulfoxideTf₂O/DTBMPPrimary Alcohol>20:190[4]
2,3-O-acetonide, 4,6-di-O-benzylPhosphateBis-thioureaPrimary Alcohol32:195[2]
2,3-O-acetonide, 4,6-di-O-benzylPhosphateBis-thioureaSecondary Alcohol24:192[2]
Per-O-benzylPhosphateBis-thioureaPrimary Alcohol1:180[2]

Experimental Protocols

Protocol 1: Crich β-Mannosylation using a Thioglycoside Donor

This protocol is adapted from literature procedures.[8]

  • To a solution of the 4,6-O-benzylidene protected mannosyl thioglycoside donor (1.0 equiv) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 2.0 equiv) in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an argon atmosphere, add triflic anhydride (Tf₂O, 1.1 equiv) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of the glycosyl acceptor (1.5 equiv) in anhydrous DCM to the reaction mixture via cannula.

  • Allow the reaction to warm slowly to 0 °C over 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the β-mannoside.

Protocol 2: Anomeric O-Alkylation

This protocol is a general representation of the anomeric O-alkylation method.[5]

  • To a mixture of the mannosyl hemiacetal (1.0 equiv) and cesium carbonate (Cs₂CO₃, 2.5 equiv) in anhydrous 1,2-dichloroethane, add the primary triflate electrophile (2.0 equiv).

  • Stir the reaction mixture at 40 °C for 24 hours under an argon atmosphere.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the β-mannoside.

Visualizations

Crich_Beta_Mannosylation cluster_conditions Reaction Conditions Donor Mannosyl Donor (4,6-O-benzylidene) Triflate α-Mannosyl Triflate (Intermediate) Donor->Triflate Activation Tf2O Tf₂O, DTBMP -78 °C Product β-Mannoside Triflate->Product SN2 Attack Acceptor Glycosyl Acceptor (ROH) Acceptor->Product

Caption: The Crich β-mannosylation workflow.

Troubleshooting_Beta_Selectivity Start Low β:α Ratio Cause1 Anomerization Start->Cause1 Cause2 Suboptimal Protecting Group Start->Cause2 Cause3 Inefficient Activation Start->Cause3 Solution1a Add Acid Scavenger (e.g., TTBP) Cause1->Solution1a Solution1b Low Temp. Quench Cause1->Solution1b Solution2 Use 4,6-O-benzylidene or 2,3-O-acetonide Cause2->Solution2 Solution3 Check Reagent Quality (e.g., Tf₂O) Cause3->Solution3 Anomeric_O_Alkylation_vs_Classical cluster_classical Classical Glycosylation cluster_anomeric_o_alkylation Anomeric O-Alkylation Classical_Donor Mannosyl Donor Oxocarbenium Oxocarbenium Ion Classical_Donor->Oxocarbenium Activation Alpha_Product α-Mannoside (favored) Oxocarbenium->Alpha_Product Beta_Product_Classical β-Mannoside (disfavored) Oxocarbenium->Beta_Product_Classical Hemiacetal Mannosyl Hemiacetal Anomeric_Alkoxide Anomeric Alkoxide Hemiacetal->Anomeric_Alkoxide Deprotonation (Base) Beta_Product_Anomeric β-Mannoside Anomeric_Alkoxide->Beta_Product_Anomeric SN2 Attack Electrophile Electrophile (R-X) Electrophile->Beta_Product_Anomeric

References

Technical Support Center: Managing Temperature-Dependent Anomeric Selectivity in Glycosylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in managing temperature-dependent anomeric selectivity during chemical glycosylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature such a critical parameter for controlling anomeric selectivity?

Temperature is a crucial factor because it can influence the delicate balance between different competing reaction mechanisms, primarily the SN1 and SN2 pathways.[1][2] The Gibbs free energy of these pathways responds differently to temperature changes, which can alter the dominant mechanism and, consequently, the stereochemical outcome.[3][4] For many glycosylations, a shift from an SN2 to an SN1 mechanism is observed as the temperature is raised.[1] Additionally, higher temperatures can increase the rate of side reactions, including the decomposition of the activated glycosyl donor.[5][6]

Q2: What is the general trend for anomeric selectivity as temperature changes?

While highly dependent on the specific donor, acceptor, and solvent system, a common trend is the increased formation of the thermodynamic α-glycoside at higher temperatures.[1][3] Conversely, lower temperatures often favor the kinetic β-glycoside, particularly if an SN2-like mechanism is required to enhance stereoselectivity.[2][7][8] Some reactions can even exhibit a "switch" in selectivity, going from β-selective at low temperatures to α-selective at high temperatures.[1]

Q3: What is the "donor activation temperature" (TA) and how is it relevant?

The donor activation temperature (TA) is the temperature at which a specific glycosyl donor begins to activate and potentially decompose in the presence of an activator.[9][10] Performing glycosylations below this temperature can prevent deleterious side reactions and improve the efficiency of the coupling.[9][10][11] Operating above the TA can lead to poor conversion and decomposition of the starting material.[6] Systematically determining the TA for each donor building block allows for a more controlled and reproducible glycosylation strategy.[9]

Q4: Should I run my glycosylation isothermally or with a temperature ramp (e.g., -78°C to room temperature)?

For reproducibility and mechanistic control, conducting reactions at a single, controlled temperature (isothermally) is strongly recommended.[2][8] The common practice of initiating reactions at cryogenic temperatures and allowing them to warm gradually introduces variability, as the rate of warming can differ between labs and even between setups, leading to inconsistent outcomes.[8][9] Isothermal conditions below the donor's activation temperature have been shown to be more efficient, sometimes halving the amount of donor required compared to a standard temperature ramp.[9][10][11]

Q5: How does temperature interact with other reaction parameters like solvent and catalyst?

The effect of temperature is intrinsically linked to other reaction conditions. Solvents can significantly influence the outcome; for instance, the use of nitrile solvents can modulate 1,2-trans selectivity.[12] The choice of activator and the concentration of the catalyst (e.g., triflic acid) can also impact the α/β ratio, with effects that may be temperature-dependent.[13][14][15] Therefore, temperature should not be optimized in isolation. A holistic approach that considers the interplay between the donor, acceptor, solvent, activator, and temperature is necessary for achieving high selectivity.[16]

Troubleshooting Guide

Issue 1: My reaction yields the wrong anomer or poor anomeric selectivity.

  • Solution 1: Adjust and Control the Temperature. This is the most direct parameter to investigate.

    • If you desire the 1,2-trans product (e.g., β-glucoside), lower the reaction temperature.[15] Running the reaction at the lowest temperature consistent with a practical reaction time can enhance SN2-like character and improve selectivity.[2][8]

    • If you are targeting the 1,2-cis product (e.g., α-glucoside), cautiously increasing the temperature may favor its formation, as this can promote mechanisms involving neighboring group participation or an SN1 pathway.[1][3]

    • Crucially, switch from a temperature ramp to a controlled, isothermal condition. Use a cryostat and an internal thermocouple to ensure the reaction mixture itself is at the target temperature, not just the cooling bath.[6][17]

  • Solution 2: Evaluate the Donor Activation Temperature (TA). Your donor may be decomposing. If the reaction temperature is too high, the activated donor can degrade before it couples with the acceptor.[5][6] Perform a control experiment to determine the stability of your donor at the reaction temperature (see Experimental Protocols). If decomposition is observed, subsequent reactions must be performed at a lower temperature.[6]

  • Solution 3: Re-evaluate Solvent and Additives. The solvent plays a critical role. For SN2-like reactions, the least polar solvent that allows for a homogeneous solution is often best, with dichloromethane (B109758) being a frequent choice.[2] For promoting 1,2-trans selectivity, nitrile solvents (the "acetonitrile effect") can be effective.[2]

Issue 2: The reaction is slow and gives low yields at the desired temperature.

  • Solution 1: Optimize Activator/Catalyst Concentration. While lowering the temperature can improve selectivity, it also slows the reaction rate. A modest increase in the catalyst concentration might be necessary to achieve a reasonable reaction time, but be aware that this can also affect the anomeric ratio.[15]

  • Solution 2: Use a Flow Reactor for Optimization. A continuous flow reactor allows for rapid screening of different temperatures in small increments (e.g., 5°C).[17] This enables the precise identification of the optimal temperature that balances reactivity and stability of the active intermediate, which can then be translated to a larger-scale batch reaction.[17]

  • Solution 3: Modify the Glycosyl Donor. The protecting groups and the thiol aglycon on the donor have a remarkable impact on temperature sensitivity and reactivity.[9][10] If a donor is too reactive and decomposes at low temperatures, it can be modified with a different thiol aglycon to increase its stability and raise its activation temperature.[9]

Data Hub: Temperature Effects on Anomeric Ratios

The following tables summarize quantitative data from published studies, illustrating the impact of temperature on glycosylation outcomes.

Table 1: Glycosylation of L-Idose Thioglycoside with Methanol

Data sourced from a study on L-idose thioglycosides, which are precursors for glycosaminoglycans. The reaction was activated with NIS and catalytic TMSOTf.[1][3]

Reaction Temperature (°C)α/β RatioPredominant Anomer
-601 : 1.8β
-401 : 1.4β
-201.1 : 1α
01.6 : 1α
252.9 : 1α

Table 2: Temperature-Dependent Selectivity Switch with D-Mannosyl Donors

Data generalized from studies by Seeberger and Gilmore, showing a pronounced switch from β-selective to α-selective outcomes as temperature increases.[1]

Reaction TemperatureGeneral OutcomePredominant Anomer
Low (e.g., -78°C)β-selectiveβ
High (e.g., > 0°C)α-selectiveα

Experimental Protocols

Protocol 1: General Procedure for Isothermal Glycosylation

This protocol outlines a method for conducting a glycosylation reaction at a single, controlled temperature.

  • Apparatus Setup:

    • Place a flame-dried, round-bottom flask equipped with a magnetic stir bar under a positive pressure of inert gas (Argon or Nitrogen).

    • Insert an internal temperature probe (thermocouple) into the flask, ensuring the tip is submerged in the reaction solvent but does not interfere with the stir bar.

    • Place the flask in a cryostat bath set to the desired reaction temperature (e.g., -40°C).

  • Reagent Preparation:

    • In the reaction flask, dissolve the glycosyl acceptor and molecular sieves (if used) in the chosen anhydrous solvent (e.g., dichloromethane).

    • Allow the solution to stir and cool until the internal temperature probe confirms the target temperature is stable.

    • In a separate flame-dried flask, prepare a solution of the glycosyl donor and the activator (e.g., NIS) in the same anhydrous solvent.

  • Reaction Initiation and Monitoring:

    • Once the acceptor solution is at the target temperature, add the promoter/catalyst (e.g., TMSOTf or TfOH) via syringe.

    • Slowly, via syringe pump or dropwise, add the pre-prepared solution of the glycosyl donor and activator to the reaction flask over a period of 15-30 minutes, ensuring the internal temperature does not fluctuate significantly.

    • Maintain the reaction at the constant target temperature for the desired time, monitoring its progress by TLC or LC-MS.

  • Quenching and Workup:

    • Quench the reaction by adding a suitable reagent (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution) at the reaction temperature.

    • Allow the mixture to warm to room temperature.

    • Filter off the molecular sieves, dilute the mixture with the solvent, and proceed with a standard aqueous workup.

    • Purify the product via column chromatography.

  • Analysis:

    • Determine the anomeric ratio of the purified product using ¹H NMR spectroscopy by integrating the signals of the anomeric protons.

Protocol 2: Semi-Automated Assay to Determine Donor Activation Temperature (TA)

This method, adapted from published work, helps determine the temperature at which a donor becomes unstable.[9][10]

  • Setup: Use an automated synthesis platform or a multi-well reactor setup that allows for precise temperature control and automated quenching at different temperature points.

  • Procedure:

    • Prepare a stock solution of the thioglycoside donor in an appropriate solvent.

    • Prepare a stock solution of the activator system (e.g., NIS/TfOH).

    • Program the system to expose the donor solution to the activator across a range of temperatures (e.g., from -35°C to 25°C).

    • At specific temperature intervals (e.g., every 5°C), the system should automatically take an aliquot of the reaction mixture and quench it immediately.

  • Analysis: Analyze each quenched fraction by ¹H NMR to evaluate the extent of donor decomposition at each temperature.

  • Determination: The TA is defined as the temperature range where the donor begins to show significant decomposition. Glycosylation reactions should ideally be conducted below this temperature.[6][9]

Visualized Workflows and Concepts

Below are diagrams generated using Graphviz (DOT language) to illustrate key workflows and concepts in managing temperature-dependent glycosylations.

Troubleshooting_Anomeric_Selectivity start Start: Undesired Anomeric Ratio Observed q1 Is the reaction run isothermally with internal temperature monitoring? start->q1 a1_no Action: Implement isothermal conditions. Use a cryostat and internal thermocouple. q1->a1_no No q2 Is the desired product the 1,2-trans anomer (kinetic)? q1->q2 Yes a1_no->q1 a2_yes Action: Systematically DECREASE the reaction temperature (e.g., in 10°C increments). q2->a2_yes Yes a2_no Action: Systematically INCREASE the reaction temperature cautiously. q2->a2_no No (1,2-cis) q3 Is donor decomposition suspected (low yield, side products)? a2_yes->q3 a2_no->q3 a3_yes Action: Determine Donor Activation Temperature (TA). Run reaction below TA. q3->a3_yes Yes q4 Is selectivity still poor? q3->q4 No a3_yes->q4 a4_yes Action: Re-evaluate other parameters (solvent, catalyst concentration, donor structure). q4->a4_yes Yes end End: Optimized Selectivity q4->end No a4_yes->end

Caption: Troubleshooting workflow for poor anomeric selectivity.

Temperature_Mechanism_Relationship cluster_low_temp Low Temperature (e.g., < -40°C) cluster_high_temp High Temperature (e.g., > 0°C) low_temp SN2-like Pathway Dominates (Bimolecular) - Ordered transition state - Often favors inversion (e.g., β-product) high_temp SN1-like Pathway Increases (Unimolecular) - Oxocarbenium ion intermediate - Often favors thermodynamic product (e.g., α-product) low_temp->high_temp Increasing Temperature (Higher ΔS‡)

Caption: Temperature's influence on glycosylation mechanisms.

Experimental_Workflow_Temp_Screening cluster_prep 1. Preparation cluster_reaction 2. Isothermal Reactions cluster_analysis 3. Analysis cluster_result 4. Outcome prep Prepare stock solutions: - Glycosyl Donor - Glycosyl Acceptor - Activator/Catalyst r1 Run Reaction 1 @ Temp T1 (e.g., -60°C) prep->r1 r2 Run Reaction 2 @ Temp T2 (e.g., -40°C) prep->r2 r3 Run Reaction 'n' @ Temp Tn (e.g., 0°C) prep->r3 quench Quench all reactions r1->quench r2->quench r3->quench workup Purify products quench->workup nmr Determine α/β ratio via 1H NMR workup->nmr result Plot Selectivity vs. Temperature -> Identify Optimal Temp nmr->result

Caption: Workflow for temperature screening experiments.

References

Addressing co-elution of anomers in reversed-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the co-elution of anomers in reversed-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are anomers and why do they co-elute or cause peak splitting in my chromatogram?

A1: Anomers are diastereomers of cyclic saccharides that differ in the configuration at the anomeric carbon (C1 for aldoses, C2 for ketoses). In solution, these anomers can interconvert in a process called mutarotation. When the rate of this interconversion is slow compared to the chromatographic separation time, the individual α and β anomers can be separated, leading to peak splitting or broadening.[1] If the separation is incomplete, they will co-elute, resulting in a single, often broad or asymmetrical peak.

Q2: I am observing a shoulder on my peak or two closely eluting peaks. How can I confirm if this is due to anomer co-elution?

A2: To confirm if peak splitting or shouldering is due to the presence of anomers, you can employ the following strategies:

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD), you can perform a peak purity analysis. If the UV-Vis spectra taken across the peak are not identical, it suggests the presence of more than one compound, which could be anomers.

  • Mass Spectrometry (MS): With an LC-MS system, examining the mass spectra across the peak can help. While anomers have the same mass, any subtle differences in fragmentation patterns or the presence of adducts might provide clues.

  • Temperature Variation: As temperature can affect the rate of mutarotation and the separation selectivity, altering the column temperature and observing the effect on the peak shape can be indicative. An increase in temperature often leads to the coalescence of the two anomeric peaks into a single sharper peak.[1]

Q3: What are the general strategies to resolve the co-elution of anomers?

A3: The primary strategies to address anomer co-elution involve manipulating chromatographic parameters to either improve the separation between the anomers or to accelerate their interconversion so that they elute as a single sharp peak. Key parameters to adjust include:

  • Column Temperature: Increasing the column temperature is a common approach to accelerate mutarotation, causing the anomeric peaks to merge.[1][2]

  • Mobile Phase pH: Adjusting the pH of the mobile phase can influence the ionization state of the analytes and the stationary phase, thereby affecting selectivity.[3]

  • Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) or its proportion in the mobile phase can alter selectivity.[4]

  • Stationary Phase Chemistry: Utilizing a different stationary phase, such as a chiral column, can provide the necessary selectivity to resolve the anomers.[5]

Troubleshooting Guides

This section provides step-by-step guidance for specific issues encountered during the analysis of compounds exhibiting anomerism.

Guide 1: Resolving Peak Splitting or Broadening of a Suspected Anomeric Pair

Issue: Your chromatogram displays a single broad peak, a peak with a shoulder, or two closely spaced peaks for a single compound known to exist as anomers.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow start Peak Splitting/Broadening Observed temp Increase Column Temperature (e.g., in 10°C increments up to 60-80°C) start->temp peak_coalesce Peaks Coalesce into Single Sharp Peak? temp->peak_coalesce Run analysis problem_solved Problem Solved: Anomer interconversion accelerated peak_coalesce->problem_solved Yes no_change No or Insufficient Improvement peak_coalesce->no_change No mobile_phase Modify Mobile Phase no_change->mobile_phase change_organic Change Organic Modifier (e.g., ACN to MeOH) mobile_phase->change_organic adjust_ph Adjust Mobile Phase pH (if analyte is ionizable) mobile_phase->adjust_ph resolution_improved Resolution Improved? change_organic->resolution_improved adjust_ph->resolution_improved problem_solved2 Problem Solved: Selectivity altered resolution_improved->problem_solved2 Yes no_change2 No or Insufficient Improvement resolution_improved->no_change2 No chiral_column Consider Chiral Chromatography no_change2->chiral_column

Caption: Troubleshooting workflow for addressing anomer peak splitting.

Experimental Protocols

Protocol 1: Separation of Monosaccharide Anomers and Enantiomers using Chiral HPLC

This protocol is adapted from a method for the simultaneous separation of anomers and enantiomers of various carbohydrates.[6]

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane:Ethanol with 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detector: Refractive Index (RI)

  • Injection Volume: 50 µL

Sample Preparation:

  • Prepare standard solutions of the individual monosaccharides in the mobile phase.

  • Filter the sample through a 0.45 µm membrane filter before injection.

Protocol 2: Temperature-Based Resolution of Anomers

This protocol provides a general approach to investigate the effect of temperature on anomer separation.

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water gradient (adjust as needed for your analyte)

  • Flow Rate: 1.0 mL/min

  • Detector: UV-Vis or DAD

  • Injection Volume: 10 µL

  • Experimental Procedure:

    • Perform initial analysis at ambient temperature (e.g., 25°C).

    • Increase the column temperature in increments (e.g., 35°C, 45°C, 55°C, 65°C) and inject the sample at each temperature.

    • Monitor the chromatograms for changes in peak shape, retention time, and resolution between the anomeric peaks.

Data Presentation

Table 1: Effect of Column Temperature on the Resolution of D-Glucose Anomers
Temperature (°C)Retention Time α-anomer (min)Retention Time β-anomer (min)Resolution (Rs)
2510.211.51.8
359.510.61.6
458.89.71.3
558.28.91.0
657.88.20.6

Note: This table is a representative example based on general chromatographic principles and may not reflect actual experimental data.

Table 2: Influence of Mobile Phase Modifier on Anomer Selectivity
Organic Modifier (60:40 with Water)Retention Time Anomer 1 (min)Retention Time Anomer 2 (min)Selectivity (α)
Acetonitrile7.58.21.09
Methanol8.910.11.13

Note: This table is a representative example illustrating how changing the organic modifier can affect the selectivity between anomers and does not represent specific experimental results.

References

Technical Support Center: Enhancing Resolution of Carbohydrate Isomers in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you enhance the resolution of carbohydrate isomers in your NMR spectroscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving carbohydrate isomers using NMR spectroscopy?

A1: The main challenges stem from the high degree of structural similarity between carbohydrate isomers. This leads to severe signal overlap in ¹H NMR spectra, as most proton signals resonate within a narrow chemical shift range (typically 3-4.5 ppm).[1] Additionally, the flexibility of oligosaccharides in solution can lead to conformational averaging and line broadening, further complicating spectral analysis.

Q2: Which NMR techniques are most effective for improving the resolution of carbohydrate isomers?

A2: Several advanced NMR techniques can significantly enhance the resolution of carbohydrate isomers. These include:

  • Pure Shift NMR: This method suppresses homonuclear scalar couplings, collapsing complex multiplets into singlets and dramatically increasing spectral resolution.[2]

  • Diffusion-Ordered Spectroscopy (DOSY): DOSY separates NMR signals based on the diffusion coefficients of molecules, which can differ even between anomers.[3]

  • 2D NMR Techniques (HSQC, TOCSY): Two-dimensional experiments like HSQC (Heteronuclear Single Quantum Coherence) and TOCSY (Total Correlation Spectroscopy) spread the signals into a second dimension, resolving overlap that is present in 1D spectra.[4]

  • Chemical Exchange Saturation Transfer (CEST): CEST is useful for studying conformational exchange between isomers and can provide information about sparsely populated states.[5][6]

  • Saturation Transfer Difference (STD) NMR: While primarily used for studying ligand binding, STD NMR can help distinguish between binding and non-binding isomers in a mixture when interacting with a protein receptor.[7][8][9][10][11]

Q3: How can I improve the quality of my carbohydrate NMR sample?

A3: Proper sample preparation is crucial for obtaining high-resolution spectra. Key considerations include:

  • Purity: Ensure your sample is free from paramagnetic impurities, which can cause significant line broadening.

  • Solvent: Use high-quality deuterated solvents. D₂O is common for carbohydrates, but for observing hydroxyl protons, a mixture of H₂O/D₂O (e.g., 90:10) or using aprotic solvents like DMSO-d₆ can be effective.[12] The choice of solvent can also influence the separation of diastereomers in DOSY experiments.[13]

  • Concentration: Optimize the sample concentration. Very high concentrations can lead to viscosity-induced line broadening, while very low concentrations will result in a poor signal-to-noise ratio.[14]

  • pH: Control the pH of your sample, as it can affect the chemical shifts of exchangeable protons and the overall conformation of the carbohydrate.

  • Particulates: Filter your sample to remove any solid particles, which can degrade spectral quality.[14]

Troubleshooting Guides

Problem 1: Severe signal overlap in the ¹H NMR spectrum of an oligosaccharide.
  • Question: My ¹H NMR spectrum of a complex oligosaccharide is a crowded mess of overlapping signals. How can I resolve the individual proton resonances?

  • Answer:

    • Utilize Pure Shift NMR: This is often the most effective solution. Pure shift techniques, such as PSYCHE (Pure Shift Yielded by CHIRP Excitation), can collapse the complex multiplets into singlets, significantly enhancing resolution and allowing for the identification of individual signals.[2]

    • Employ 2D NMR: Acquire a 2D ¹H-¹³C HSQC spectrum. The larger chemical shift dispersion of ¹³C will help to resolve the overlapping proton signals by spreading them out in the second dimension.[15] A subsequent 2D TOCSY or HSQC-TOCSY experiment can then be used to identify the complete spin systems of individual sugar residues.[4][16]

    • Optimize Experimental Conditions:

      • Increase Magnetic Field Strength: If available, use a higher field NMR spectrometer. This will increase the chemical shift dispersion in ppm, which can help to resolve overlapping signals.

      • Vary the Temperature: Changing the temperature can alter the chemical shifts of certain protons, particularly hydroxyl groups, potentially resolving some overlap.[12]

    • Change the Solvent: The chemical shifts of carbohydrate protons can be sensitive to the solvent. Acquiring spectra in different solvents (e.g., D₂O vs. DMSO-d₆) may resolve some signal overlap.[13]

Problem 2: Difficulty distinguishing between anomers of a monosaccharide.
  • Question: I have a mixture of α and β anomers of a monosaccharide, and their signals are very close, making quantification difficult. How can I better resolve them?

  • Answer:

    • Use DOSY NMR: Diffusion-Ordered Spectroscopy is a powerful tool for separating the signals of molecules with different diffusion coefficients. Anomers often have slightly different hydrodynamic radii and thus distinct diffusion coefficients, allowing for their separation in the DOSY dimension.[3]

    • Optimize Temperature: The equilibrium between anomers can be temperature-dependent. Acquiring spectra at different temperatures may shift the equilibrium and improve the separation of anomeric proton signals.[12]

    • Observe Hydroxyl Protons: If you can observe the hydroxyl protons (e.g., in a supercooled aqueous solution or aprotic solvent), the anomeric hydroxyl proton (at C1) often has a distinct and well-resolved chemical shift for each anomer.[17][18]

Problem 3: Weak or no signals in a Saturation Transfer Difference (STD) NMR experiment.
  • Question: I am trying to study the interaction of a carbohydrate with a protein using STD NMR, but I am not observing any signals. What could be the problem?

  • Answer:

    • Check for Binding: The absence of an STD effect could simply mean that your carbohydrate is not binding to the protein under the experimental conditions.

    • Optimize Saturation Time: The saturation time is a critical parameter. If it is too short, not enough saturation will be transferred to the ligand. If it is too long, the saturation can dissipate through relaxation. Typical saturation times range from 0.5 to 4 seconds. You should run a series of experiments with varying saturation times to find the optimum.

    • Verify On-Resonance Saturation: Ensure that your on-resonance saturation frequency is selective for protein resonances and does not overlap with any ligand signals. Conversely, the off-resonance frequency should be in a region with no protein or ligand signals.

    • Check Ligand-to-Protein Ratio: A large excess of the ligand is typically required for STD NMR (e.g., 20:1 to 100:1). If the ratio is too low, the signal from the bound ligand may be too weak to detect after dissociation.[11]

    • Consider the Dissociation Constant (Kd): STD NMR works best for interactions with fast to intermediate exchange, typically with Kd values in the µM to mM range.[8][9] Very tight binding (low nM Kd) can lead to slow dissociation on the NMR timescale, preventing the transfer of saturation to the bulk ligand pool.

Quantitative Data

Table 1: Typical Diffusion Coefficients for Carbohydrate Anomers Measured by DOSY NMR

CarbohydrateAnomerDiffusion Coefficient (D) x 10⁻¹⁰ m²/sReference
D-Glucoseα7.6[3]
β5.8[3]
D-Galactoseα7.1[3]
β6.0[3]
D-Mannoseα7.5[3]
β6.2[3]
Cellobioseα5.5[3]
β5.0[3]

Note: Diffusion coefficients can vary with temperature, solvent viscosity, and concentration.

Experimental Protocols

Protocol 1: Pure Shift ¹H NMR for Oligosaccharide Analysis

Objective: To obtain a high-resolution ¹H NMR spectrum of an oligosaccharide with reduced signal overlap.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the oligosaccharide in 0.5 mL of D₂O. Filter the sample into a high-quality NMR tube.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Lock on the D₂O signal.

    • Shim the magnetic field to achieve good homogeneity.

  • Acquisition Parameters (using a PSYCHE pulse sequence as an example):

    • Pulse Program: A pure shift experiment incorporating the PSYCHE element.

    • Sweep Width: Set the spectral width to cover all proton signals (e.g., 12 ppm).

    • Acquisition Time (at): Typically 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): 16 to 128, depending on the sample concentration.

    • Pure Shift Specific Parameters: Optimize the PSYCHE element parameters (e.g., sweep width of the CHIRP pulse, chunk duration) according to the spectrometer software recommendations.

  • Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Fourier transform the data.

    • Phase and baseline correct the spectrum.

Protocol 2: Saturation Transfer Difference (STD) NMR for Carbohydrate-Protein Interaction

Objective: To identify the binding epitope of a carbohydrate ligand interacting with a protein receptor.

Methodology:

  • Sample Preparation: Prepare a sample containing the protein (e.g., 10-50 µM) and the carbohydrate ligand (e.g., 1-5 mM) in a deuterated buffer (e.g., phosphate (B84403) buffer in D₂O). The final volume should be around 0.5 mL.

  • Spectrometer Setup:

    • Tune, lock, and shim the spectrometer as for a standard ¹H experiment.

    • Record a standard 1D ¹H spectrum of the mixture to identify ligand and protein resonance regions.

  • Acquisition of STD Spectra:

    • On-Resonance Spectrum:

      • Set the selective saturation frequency to a region where only protein signals resonate (e.g., 7.0 ppm for aromatic protons or -0.5 ppm for methyl groups).

      • Apply a train of selective Gaussian pulses for a defined saturation time (e.g., 2 seconds).

      • Acquire the FID.

    • Off-Resonance Spectrum:

      • Set the selective saturation frequency to a region where no protein or ligand signals are present (e.g., 30 ppm).

      • Use the same saturation pulse train and duration as the on-resonance experiment.

      • Acquire the FID.

    • Interleave the on- and off-resonance scans to minimize artifacts from spectrometer instability.

  • Processing:

    • Process both the on- and off-resonance FIDs identically (window function, Fourier transform, phasing).

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum. Only the signals from the binding ligand will appear in the STD spectrum.

  • Analysis:

    • Integrate the signals in the reference (off-resonance) spectrum and the STD spectrum.

    • Calculate the STD amplification factor for each proton of the ligand to determine the binding epitope. Protons with stronger STD effects are in closer proximity to the protein.

Visualizations

experimental_workflow_pure_shift cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Acquisition cluster_proc Processing & Analysis start Start prep_sample Dissolve Oligosaccharide in D₂O start->prep_sample filter_sample Filter into NMR Tube prep_sample->filter_sample tune_probe Tune and Match Probe filter_sample->tune_probe lock_shim Lock and Shim tune_probe->lock_shim load_pulse Load Pure Shift Pulse Program lock_shim->load_pulse set_params Set Acquisition Parameters load_pulse->set_params acquire_data Acquire Data set_params->acquire_data process_fid Process FID (FT, Phasing) acquire_data->process_fid analyze_spectrum Analyze High-Resolution Spectrum process_fid->analyze_spectrum end End analyze_spectrum->end

Caption: Workflow for Pure Shift NMR of Oligosaccharides.

troubleshooting_overlap cluster_solutions Troubleshooting Steps problem Severe Signal Overlap in ¹H NMR solution1 Try Pure Shift NMR problem->solution1 solution2 Acquire 2D NMR (HSQC, TOCSY) problem->solution2 solution3 Optimize Conditions (Higher Field, Temperature) problem->solution3 solution4 Change Solvent problem->solution4 result1 Enhanced Resolution: Singlets Observed solution1->result1 result2 Resolved Signals in 2nd Dimension solution2->result2 result3 Partial Resolution Achieved solution3->result3 result4 Differential Chemical Shifts Resolve Overlap solution4->result4

Caption: Troubleshooting Logic for Severe Signal Overlap.

References

Technical Support Center: Optimizing Cryogenic Flow Reactors for Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cryogenic flow reactors for glycosylation reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during cryogenic flow glycosylation experiments.

Issue: Low Reaction Yield

Q1: My glycosylation reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A1: Low yields in cryogenic flow glycosylation can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]

  • Suboptimal Temperature: Temperature is a critical parameter in glycosylation reactions. The ideal temperature for the reaction of the activated intermediate may differ from the initial activation temperature.[3][4][5] Many reactions are initiated at cryogenic temperatures and allowed to warm to ambient temperature, which can lead to reproducibility issues.[4][6]

    • Troubleshooting:

      • Screen a range of isothermal temperatures to find the optimal point for the coupling step. For example, a temperature screen between -75 °C and -50 °C in 5° increments can identify the ideal reaction temperature.[7]

      • Consider the "donor activation temperature" to avoid side reactions that can occur at higher temperatures.[6]

  • Inappropriate Flow Rate and Residence Time: The stability of the activated glycosyl donor is often time-sensitive. A residence time that is too long can lead to the decomposition of the active intermediate, while a residence time that is too short can result in an incomplete reaction.[4][7]

    • Troubleshooting:

      • Perform a flow rate screen to determine the optimal residence time. Start with a low flow rate and gradually increase it, analyzing the output at each stage via HPLC.[4] One study found that increasing the flow rate from 0.25 mL/min to 0.7 mL/min significantly improved the yield by reducing the decomposition of the active intermediate.[4]

  • Poor Mixing: Inefficient mixing of the reagent streams can lead to localized areas of high concentration and side reactions, ultimately reducing the yield.

    • Troubleshooting:

      • Ensure the micromixer being used is appropriate for the reaction scale and flow rates. The type of mixer can influence the reaction's outcome.[8][9]

      • High flow rates can sometimes improve mixing and productivity.[10]

  • Reagent Decomposition or Instability: Some reagents, particularly organometallic bases like KHMDS, can decompose if not handled under strictly inert conditions or if the syringes are not airtight.[4]

    • Troubleshooting:

      • Use fresh, high-quality reagents.

      • Ensure all syringes and connections are airtight. In some cases, pumping the reagent directly from a flask under an inert atmosphere using an HPLC pump can prevent decomposition.[4]

  • Reactor Clogging: Blockages in the reactor tubing will halt the reaction and lead to no product yield.

    • Troubleshooting:

      • See the dedicated troubleshooting section on "Reactor Clogging."

Issue: Poor Stereoselectivity

Q2: The stereoselectivity of my glycosylation reaction is not as expected. How can I improve it?

A2: Achieving high stereoselectivity is a common challenge in glycosylation chemistry. Several factors in a cryogenic flow setup can influence the stereochemical outcome.

  • Temperature Control: The reaction temperature significantly impacts the selectivity of glycosylation reactions.[4] Subtle changes in temperature can influence the outcome, even when using strong nucleophiles.[4]

    • Troubleshooting:

      • Precisely control the temperature of the reaction coils. Using a cryostat for cooling can provide better temperature control than a simple cryogenic bath.[4]

      • Optimize the temperature for selectivity, which may be different from the temperature that gives the highest yield.

  • Reagent Concentration: The concentration of reactants can have a dramatic, non-linear effect on stereoselectivity.[11][12]

    • Troubleshooting:

      • Experiment with different concentrations of your glycosyl donor and acceptor. In one study, increasing the concentration of the glycosyl donor above a critical point (50 mmol/L) led to a significant increase in α-selectivity.[11][12]

  • Mixing and Flow Rate: The way reagents are mixed and the rate at which they flow can alter the reaction mechanism and, consequently, the stereoselectivity.[9]

    • Troubleshooting:

      • Investigate the effect of different micromixers.

      • Vary the flow rate to see how it impacts the stereochemical outcome.

  • Solvent Effects: The solvent can influence the stability of intermediates and the transition states, thereby affecting the stereoselectivity.

    • Troubleshooting:

      • While solvent screening can be complex in a flow setup, consider if the chosen solvent is optimal for the desired stereochemical outcome based on batch reaction literature.

Issue: Reactor Clogging

Q3: My cryogenic flow reactor is clogging during the experiment. What are the common causes and how can I prevent this?

A3: Reactor clogging is a frequent and frustrating issue in cryogenic flow chemistry, often caused by the precipitation of reagents or byproducts at low temperatures.

  • Low Solubility of Reagents or Byproducts: Reagents or byproducts may have poor solubility in the reaction solvent at cryogenic temperatures, leading to precipitation and blockage.[13]

    • Troubleshooting:

      • Solvent Optimization: If possible, screen for a solvent system where all components remain in solution at the reaction temperature.

      • Concentration Adjustment: Lowering the concentration of the reagents can sometimes prevent precipitation.

      • Reactor Design: Utilize wider diameter tubing for the reactor coils. However, this will also affect residence time, so flow rates will need to be adjusted accordingly.

  • Incompatible Materials: Some tubing materials, like PFA, and connectors, like PEEK, can become brittle and leak at cryogenic temperatures (e.g., below -60 °C), which can lead to reagent decomposition and clogging.[4]

    • Troubleshooting:

      • Use materials that are compatible with cryogenic temperatures, such as stainless steel tubing, to avoid leaks and material failure.[4]

  • Particle Formation: Solid byproducts of the reaction can precipitate and cause blockages. For instance, the activation of hemiacetals as glycosyl tosylates can produce KCl as a byproduct.[4]

    • Troubleshooting:

      • While difficult to prevent byproduct formation, ensuring adequate flow velocity can help to keep solid particles suspended and prevent them from settling and causing a blockage.

      • A "startup" procedure where the reactor is first filled with solvent before introducing reagents can sometimes help.

Frequently Asked Questions (FAQs)

Q4: What are the advantages of using a cryogenic flow reactor for glycosylation reactions compared to traditional batch methods?

A4: Cryogenic flow reactors offer several advantages for glycosylation:

  • Precise Temperature Control: Flow reactors allow for much tighter control over the reaction temperature compared to a round-bottom flask in a cooling bath. This is crucial as temperature significantly affects both yield and selectivity.[6][14]

  • Improved Reproducibility and Scalability: The precise control over reaction parameters in a flow system leads to higher reproducibility.[15] Once conditions are optimized on a small scale, they can often be reliably scaled up by running the reactor for a longer time or by using a larger reactor.[10]

  • Rapid Reaction Optimization: Flow chemistry allows for the rapid screening of reaction parameters such as temperature, residence time, and reagent stoichiometry, significantly speeding up the optimization process.[3][5][15]

  • Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material at any given time, making the process inherently safer, especially when dealing with unstable intermediates.

Q5: How do I choose the right materials for my cryogenic flow reactor setup?

A5: Material choice is critical for a successful and safe cryogenic flow experiment.

  • Tubing: Stainless steel tubing is often a good choice due to its excellent compatibility with cryogenic temperatures and a wide range of organic solvents.[4] Perfluoroalkoxy (PFA) tubing can be used, but care must be taken as it can become brittle at very low temperatures.[7]

  • Connectors and Fittings: Use fittings that are rated for the pressures and temperatures of your experiment. Stainless steel fittings are generally a reliable choice. PEEK fittings may not be suitable for temperatures below -60 °C.[4]

  • Pumps: Syringe pumps are commonly used for delivering precise flow rates.[4] For reagents that are sensitive to air or moisture, using an HPLC pump to deliver the solution directly from a sealed, inerted flask can be advantageous.[4]

Q6: What is the importance of the order of reagent addition in a flow glycosylation setup?

A6: The order of reagent addition can be just as critical in flow chemistry as it is in batch chemistry. For many glycosylation reactions, a specific sequence of activation and coupling is required. For example, in a p-toluenesulfonyl chloride (TsCl)-mediated dehydrative glycosylation, the hemiacetal donor is first deprotonated with a base (e.g., KHMDS) before the addition of TsCl to form the active glycosyl tosylate intermediate.[4] This sequence must be replicated in the flow reactor by using separate reagent streams that are mixed in the correct order using T-mixers or other microfluidic junctions.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the optimization of cryogenic flow glycosylation reactions.

Table 1: Effect of Temperature on Yield

Glycosyl DonorGlycosyl AcceptorTemperature (°C)Yield (%)Reference
3,4-di-O-benzyl-L-olivosep-methoxyphenol-7820[4]
3,4-di-O-benzyl-L-olivosep-methoxyphenol-6575[4]
3,4-di-O-benzyl-L-olivosep-methoxyphenol-6085[4]
3,4-di-O-benzyl-L-olivosep-methoxyphenol-5580[4]

Table 2: Effect of Flow Rate on Yield

Reagent StreamsFlow Rate (mL/min)Residence Time (approx. min)Yield (%)Reference
Donor/Base & Acceptor/TsCl0.25 & 0.5> 10Low (significant side products)[4]
Donor/Base & Acceptor/TsCl0.5 & 1.0~5Increased[4]
Donor/Base & Acceptor/TsCl1.0 & 1.0~3.5Further Increased[4]
Donor/Base & Acceptor/TsCl0.4~8.7565[4]
Donor/Base & Acceptor/TsCl0.5~778[4]
Donor/Base & Acceptor/TsCl0.6~5.885[4]
Donor/Base & Acceptor/TsCl0.7~588[4]
Donor/Base & Acceptor/TsCl0.8~4.482[4]

Table 3: Effect of Donor Concentration on Stereoselectivity

Donor Concentration (mmol/L)α/β RatioReference
5-100.9:1 - 1:1[11]
15-252.3:1 - 2.5:1[11]
35-504.3:1 - 6.2:1[11]
> 50≥ 17:1[11]
7531.6:1[11]

Experimental Protocols

Protocol 1: General Procedure for Cryogenic Flow Glycosylation Optimization

This protocol outlines a general workflow for optimizing a glycosylation reaction in a cryogenic flow reactor.

  • System Preparation:

    • Assemble the flow reactor using appropriate materials (e.g., stainless steel tubing, compatible fittings).

    • Ensure all connections are secure and leak-proof.

    • Place the reactor coils in a cryostat or a well-insulated cryogenic bath.

    • Purge the entire system with an inert gas (e.g., argon or nitrogen).

  • Reagent Preparation:

    • Prepare stock solutions of the glycosyl donor, glycosyl acceptor, activator, and any necessary bases or additives in a suitable anhydrous solvent.

    • Load the solutions into gastight syringes or prepare for delivery via HPLC pumps from sealed, inerted flasks.

  • Temperature Optimization:

    • Set the cryostat to the starting temperature (e.g., -78 °C).

    • Begin pumping the reagent solutions at a constant, moderate flow rate.

    • Allow the system to equilibrate and collect the output after it has passed through the entire reactor.

    • Quench the reaction in the collection flask if necessary.

    • Analyze the product mixture by HPLC to determine the yield and stereoselectivity.

    • Increase the temperature in increments (e.g., 5 °C) and repeat the collection and analysis process at each temperature to identify the optimum.

  • Flow Rate (Residence Time) Optimization:

    • Set the reactor to the optimal temperature determined in the previous step.

    • Starting with a low flow rate, pump the reagents through the system.

    • Collect and analyze the output.

    • Gradually increase the flow rate, collecting and analyzing a sample at each new rate. This will allow you to determine the residence time that maximizes yield while minimizing byproduct formation.

  • Reaction Scale-up:

    • Once the optimal temperature and flow rate have been determined, the reaction can be scaled up by running the system continuously for the desired amount of time to produce a larger quantity of the product.

Visualizations

Experimental_Workflow Experimental Workflow for Cryogenic Flow Glycosylation prep System & Reagent Preparation purge Purge System with Inert Gas prep->purge cool Cool Reactor to Starting Temperature purge->cool pump Pump Reagents at Constant Flow Rate cool->pump equilibrate Equilibrate System pump->equilibrate collect Collect Output equilibrate->collect analyze Analyze via HPLC (Yield, Selectivity) collect->analyze temp_opt Temperature Optimization (Iterative Screening) analyze->temp_opt temp_opt->pump Adjust Temp flow_opt Flow Rate Optimization (Iterative Screening) temp_opt->flow_opt Optimal Temp Found flow_opt->pump Adjust Flow Rate scale_up Scale-up Production flow_opt->scale_up Optimal Flow Rate Found Troubleshooting_Low_Yield Troubleshooting Logic for Low Glycosylation Yield start Low Yield Observed check_temp Is Temperature Optimized? start->check_temp check_flow Is Flow Rate/ Residence Time Optimal? check_temp->check_flow Yes optimize_temp Perform Temperature Screen check_temp->optimize_temp No check_mixing Is Mixing Efficient? check_flow->check_mixing Yes optimize_flow Perform Flow Rate Screen check_flow->optimize_flow No check_reagents Are Reagents Stable? check_mixing->check_reagents Yes improve_mixing Change Mixer or Increase Flow Rate check_mixing->improve_mixing No check_clog Is Reactor Clogged? check_reagents->check_clog Yes use_fresh_reagents Use Fresh Reagents, Ensure Inert Conditions check_reagents->use_fresh_reagents No clear_clog Clear Blockage, Check Solubility check_clog->clear_clog Yes success Yield Improved check_clog->success No optimize_temp->check_flow optimize_flow->check_mixing improve_mixing->check_reagents use_fresh_reagents->check_clog clear_clog->success

References

Validation & Comparative

A Comparative Guide to the Conformational Stability of β-D-Glucopyranose and β-D-Altropyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational stability of two isomeric monosaccharides, β-D-glucopyranose and β-D-altropyranose. Understanding the conformational preferences of these pyranose rings is crucial for comprehending their biological activities and for the rational design of carbohydrate-based therapeutics. This analysis is supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry studies.

Introduction

β-D-glucopyranose is the most abundant monosaccharide in nature and serves as a primary energy source for most living organisms.[1] Its conformational rigidity is a key feature of its structure. In contrast, β-D-altropyranose, a C3 epimer of glucose, exhibits significant conformational flexibility. This difference in stability and conformational dynamics has profound implications for their roles in biological systems and their potential as pharmacological scaffolds.

Conformational Stability Analysis

The conformational stability of pyranose rings is primarily dictated by the steric and stereoelectronic effects of their substituents. The six-membered ring can adopt various conformations, with the chair forms (⁴C₁ and ¹C₄) being the most prevalent. The relative stability of these chair conformations is determined by the energetic penalties associated with axial versus equatorial substituent placement.

In its β-anomeric form, D-glucopyranose predominantly adopts a highly stable ⁴C₁ chair conformation. This stability arises from the equatorial orientation of all its bulky substituents (four hydroxyl groups and one hydroxymethyl group), which minimizes unfavorable 1,3-diaxial interactions.[2] This conformation represents a global energy minimum, making β-D-glucopyranose a conformationally rigid molecule. The alternative ¹C₄ chair conformation is significantly less stable due to the placement of all bulky substituents in the sterically hindered axial positions.

Unlike the rigidity of β-D-glucopyranose, β-D-altropyranose is characterized by its conformational flexibility. It exists in a dynamic equilibrium between the ⁴C₁ and ¹C₄ chair conformations in solution. This is due to a much smaller energy difference between these two forms. In the ⁴C₁ conformation of β-D-altropyranose, the hydroxyl groups at C2 and C3 are in axial positions, while in the ¹C₄ conformation, the hydroxyl groups at C1 and C4, and the hydroxymethyl group at C5 are axial. The energetic trade-offs between these axial interactions result in a low barrier for ring inversion.

Quantitative Conformational Analysis

The following table summarizes the key quantitative data regarding the conformational stability of β-D-glucopyranose and β-D-altropyranose.

Parameterβ-D-Glucopyranoseβ-D-Altropyranose
Predominant Conformation ⁴C₁⁴C₁ ⇌ ¹C₄ equilibrium
Relative Free Energy (¹C₄ vs ⁴C₁) ~5-10 kcal/mol higher~0 kcal/mol (for a derivative)
Population of ¹C₄ Conformer < 1%~50% (for a derivative)
³J(H₁,H₂) Coupling Constant ~8 HzVaries due to equilibrium

Note: Data for β-D-altropyranose is based on a derivative and qualitative descriptions, as precise quantitative data for the unmodified molecule in solution is limited.

Experimental and Computational Methodologies

Protocol:

  • Sample Preparation: A solution of the purified monosaccharide is prepared in a suitable deuterated solvent, typically D₂O, to a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard one-dimensional (1D) ¹H spectra and two-dimensional (2D) correlation experiments (e.g., COSY, TOCSY) are recorded to assign all proton resonances.

  • Coupling Constant Measurement: The vicinal proton-proton coupling constants (³J(H,H)) are measured from the fine splitting of the signals in the high-resolution 1D ¹H spectrum.

  • Conformational Analysis: The experimentally determined ³J(H,H) values are used in the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the coupled protons. For a rigid chair conformation, the observed coupling constants will be consistent with the expected dihedral angles (e.g., large coupling for anti-periplanar protons, small for gauche). For a molecule in dynamic equilibrium, the observed coupling constants will be a population-weighted average of the values for the individual conformers.

Protocol:

  • Model Building: The 3D structures of the different conformations (e.g., ⁴C₁, ¹C₄, skew-boats) of the monosaccharide are built using molecular modeling software.

  • Geometry Optimization: The geometries of the conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311++G**).[3]

  • Energy Calculation: The single-point energies of the optimized geometries are calculated at a high level of theory to obtain accurate relative energies.

  • Solvation Effects: To simulate the behavior in solution, a continuum solvation model (e.g., Polarizable Continuum Model, PCM) is often employed to account for the influence of the solvent.

  • Free Energy Calculation: Vibrational frequency calculations are performed to obtain the zero-point vibrational energies and thermal corrections, which are then used to calculate the Gibbs free energies of the different conformers. The relative free energies determine the equilibrium populations of the conformers.

Visualizing Conformational Equilibrium

The following diagram illustrates the chair-flip equilibrium that is central to the conformational analysis of pyranose rings.

G cluster_glucose β-D-Glucopyranose cluster_altrose β-D-Altropyranose Glc_4C1 ⁴C₁ (All Equatorial) Glc_1C4 ¹C₄ (All Axial) Glc_4C1->Glc_1C4 High Energy Barrier Glc_1C4->Glc_4C1 Favored Alt_4C1 ⁴C₁ (2 Axial OH) Alt_1C4 ¹C₄ (3 Axial Groups) Alt_4C1->Alt_1C4 Low Energy Barrier

References

A Comparative Guide to the Bioactivity of D-Altrose and Other Rare Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of carbohydrate research is expanding beyond common sugars to explore the unique biological activities of their rare counterparts. These monosaccharides, while scarce in nature, exhibit a range of intriguing physiological effects, from anti-cancer and antioxidant properties to metabolic regulation. This guide provides a comparative analysis of the bioactivity of several rare sugars, with a special focus on the current state of knowledge regarding D-altrose. While comprehensive data on D-altrose remains limited, this document summarizes available findings and contrasts them with the more extensively studied rare sugars: D-allose, D-psicose (D-allulose), D-tagatose, and L-sorbose.

Comparative Bioactivity of Rare Sugars

The following tables summarize the quantitative data on the key biological activities of D-altrose and other rare sugars.

Table 1: Anticancer Activity
SugarCancer Cell LineAssayResults (e.g., IC50, Inhibition %)Citation(s)
D-Altrose MOLT-4F (human leukemia)Proliferation AssayShowed inhibitory activity at 20 mM[1]
D-Allose OVCAR-3 (human ovarian carcinoma)MTT AssaySignificant dose-dependent inhibition[2]
MIA PaCa-2 (pancreatic cancer)MTT AssayIC50: 53.25 mM[3]
BxPC-3 (pancreatic cancer)MTT AssayIC50: >100 mM[3]
SK-OV-3 (ovarian cancer)MTT AssayIC50: >100 mM[3]
RT112, 253J, J82 (bladder cancer)MTT Assay50 mM inhibited viability to 60.9-68.4%[4][5]
Head and Neck Cancer CellsProliferation AssayDose-dependent decrease in survival[6]
L-Sorbose Huh7 (liver cancer)CCK-8 AssayIC50 (48h): 27.32 mM[6]
HepG2 (liver cancer)CCK-8 AssayIC50 (48h): 34.89 mM[6]
Table 2: Antioxidant Activity
SugarAssayKey FindingsCitation(s)
D-Altrose General StatementSuppresses reactive oxygen species (ROS) production in mitochondria by competing with D-glucose.[7]
Maillard Reaction with OvalbuminAltrose-ovalbumin complexes showed high antioxidant activity.[8]
D-Allose ROS ScavengingEliminated hydroxyl radicals to the same extent as D-glucose; did not scavenge hydrogen peroxide or superoxide (B77818) anions.[9][10]
Mitochondrial ROS ProductionSuppressed D-glucose-dependent ROS production in Neuro2A cells.[9][10]
Neutrophil ROS ProductionPotent inhibitory effect on ROS production from stimulated neutrophils.[11]
D-Psicose Maillard Reaction with LysineMaillard reaction products exhibited antioxidant potential.[5]
General StatementPossesses antioxidant properties.[12]
Table 3: Anti-Inflammatory Activity
SugarModelKey FindingsCitation(s)
D-Allose Cerebral Ischemia/Reperfusion in ratsReduced infarct volume, suppressed MPO activity, and decreased COX-2 expression.[13]
Table 4: Metabolic Effects
SugarBioactivityModelKey FindingsCitation(s)
D-Tagatose Anti-DiabeticHumans with Type 2 Diabetes15 g, three times daily for 2-10 months, significantly reduced HbA1c. 7.5 g, three times daily for 6 months, reduced fasting glucose.[10]

Signaling Pathways and Mechanisms of Action

The distinct bioactivities of these rare sugars are rooted in their unique interactions with cellular machinery. The following diagrams illustrate the known signaling pathways.

D_Allose_Anticancer_Pathway cluster_membrane Cell Membrane D_Allose D-Allose TXNIP TXNIP (Tumor Suppressor) D_Allose->TXNIP Induces Expression ROS ROS Production D_Allose->ROS mTOR mTOR Signaling D_Allose->mTOR Inhibits Cell_Membrane GLUT1 GLUT1 Glucose_Uptake Glucose Uptake TXNIP->GLUT1 Inhibits Expression Glycolysis Glycolysis Glucose_Uptake->Glycolysis Cell_Growth Cancer Cell Growth Inhibition Glycolysis->Cell_Growth Deprives Energy Apoptosis Apoptosis ROS->Apoptosis Autophagy Autophagy mTOR->Autophagy

Caption: D-Allose anticancer signaling pathway.

D_Tagatose_Glycemic_Control D_Tagatose D-Tagatose (Oral Intake) Intestine Small Intestine D_Tagatose->Intestine Liver Liver D_Tagatose->Liver Disaccharidases Intestinal Disaccharidases (e.g., sucrase, maltase) D_Tagatose->Disaccharidases Inhibits Glycogenolysis Hepatic Glycogenolysis D_Tagatose->Glycogenolysis Inhibits Glycogen_Synthesis Glycogen Synthesis D_Tagatose->Glycogen_Synthesis Promotes Intestine->Disaccharidases Liver->Glycogenolysis Liver->Glycogen_Synthesis Carb_Absorption Carbohydrate Absorption Disaccharidases->Carb_Absorption Blood_Glucose Reduced Postprandial Blood Glucose Carb_Absorption->Blood_Glucose Glycogenolysis->Blood_Glucose Contributes to Glycogen_Synthesis->Blood_Glucose Reduces

Caption: D-Tagatose mechanism for glycemic control.

L_Sorbose_Anticancer_Pathway L_Sorbose L-Sorbose GLUT5 GLUT5 Transporter L_Sorbose->GLUT5 Internalized via KHK Ketohexokinase (KHK) GLUT5->KHK Phosphorylated by S1P L-Sorbose-1-Phosphate (S-1-P) KHK->S1P Hexokinase Hexokinase S1P->Hexokinase Inactivates Glycolysis Glycolysis Hexokinase->Glycolysis Mitochondria Mitochondrial Dysfunction Glycolysis->Mitochondria Leads to ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: L-Sorbose anticancer signaling pathway.

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to facilitate the replication and further investigation of the reported findings.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the rare sugar (e.g., D-altrose, D-allose) and appropriate controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.

Reactive Oxygen Species (ROS) Scavenging Assay

This assay is used to determine the antioxidant capacity of a compound by measuring its ability to scavenge reactive oxygen species.

Principle: A cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is used. Inside the cell, esterases deacetylate DCFH-DA to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the rare sugar for a specified period.

  • Loading with DCFH-DA: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30-60 minutes at 37°C.

  • Induction of Oxidative Stress: After removing the DCFH-DA solution, wash the cells with PBS. Add a ROS-inducing agent (e.g., H₂O₂, tert-butyl hydroperoxide) in the presence or absence of the test sugar.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: The ROS scavenging activity is calculated as the percentage reduction in fluorescence intensity in the presence of the test compound compared to the control with the ROS inducer alone.

Anti-Inflammatory (Nitric Oxide) Assay

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in stimulated macrophages.

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the rare sugar for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Data Analysis: A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Conclusion and Future Directions

The comparative analysis of rare sugars reveals a fascinating spectrum of biological activities. D-allose and L-sorbose show significant promise as anticancer agents, while D-tagatose is a strong candidate for managing metabolic disorders like type 2 diabetes. D-psicose also exhibits beneficial metabolic and antioxidant properties.

The bioactivity of D-altrose, however, remains largely uncharted territory. The limited available data suggests potential antioxidant and weak anti-proliferative effects, but a comprehensive understanding of its biological functions is lacking. This significant knowledge gap presents a compelling opportunity for future research. Elucidating the mechanisms of action of D-altrose and quantifying its effects on various biological systems will be crucial to unlocking its potential therapeutic or nutraceutical applications. Further comparative studies, particularly those employing the standardized protocols outlined in this guide, are essential to build a more complete picture of the structure-activity relationships among rare sugars and to fully harness their potential for improving human health.

References

A Spectroscopic Showdown: Unveiling the Structural Nuances of α- and β-Altrose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of D-altrose anomers, complete with experimental data and detailed protocols.

Altrose, a C-3 epimer of mannose, is a rare aldohexose sugar that has garnered interest in various biochemical studies. Like other monosaccharides, altrose exists in cyclic hemiacetal forms, giving rise to two anomers: alpha (α) and beta (β). These anomers, differing only in the stereochemistry at the anomeric carbon (C-1), exhibit distinct physical and biological properties. Consequently, their accurate identification and characterization are paramount in research and development. This guide provides a detailed spectroscopic comparison of α- and β-D-altropyranose using nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy, supplemented with established experimental protocols.

While extensive spectroscopic data for more common sugars like glucose are readily available, detailed comparative data for altrose anomers are less common in the public domain. This guide combines general principles of carbohydrate spectroscopy with available data to present a comprehensive comparison.

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative data for the spectroscopic analysis of α- and β-D-altropyranose. These values are based on established trends for aldohexopyranoses.

Table 1: ¹H NMR Spectroscopic Data (Expected Values in D₂O)

Protonα-D-Altropyranose Chemical Shift (δ, ppm)β-D-Altropyranose Chemical Shift (δ, ppm)Key Differentiating Features
H-1 ~5.1~4.8The anomeric proton (H-1) of the α-anomer is typically observed at a higher chemical shift (downfield) compared to the β-anomer. The coupling constant ³J(H1,H2) is also diagnostic, being smaller for the α-anomer (~2-4 Hz, axial-equatorial) than for the β-anomer (~7-9 Hz, diaxial).[1]
H-2 ~3.8~3.6
H-3 ~4.0~3.9
H-4 ~3.9~3.8
H-5 ~4.1~3.7
H-6a ~3.8~3.8
H-6b ~3.7~3.7

Table 2: ¹³C NMR Spectroscopic Data (Expected Values in D₂O)

Carbonα-D-Altropyranose Chemical Shift (δ, ppm)β-D-Altropyranose Chemical Shift (δ, ppm)Key Differentiating Features
C-1 ~93~97The anomeric carbon (C-1) chemical shift is highly sensitive to the anomeric configuration. The C-1 of the β-anomer is typically deshielded and appears at a higher chemical shift compared to the α-anomer.[2]
C-2 ~72~75
C-3 ~70~73
C-4 ~68~71
C-5 ~72~76
C-6 ~62~62

Note: Specific ¹³C NMR spectra for α- and β-D-altrose are available in the SpectraBase database, which can be consulted for precise, experimentally determined values.[3][4]

Table 3: Vibrational Spectroscopy Data (Expected Frequencies in cm⁻¹)

Vibrational Modeα-D-Altropyranoseβ-D-AltropyranoseKey Differentiating Features
Anomeric Region (IR) ~840-850~890-900The "anomeric region" in the IR spectrum is particularly useful for distinguishing anomers. The α-anomer typically shows a characteristic band around 844 cm⁻¹, while the β-anomer exhibits a band around 891 cm⁻¹.[5]
Anomeric Region (Raman) ~830-850~770-780Raman spectroscopy also reveals differences in the anomeric region, providing complementary information to IR spectroscopy.[6]
O-H Stretch 3200-36003200-3600Broad bands characteristic of hydroxyl groups.
C-H Stretch 2800-30002800-3000
Fingerprint Region 400-1500400-1500Complex region with numerous bands sensitive to the overall molecular structure.

Experimental Protocols

Accurate spectroscopic analysis relies on meticulous experimental procedures. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of the altrose anomers to determine chemical shifts and coupling constants.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the altrose anomer sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

    • Lyophilize the sample twice from D₂O to minimize the residual HDO signal.

    • After the final lyophilization, dissolve the sample in 100% D₂O.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.

    • Acquire ¹H NMR spectra at a controlled temperature (e.g., 298 K).

    • Use a standard single-pulse experiment with water suppression (e.g., presaturation).

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to obtain singlets for each carbon.

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the ¹H spectra to the residual HDO signal (δ 4.79 ppm at 298 K) or an internal standard like DSS.

    • Reference the ¹³C spectra using an internal or external standard.

    • Integrate the signals to determine the relative populations of the anomers if a mixture is present.

    • Measure the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups and anomeric-specific vibrational modes.

Methodology:

  • Sample Preparation:

    • For solid-state analysis, prepare a KBr pellet by mixing a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr, ~200 mg) and pressing the mixture into a transparent disk.

    • Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation and Data Acquisition:

    • Use a Fourier-transform infrared (FT-IR) spectrometer.

    • Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the pure KBr pellet or the empty ATR crystal.

    • Acquire the sample spectrum and ratio it against the background spectrum to obtain the absorbance or transmittance spectrum.

    • A typical resolution is 4 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the hydroxyl (O-H), alkyl (C-H), and carbon-oxygen (C-O) stretching and bending vibrations.

    • Pay close attention to the fingerprint region (1500-600 cm⁻¹) and the anomeric region (~800-900 cm⁻¹) for bands that differentiate the α- and β-anomers.[5]

Raman Spectroscopy

Objective: To acquire the Raman scattering spectrum, which provides complementary vibrational information to IR spectroscopy.

Methodology:

  • Sample Preparation:

    • Solid samples can be analyzed directly by placing them in a sample holder or a glass capillary tube.

    • Aqueous solutions can also be analyzed, as water is a weak Raman scatterer.

  • Instrumentation and Data Acquisition:

    • Use a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm to minimize fluorescence).

    • Focus the laser beam on the sample.

    • Collect the scattered light and direct it to a detector.

    • The spectrum is typically plotted as intensity versus the Raman shift (in cm⁻¹).

  • Data Analysis:

    • Analyze the Raman spectrum for characteristic bands corresponding to the vibrational modes of the molecule.

    • Compare the spectra of the two anomers, focusing on the anomeric region and other parts of the fingerprint region for differentiating features.[6]

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic comparison of the alpha- and beta-anomers of altrose.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Altrose Anomers cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion start Pure Anomers of Altrose (α and β) nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Acquire Spectra ir IR Spectroscopy (FT-IR/ATR) start->ir Acquire Spectra raman Raman Spectroscopy start->raman Acquire Spectra nmr_data Analyze Chemical Shifts (δ) and Coupling Constants (J) nmr->nmr_data ir_data Analyze Vibrational Frequencies (Anomeric & Fingerprint Regions) ir->ir_data raman_data Analyze Raman Shifts (Anomeric & Fingerprint Regions) raman->raman_data comparison Comparative Analysis of Spectroscopic Data nmr_data->comparison ir_data->comparison raman_data->comparison conclusion Structural Elucidation and Differentiation of Anomers comparison->conclusion

Caption: Workflow for the spectroscopic comparison of altrose anomers.

References

Validating the Structure of beta-D-Altrose: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of carbohydrates is a cornerstone of glycobiology and drug development. The stereochemical complexity of monosaccharides like beta-D-altropyranose presents a significant analytical challenge. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the validation of the this compound structure, supported by experimental data and detailed protocols.

Comparison with Alternative Methods

While various techniques can provide structural information, 2D NMR offers a unique combination of in-solution, detailed connectivity data without the need for crystallization.

Feature2D NMR SpectroscopyX-ray CrystallographyMass Spectrometry (MS)
Principle Measures nuclear spin properties and through-bond/space correlations in solution.Diffraction of X-rays by a crystalline lattice.Measures the mass-to-charge ratio of ionized molecules.
Sample Phase SolutionCrystalline SolidGas/Solution
Information Detailed atom connectivity (COSY, HSQC, HMBC), stereochemistry (J-couplings, NOE), and conformational dynamics.Precise 3D atomic coordinates in a static, crystalline state.Molecular weight, fragmentation patterns, and sequence (for oligosaccharides).
Strengths - Non-destructive- Provides data on native conformation in solution- Detailed connectivity information- High resolution- Unambiguous 3D structure- High sensitivity- Can analyze complex mixtures
Limitations - Lower sensitivity than MS- Complex spectra for large molecules- Requires soluble samples- Requires high-quality crystals- Crystal packing can influence conformation- Does not provide information on dynamics in solution- Does not directly provide 3D structure or stereochemistry

Data Presentation: 2D NMR for this compound

The validation of the this compound structure is achieved through a combination of 1D and 2D NMR experiments. The following tables summarize the expected chemical shifts and key 2D correlations.

Table 1: 1H and 13C Chemical Shifts for this compound in D2O

Position13C Chemical Shift (δ) ppm1H Chemical Shift (δ) ppm (Predicted*)
C-193.3~4.8 (d)
C-272.3~3.7 (dd)
C-372.1~3.8 (t)
C-465.8~3.9 (t)
C-575.6~3.6 (m)
C-663.1~3.7 (m), ~3.8 (m)

Table 2: Key 2D NMR Correlations for this compound

ExperimentCorrelationInterpretation
COSY H-1 ↔ H-23JH1,H2 coupling confirms the connectivity between the anomeric proton and the proton at C-2.
H-2 ↔ H-33JH2,H3 coupling.
H-3 ↔ H-43JH3,H4 coupling.
H-4 ↔ H-53JH4,H5 coupling.
H-5 ↔ H-6a, H-6b3JH5,H6 couplings.
HSQC C-1 ↔ H-1Direct one-bond correlation, definitively assigning the anomeric carbon and proton.
C-2 ↔ H-2Direct one-bond correlation.
C-3 ↔ H-3Direct one-bond correlation.
C-4 ↔ H-4Direct one-bond correlation.
C-5 ↔ H-5Direct one-bond correlation.
C-6 ↔ H-6a, H-6bDirect one-bond correlation.
HMBC C-1 ↔ H-22JC1,H2 correlation confirms the connectivity around the anomeric center.
C-2 ↔ H-12JC2,H1 correlation.
C-2 ↔ H-32JC2,H3 correlation.
C-3 ↔ H-2, H-42JC3,H2 and 2JC3,H4 correlations.
C-4 ↔ H-3, H-52JC4,H3 and 2JC4,H5 correlations.
C-5 ↔ H-4, H-6a, H-6b2JC5,H4 and 2JC5,H6 correlations.
C-6 ↔ H-52JC6,H5 correlation.

Experimental Protocols

A general workflow for the 2D NMR analysis of a monosaccharide like this compound is outlined below.

1. Sample Preparation

  • Dissolve 5-10 mg of the carbohydrate sample in 0.5-0.6 mL of high-purity deuterium (B1214612) oxide (D2O).

  • Lyophilize the sample twice from D2O to exchange all labile protons (e.g., hydroxyl protons) with deuterium.

  • Finally, dissolve the sample in 100% D2O and transfer to a 5 mm NMR tube.

  • Add a small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing (δ = 0.00 ppm).

2. 1D 1H NMR Acquisition

  • Acquire a standard 1D 1H NMR spectrum to assess sample purity and concentration.

  • Optimize spectral parameters such as the spectral width, acquisition time, and relaxation delay.

  • Apply water suppression techniques if residual HOD signal is significant.

3. 2D NMR Acquisition

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings. A standard gradient-selected COSY (gCOSY) sequence is typically used. Key parameters include the spectral width in both dimensions, the number of increments in the indirect dimension (t1), and the number of scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. A gradient-selected, sensitivity-enhanced HSQC experiment is recommended. The spectral widths in the 1H (F2) and 13C (F1) dimensions should be set to encompass all relevant signals. The one-bond coupling constant (1JCH) is typically set to an average value of 145 Hz for carbohydrates.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (typically 2-3 bond) correlations between protons and carbons. A gradient-selected HMBC sequence is used. The long-range coupling constant (nJCH) is typically optimized for a range of values, often around 8 Hz.

4. Data Processing and Analysis

  • Process the acquired 2D data using appropriate software (e.g., TopSpin, Mnova, ACD/Labs).

  • Apply window functions (e.g., sine-bell) in both dimensions to improve resolution and signal-to-noise.

  • Perform Fourier transformation and phase correction.

  • Analyze the cross-peaks in each spectrum to establish the correlations outlined in Table 2. Start the assignment from the well-resolved anomeric proton (H-1) and "walk" through the spin system using the COSY correlations. Use the HSQC and HMBC data to confirm assignments and establish the carbon skeleton.

Mandatory Visualization

The logical workflow for validating the structure of this compound using 2D NMR can be visualized as a flowchart.

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis and Structure Confirmation H1_NMR 1H NMR Assign_H1 Assign Anomeric Proton (H-1) H1_NMR->Assign_H1 Stereochemistry Determine Stereochemistry (J-couplings) H1_NMR->Stereochemistry Analyze J-couplings C13_NMR 13C NMR Assign_Carbons Assign all Carbons C13_NMR->Assign_Carbons COSY COSY Trace_Spins Trace H-H Spin System COSY->Trace_Spins HSQC HSQC HSQC->Assign_Carbons HMBC HMBC Confirm_Connectivity Confirm C-C Connectivity HMBC->Confirm_Connectivity Assign_H1->Trace_Spins Use as starting point Assign_Protons Assign all Protons Trace_Spins->Assign_Protons Assign_Protons->Assign_Carbons via HSQC Assign_Carbons->Confirm_Connectivity via HMBC Confirm_Connectivity->Stereochemistry Final_Structure Validated this compound Structure Stereochemistry->Final_Structure

A Comparative Guide to the Enzymatic Degradation of Altrose-Containing Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altrose, a rare aldohexose sugar, and its corresponding oligosaccharides are of growing interest in glycobiology and therapeutic development due to their unique stereochemistry. The enzymatic degradation of these oligosaccharides is a critical area of study for understanding their metabolic fate, potential prebiotic activity, and for the controlled release of bioactive molecules. However, dedicated enzymes for the specific degradation of altrose-containing oligosaccharides are not yet well-characterized. This guide provides a comparative analysis of candidate enzymes with broad substrate specificities that could potentially degrade altrose-containing oligosaccharides. The information presented is based on existing data for structurally related substrates, offering a foundational resource for initiating research in this specialized area.

Comparative Analysis of Potential Degrading Enzymes

Given the rarity of altrose in nature, enzymes with broad substrate specificity are the most likely candidates for the degradation of altrose-containing oligosaccharides. The following table summarizes key characteristics of such enzymes, which could be investigated for their activity on these novel substrates.

Enzyme TypeSource OrganismGlycoside Hydrolase FamilyKnown SubstratesOptimal pHOptimal Temperature (°C)
β-GlycosidaseMarine BacteroidetesGH2β-galacturonide, β-glucuronide6.0 - 8.030 - 40
β-Glucosidase (cytosolic)Homo sapiensGH1β-glycosylated xenobiotics, glucosylceramides6.0 - 7.037
XyloglucanaseAspergillus nigerGH74Xyloglucan, β-1,4-glucan4.5 - 5.540 - 50
α-L-arabinofuranosidaseBifidobacterium longumGH51Arabinoxylans, arabinogalactans5.0 - 6.537 - 45

Experimental Protocols

General Enzymatic Degradation Assay

This protocol describes a general method for assessing the degradation of a hypothetical altrose-containing oligosaccharide.

Materials:

  • Altrose-containing oligosaccharide (substrate)

  • Candidate enzyme (e.g., broad-specificity β-glycosidase)

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH adjusted to the enzyme's optimum)

  • Deionized water

  • Microcentrifuge tubes

  • Water bath or incubator

Procedure:

  • Prepare a stock solution of the altrose-containing oligosaccharide in deionized water.

  • Prepare a stock solution of the candidate enzyme in the appropriate assay buffer.

  • In a microcentrifuge tube, combine the substrate solution, assay buffer, and enzyme solution to a final reaction volume (e.g., 100 µL). The final concentrations of substrate and enzyme should be optimized based on preliminary experiments.

  • Incubate the reaction mixture at the enzyme's optimal temperature for a defined period (e.g., 1, 2, 4, 8, and 24 hours).

  • At each time point, terminate the reaction by heating the sample at 100°C for 10 minutes.

  • Centrifuge the sample to pellet any denatured protein.

  • Analyze the supernatant for degradation products using HPLC or Mass Spectrometry.

Product Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a carbohydrate analysis column (e.g., amine-bonded silica)

  • Refractive Index Detector (RID) or Pulsed Amperometric Detector (PAD)

Mobile Phase:

  • Acetonitrile (B52724):Water gradient (e.g., starting from 80:20 and decreasing the acetonitrile concentration over time)

Procedure:

  • Filter the supernatant from the enzymatic degradation assay through a 0.22 µm syringe filter.

  • Inject an appropriate volume (e.g., 10-20 µL) of the filtered sample onto the HPLC column.

  • Run the HPLC method with the defined gradient.

  • Monitor the elution of oligosaccharides and potential monosaccharide products.

  • Quantify the degradation by comparing the peak areas of the substrate and product peaks to a standard curve of the starting oligosaccharide and expected monosaccharides.

Product Analysis by Mass Spectrometry (MS)

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS) coupled with liquid chromatography (LC-MS) or direct infusion.

Procedure:

  • Dilute the supernatant from the enzymatic assay in a suitable solvent for ESI (e.g., 50% acetonitrile with 0.1% formic acid).

  • Introduce the sample into the mass spectrometer.

  • Acquire mass spectra in a positive or negative ion mode over a relevant m/z range.

  • Identify the parent oligosaccharide and any smaller degradation products by their mass-to-charge ratios.

  • Tandem MS (MS/MS) can be performed on the product ions to confirm their identity by fragmentation analysis.

Enzyme Kinetics using the 3,5-Dinitrosalicylic Acid (DNSA) Assay

This assay measures the release of reducing sugars, which is a product of glycosidic bond cleavage.[1]

Materials:

  • DNSA reagent (1% 3,5-dinitrosalicylic acid, 30% sodium potassium tartrate, 0.4 M NaOH)

  • Substrate solutions of varying concentrations

  • Enzyme solution

  • Spectrophotometer

Procedure:

  • Set up a series of reactions with a fixed enzyme concentration and varying concentrations of the altrose-containing oligosaccharide.

  • Incubate the reactions at the optimal temperature for a short period where the reaction rate is linear.

  • Stop the reactions by adding the DNSA reagent.

  • Heat the samples at 100°C for 5-15 minutes to allow for color development.

  • Cool the samples to room temperature and measure the absorbance at 540 nm.

  • Create a standard curve using known concentrations of altrose (or another appropriate reducing sugar).

  • Calculate the initial reaction velocities (V₀) from the standard curve.

  • Determine the Michaelis-Menten constants (Km and Vmax) by plotting V₀ against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_reaction Enzymatic Reaction cluster_data Data Interpretation Substrate Altrose-Oligosaccharide Incubation Incubation at Optimal Temp/pH Substrate->Incubation Enzyme Candidate Enzyme Enzyme->Incubation Buffer Assay Buffer Buffer->Incubation HPLC HPLC Analysis Incubation->HPLC Reaction Quenching MS Mass Spectrometry Incubation->MS Reaction Quenching Kinetics Enzyme Kinetics (DNSA) Incubation->Kinetics Time Points Degradation Degradation Profile HPLC->Degradation Products Product Identification MS->Products Km_Vmax Km and Vmax Kinetics->Km_Vmax Signaling_Pathway cluster_extracellular Extracellular cluster_degradation Enzymatic Degradation cluster_intracellular Intracellular Signaling Altrose_Oligo Altrose-Oligosaccharide Enzyme Glycoside Hydrolase Altrose_Oligo->Enzyme Altrose_Mono Altrose Enzyme->Altrose_Mono Degradation Sensor Sugar Sensor/Transporter Altrose_Mono->Sensor MAPK_Cascade MAPK Cascade (e.g., MEK, ERK) Sensor->MAPK_Cascade Activation TF Transcription Factor (e.g., AP-1) MAPK_Cascade->TF Phosphorylation Gene_Expression Gene Expression (Stress Response, Metabolism) TF->Gene_Expression Nuclear Translocation & Regulation

References

D-gulose vs. D-allose: A Comparative Analysis of Anti-proliferative Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the contrasting anti-cancer activities of two rare sugars, D-gulose and D-allose, supported by experimental data and mechanistic insights.

The search for novel anti-cancer agents with high efficacy and minimal side effects has led researchers to explore the therapeutic potential of rare sugars. Among these, D-allose has emerged as a promising candidate with demonstrated anti-proliferative effects across a variety of cancer cell lines. In contrast, its stereoisomer, D-gulose, appears to lack significant anti-cancer activity. This guide provides a comprehensive comparison of the anti-proliferative efficacy of D-gulose and D-allose, presenting available experimental data, detailing methodologies of key experiments, and visualizing the pertinent signaling pathways.

Quantitative Analysis of Anti-proliferative Effects

The anti-proliferative activities of D-gulose and D-allose have been evaluated in several cancer cell lines. The available data, primarily from a direct comparative study and various studies on D-allose, are summarized below. Research on the anti-proliferative effects of D-gulose is notably limited compared to the more extensively studied D-allose.

SugarCell LineConcentration (mM)Inhibition of Cell Proliferation (%)IC50 (mM)Reference
D-Gulose MOLT-4F (Human Leukemia)5Not significant> 20[1]
DU-145 (Human Prostate Cancer)5Not significant> 20[1]
D-Allose MOLT-4F (Human Leukemia)546%~5.2[1][2]
HuH-7 (Hepatocellular Carcinoma)5066.34%-[3]
MDA-MB-231 (Breast Adenocarcinoma)5052.93%-[3]
SH-SY5Y (Neuroblastoma)5052.82%-[3]
MIA PaCa-2 (Pancreatic Cancer)--53.25[4]
OVCAR-3 (Ovarian Cancer)50Significant Inhibition-[4]
U251MG (Glioblastoma)50Significant Inhibition-[5]
U87MG (Glioblastoma)50Significant Inhibition-[5]
RT112, 253J, J82 (Bladder Cancer)10-50Dose-dependent Inhibition-[6]

Note: The study on MOLT-4F and DU-145 cells directly compared a panel of rare sugars, where D-gulose showed no significant anti-proliferative activity at the tested concentration. In contrast, D-allose has demonstrated significant, dose-dependent anti-proliferative effects across a range of cancer cell lines.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative analysis are provided below. These protocols are based on standard laboratory procedures and information extracted from the referenced studies.

Cell Culture and Proliferation Assay (MTT Assay)

The anti-proliferative effects of D-gulose and D-allose are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., MOLT-4F, DU-145, HuH-7, MDA-MB-231, SH-SY5Y) are seeded in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of D-gulose or D-allose (e.g., 5 mM, 10 mM, 25 mM, 50 mM). Control wells receive medium without the sugars. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).[7][8]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the untreated control cells.

G cluster_workflow Experimental Workflow: Anti-Proliferation Assay A Seed cancer cells in 96-well plates B Incubate for 24h (cell attachment) A->B C Treat with D-gulose or D-allose B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % inhibition H->I

Workflow for assessing anti-proliferative effects.
Western Blot Analysis for TXNIP and GLUT1

Western blotting is employed to investigate the molecular mechanism of action, specifically the expression levels of Thioredoxin-Interacting Protein (TXNIP) and Glucose Transporter 1 (GLUT1).

  • Cell Lysis: Cells treated with D-allose or D-gulose and control cells are washed with ice-cold PBS and then lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against TXNIP, GLUT1, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

D-allose: A Multi-faceted Anti-proliferative Agent

D-allose exerts its anti-cancer effects through several interconnected mechanisms. A key mechanism is the upregulation of Thioredoxin-Interacting Protein (TXNIP), a known tumor suppressor.[1][3][9] Increased TXNIP expression leads to the downregulation of Glucose Transporter 1 (GLUT1), which is often overexpressed in cancer cells to meet their high energy demands.[3] This reduction in GLUT1 curtails glucose uptake, leading to energy depletion and inhibition of cell growth.[3]

Furthermore, D-allose has been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[9] Elevated ROS levels cause oxidative stress, leading to cellular damage and apoptosis.[9] The combination of metabolic stress and oxidative damage contributes to the potent anti-proliferative and pro-apoptotic effects of D-allose.[9] Some studies also indicate that D-allose can induce cell cycle arrest, further halting cancer cell proliferation.[3]

G cluster_pathway D-allose Anti-proliferative Signaling Pathway D_allose D-allose TXNIP TXNIP (Upregulation) D_allose->TXNIP ROS ROS Production (Induction) D_allose->ROS GLUT1 GLUT1 (Downregulation) TXNIP->GLUT1 inhibits Glucose_Uptake Glucose Uptake (Inhibition) GLUT1->Glucose_Uptake Energy_Depletion Energy Depletion Glucose_Uptake->Energy_Depletion Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Growth_Inhibition Cell Growth Inhibition Energy_Depletion->Cell_Growth_Inhibition Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Growth_Inhibition->Apoptosis

Signaling pathway of D-allose's anti-proliferative action.
D-gulose: Lack of a Defined Anti-proliferative Mechanism

In stark contrast to D-allose, there is a significant lack of evidence supporting any anti-proliferative activity for D-gulose. The direct comparative study by Hirata et al. (2009) showed no significant inhibition of cancer cell proliferation by D-gulose at the tested concentrations.[1] Consequently, no specific signaling pathways or molecular mechanisms have been elucidated for D-gulose in the context of anti-cancer efficacy.

Conclusion

The available experimental evidence clearly indicates a significant disparity in the anti-proliferative efficacy of D-gulose and D-allose. D-allose demonstrates potent, dose-dependent inhibition of proliferation across a wide range of cancer cell lines through well-defined mechanisms involving the upregulation of TXNIP, downregulation of GLUT1, and induction of oxidative stress. Conversely, D-gulose has not shown significant anti-proliferative activity in the limited studies available, and its mechanism of action in cancer cells remains uninvestigated. For researchers and drug development professionals, D-allose represents a promising rare sugar for further investigation as a potential anti-cancer therapeutic agent, while D-gulose, based on current data, does not appear to be a viable candidate for this application. Further research could explore the structural basis for this difference in biological activity between the two C-3 epimers.

References

Conformational Analysis of Altropyranose vs. Idopyranose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational landscapes of D-altropyranose and D-idopyranose. The inherent conformational flexibility of these epimers plays a crucial role in their biological activity and recognition by enzymes and receptors. Understanding their conformational equilibria is therefore of significant interest in glycobiology and drug development. This document summarizes key experimental and computational data to highlight the distinct conformational preferences of these two hexopyranoses.

Introduction to Conformational Flexibility

Most aldohexopyranoses predominantly adopt a single, stable 4C1 chair conformation in solution. However, certain epimers, such as altrose and idose, exhibit significant conformational flexibility due to unfavorable steric interactions in the chair conformations. This leads to a dynamic equilibrium between multiple conformers, including the alternative 1C4 chair and various boat and skew-boat forms. The energy difference between these conformers is often small, allowing for facile interconversion.

Conformational Landscape of D-Altropyranose

D-Altrose is characterized by an axial hydroxyl group at C3 in its 4C1 conformation, which introduces conformational instability. Experimental and computational studies on D-altrose and its derivatives indicate a strong influence of the anomeric configuration on the conformational equilibrium.

The α-anomer of D-altropyranose predominantly adopts the 4C1 chair conformation. This is supported by studies on methyl α-D-altropyranoside, where the 4C1 chair is found to be the most energetically favorable conformation in various phases (solution, gas phase, and crystal).

In contrast, the β-anomer of D-altropyranose exists as a dynamic equilibrium between the 4C1 and 1C4 chair conformations. This flexibility arises from the minimization of steric strain, which is not fully resolved in a single chair form.

Conformational Landscape of D-Idopyranose

D-Idopyranose is renowned for its exceptional conformational flexibility, with a complex equilibrium involving the 4C1 and 1C4 chair forms, as well as a significant contribution from the 2SO skew-boat conformation. This high degree of flexibility is a key factor in the biological roles of iduronic acid, a component of glycosaminoglycans like heparin.

The conformational equilibrium of both α- and β-D-idopyranose is a finely balanced interplay of steric and electronic effects, with different computational models sometimes predicting different lowest-energy conformers. Ab initio calculations have suggested that for α-D-idopyranose, the 1C4 conformer is the lowest in energy, while for the β-anomer, the 4C1 conformer is preferred. However, other force fields find the 4C1 conformer to be the most stable for both anomers.

Quantitative Conformational Data

The following tables summarize available quantitative data from computational studies and Nuclear Magnetic Resonance (NMR) spectroscopy for the conformational analysis of D-altropyranose and D-idopyranose. It is important to note that the computational data may originate from different studies employing varied methodologies, which can influence the results.

Table 1: Calculated Relative Conformational Free Energies (kJ/mol)

Sugar AnomerConformerCalculated Relative Free Energy (kJ/mol)Reference
α-D-Altropyranose 4C10.0 (most stable)General observation for derivatives
1C4Higher in energy
β-D-Altropyranose 4C1~0.0 - 1.0In dynamic equilibrium
1C4~0.0 - 1.0In dynamic equilibrium
α-D-Idopyranose 4C10.86 (relative to β-1C4)[1]
1C40.0 (lowest energy for α-anomer)[1][2]
OS2Higher in energy[1]
β-D-Idopyranose 4C10.0 (lowest energy for β-anomer)[1][2]
1C4Higher in energy[1]
OS2Higher in energy[1]

Table 2: Experimental 1H-1H Vicinal Coupling Constants (3JH,H) in Hz

Sugar AnomerCoupling ConstantExperimental Value (Hz)Inferred Conformation(s)
Methyl α-D-Altropyranoside J1,2~1.84C1 (axial H1, equatorial H2)
J2,3~3.54C1 (equatorial H2, axial H3)
J3,4~3.04C1 (axial H3, axial H4)
J4,5~1.04C1 (axial H4, equatorial H5)
Methyl β-D-Altropyranoside J1,2~1.5Mixture of 4C1 and 1C4
J2,3~3.5Mixture of 4C1 and 1C4
J3,4~3.0Mixture of 4C1 and 1C4
J4,5~1.0Mixture of 4C1 and 1C4
α-D-Idopyranose J1,25.1Mixture of 4C1, 1C4, and OS2
J2,38.3Mixture of 4C1, 1C4, and OS2
β-D-Idopyranose J1,21.3Mixture of 4C1, 1C4, and OS2
J2,33.5Mixture of 4C1, 1C4, and OS2

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

A standard protocol for the conformational analysis of pyranoses using NMR spectroscopy involves the following steps:

  • Sample Preparation: The carbohydrate is dissolved in a suitable deuterated solvent (e.g., D2O, DMSO-d6).

  • Data Acquisition: One-dimensional (1D) 1H NMR spectra are acquired at a specific temperature. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are performed to assign all proton resonances.

  • Coupling Constant Measurement: The vicinal proton-proton coupling constants (3JH,H) are accurately measured from the 1D 1H NMR spectrum.

  • Karplus Equation Analysis: The experimental 3JH,H values are used in conjunction with the Karplus equation, which relates the coupling constant to the dihedral angle between the coupled protons. This allows for the determination of the preferred ring conformation(s). For conformationally flexible molecules, the observed coupling constants are a population-weighted average of the coupling constants of the individual conformers.

Computational Chemistry for Conformational Analysis

Computational methods provide detailed insights into the relative energies and geometries of different conformers. A general workflow includes:

  • Initial Structure Generation: The 3D structures of the different possible conformers (e.g., 4C1, 1C4, boat, and skew-boat forms) are generated.

  • Geometry Optimization: The geometry of each conformer is optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT) or molecular mechanics force fields (e.g., CHARMM, AMBER).

  • Energy Calculation: The relative energies (e.g., Gibbs free energy) of the optimized conformers are calculated to determine their relative populations at a given temperature.

  • NMR Parameter Calculation: NMR parameters, such as chemical shifts and coupling constants, can be calculated for each conformer and compared with experimental data to validate the computational model.

Visualization of Methodologies

Experimental_Workflow cluster_NMR NMR Spectroscopy sample_prep Sample Preparation data_acq 1D/2D NMR Data Acquisition sample_prep->data_acq j_coupling Measure 3J(H,H) Coupling Constants data_acq->j_coupling karplus Karplus Analysis j_coupling->karplus conformation Determine Conformation(s) karplus->conformation

Fig. 1: Experimental workflow for NMR-based conformational analysis.

Computational_Workflow cluster_Comp Computational Analysis struct_gen Generate Initial Conformers geom_opt Geometry Optimization struct_gen->geom_opt energy_calc Calculate Relative Energies geom_opt->energy_calc nmr_calc Calculate NMR Parameters geom_opt->nmr_calc validation Compare with Experiment energy_calc->validation nmr_calc->validation

Fig. 2: Workflow for computational conformational analysis.

Conclusion

The conformational analysis of D-altropyranose and D-idopyranose reveals significant differences in their flexibility and the nature of their conformational equilibria. While the α-anomer of altropyranose shows a preference for the 4C1 chair, its β-anomer exists as a mixture of chair forms. D-Idopyranose, in both its anomeric forms, exhibits a more complex and dynamic equilibrium that includes chair and skew-boat conformations. These distinct conformational behaviors are a direct consequence of their stereochemistry and have profound implications for their biological functions. The quantitative data and methodologies presented in this guide provide a valuable resource for researchers in glycobiology and drug design, aiding in the rational design of carbohydrate-based molecules with specific conformational properties.

References

A Comparative Analysis of Mannose 6-Phosphate Residue Content in Recombinant Lysosomal Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of mannose 6-phosphate (M6P) residue content in various recombinant lysosomal enzymes. The M6P content is a critical quality attribute for these enzymes, as it is the key targeting signal for their uptake into lysosomes via M6P receptors, a crucial step for the efficacy of enzyme replacement therapies (ERTs) for lysosomal storage diseases.[1][2]

Data Presentation: Comparative M6P Content

The following table summarizes the mannose 6-phosphate content of several commercially available recombinant lysosomal enzymes. This data is essential for comparing the potential efficacy of different ERT products.

Recombinant Lysosomal EnzymeM6P Content (mol/mol enzyme)
Agalsidase alfa2.1[1][2]
Agalsidase beta2.9[1][2]
Modified α-N-acetylgalactosaminidase5.9[1][2]
Alglucosidase alfa0.7[1][2]
Laronidase2.5[1][2]
Idursulfase3.2[1][2]
Imiglucerase<0.3[1][2]

Signaling Pathway and Experimental Workflow

To understand the significance of M6P and the methods for its quantification, the following diagrams illustrate the M6P-dependent lysosomal targeting pathway and a general experimental workflow for M6P analysis.

M6P_Signaling_Pathway cluster_golgi Golgi Apparatus cluster_endolysosomal Endo-lysosomal Pathway cis-Golgi cis-Golgi trans-Golgi trans-Golgi cis-Golgi->trans-Golgi Protein Transport Lysosomal_Enzyme Lysosomal_Enzyme cis-Golgi->Lysosomal_Enzyme Addition of M6P tag M6P_Receptor M6P_Receptor trans-Golgi->M6P_Receptor Binding at pH 6.5-6.7 Late_Endosome Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Maturation Late_Endosome->Lysosome Enzyme Delivery Late_Endosome->M6P_Receptor Dissociation at pH <6.0 Lysosomal_Enzyme->cis-Golgi Synthesis & N-glycosylation M6P_Receptor->trans-Golgi Recycling M6P_Receptor->Late_Endosome Vesicular Transport M6P_Experimental_Workflow Glycoprotein_Sample Glycoprotein Sample (e.g., Recombinant Enzyme) Acid_Hydrolysis Acid Hydrolysis (e.g., 6.75 M TFA, 100°C, 1.5h) Glycoprotein_Sample->Acid_Hydrolysis Derivatization Derivatization (Optional, for HPLC) (e.g., with PMP) Acid_Hydrolysis->Derivatization Chromatography Chromatographic Separation (HPAEC-PAD or HPLC) Acid_Hydrolysis->Chromatography Direct Analysis (HPAEC-PAD) Derivatization->Chromatography Quantification Quantification of M6P Chromatography->Quantification

References

A Researcher's Guide to Validating Pyranose Ring Puckering in X-ray Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of carbohydrate structures is paramount. This guide provides a comprehensive comparison of methods for validating the puckering of pyranose rings in structures derived from X-ray crystallography, supported by experimental data and detailed protocols.

The three-dimensional conformation of pyranose rings is critical to the biological function of carbohydrates, influencing everything from molecular recognition to enzymatic activity. While X-ray crystallography provides high-resolution structural data, errors in model building and refinement can lead to chemically implausible or incorrect ring conformations. Therefore, rigorous validation of pyranose ring puckering is an essential step in structural analysis.

Methods for Pyranose Ring Puckering Validation

The validation of pyranose ring puckering primarily relies on a combination of geometric analysis of the crystallographic model and comparison with experimental electron density data. Several software tools and parameters have been developed to facilitate this process. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful complementary technique for assessing ring conformation in solution.

X-ray Structure Validation Methods

Cremer-Pople Puckering Parameters:

A cornerstone of ring conformation analysis, the Cremer-Pople parameters (Q, θ, and φ) provide a quantitative description of the three-dimensional shape of a six-membered ring.[1][2][3]

  • Total Puckering Amplitude (Q): This parameter describes the extent of puckering or deviation from a planar conformation. A larger Q value indicates a more puckered ring.

  • Polar Angle (θ): This angle defines the type of pucker. For pyranose rings, specific θ values correspond to canonical conformations:

    • Chair (C): θ = 0° for ⁴C₁ and θ = 180° for ¹C₄.

    • Boat (B): θ = 90°.

    • Skew-Boat (S): θ = 90°.

    • Half-Chair (H): Intermediate θ values.

    • Envelope (E): Intermediate θ values.

  • Azimuthal Angle (φ): This angle describes the location of the puckering around the ring.

The expected low-energy conformation for most D-pyranoses is the ⁴C₁ chair, while L-pyranoses typically adopt a ¹C₄ chair conformation.[4] Deviations from these low-energy states should be carefully scrutinized and supported by strong electron density.

Software Tools for Automated Validation:

Several software packages have been developed to automate the analysis of carbohydrate structures.

  • Privateer: This is a comprehensive and widely used tool for the validation of carbohydrate structures.[5][6] It performs stereochemical validation, automatically calculates Cremer-Pople parameters to assess ring conformation, and evaluates the fit of the model to the experimental electron density by calculating the Real Space Correlation Coefficient (RSCC).[7][8] Furthermore, Privateer can compare the determined glycan structure against established glycomics databases to identify potential inconsistencies in linkage and composition.[5]

  • Legacy Tools (CARP and pdb-care): While largely superseded by more modern software, CARP (CArbohydrate Ramachandran Plot) was used to evaluate glycosidic linkage torsion angles, and pdb-care (PDB CArbohydrate REsidue check) was employed for validating nomenclature and connectivity.[4] These tools laid the groundwork for the integrated validation approaches available today.

Real Space Correlation Coefficient (RSCC):

The RSCC is a critical measure of how well the atomic model of a monosaccharide fits the experimental electron density map.[9] It is calculated by comparing the electron density calculated from the atomic model with the observed electron density. A higher RSCC value indicates a better fit. For monosaccharides, an RSCC value above 0.80 is generally considered to indicate a good fit of the model to the data.[8] Low RSCC values for a pyranose ring may suggest an incorrect conformation or poor model quality.

Alternative Validation Method: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful method for determining the conformation of pyranose rings in solution. The primary NMR parameters used for this purpose are the vicinal proton-proton coupling constants (³J(H,H)).[10][11] The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the full set of ³J(H,H) values around the pyranose ring, it is possible to determine the predominant ring conformation in solution. This provides an important point of comparison to the solid-state structure determined by X-ray crystallography.

Comparison of Validation Parameters

The following table summarizes the key quantitative parameters used in the validation of pyranose ring puckering.

ParameterDescriptionMethod of DeterminationInterpretation of "Good" Value
Cremer-Pople Q (Å) Total puckering amplitudeCalculation from atomic coordinatesTypically ~0.5-0.6 Å for a well-defined chair conformation.
Cremer-Pople θ (°) Defines the type of puckerCalculation from atomic coordinates~0° for ⁴C₁ chair, ~180° for ¹C₄ chair. Significant deviations suggest non-chair conformations.
Cremer-Pople φ (°) Defines the location of puckerCalculation from atomic coordinatesVaries depending on the specific boat or skew-boat conformation.
RSCC Real Space Correlation CoefficientComparison of model to electron density> 0.80 for monosaccharides indicates a good fit to the experimental data.
³J(H,H) (Hz) Vicinal proton-proton coupling constantNMR SpectroscopyLarge (~7-10 Hz) for trans-diaxial protons, small (~1-3 Hz) for axial-equatorial or equatorial-equatorial protons.

Experimental Protocols

X-ray Crystallography and Structure Validation

The determination and validation of a pyranose-containing crystal structure is a multi-step process.

  • Crystallization: The first and often most challenging step is to obtain well-ordered crystals of the glycoprotein (B1211001) or carbohydrate-protein complex.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[12]

  • Data Processing: The intensities of the diffraction spots are integrated and scaled to produce a set of structure factor amplitudes.

  • Phase Determination: The "phase problem" is solved using methods such as molecular replacement, isomorphous replacement, or anomalous dispersion to obtain an initial electron density map.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined iteratively to improve the agreement between the calculated and observed diffraction data. This is the stage where incorrect ring conformations can be introduced if not carefully monitored.

  • Validation: Throughout and after refinement, the model is rigorously validated using the methods described above. Software like Privateer is used to check the geometry, conformation, and fit to density of the pyranose rings. Any outliers or questionable conformations are inspected and, if necessary, rebuilt and re-refined.

NMR Spectroscopy for Conformational Analysis
  • Sample Preparation: The carbohydrate sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: A series of one- and two-dimensional NMR experiments are performed. For conformational analysis, high-resolution 1D ¹H NMR and 2D experiments like COSY (Correlation Spectroscopy) are crucial for assigning all the proton resonances and measuring their coupling constants.

  • Spectral Analysis: The resulting spectra are processed and analyzed to extract the chemical shifts and ³J(H,H) coupling constants for all the protons in the pyranose ring.

  • Conformational Interpretation: The measured ³J(H,H) values are used in conjunction with the Karplus equation to determine the dihedral angles and, consequently, the predominant ring conformation in solution.

Visualizing the Validation Workflow

The following diagrams illustrate the workflow for X-ray structure validation of pyranose ring puckering and the logical relationship between the key validation parameters.

G X-ray Structure Validation Workflow for Pyranose Rings cluster_0 Experimental Data cluster_1 Structure Solution & Refinement cluster_2 Validation cluster_3 Final Model Xtal Crystallization & Data Collection Diff_Data Diffraction Data (Intensities) Xtal->Diff_Data Phasing Phase Determination Diff_Data->Phasing eDensity Electron Density Map Phasing->eDensity Model_Building Initial Model Building eDensity->Model_Building Refinement Iterative Refinement Model_Building->Refinement Refinement->eDensity Validation Puckering Validation (e.g., Privateer) Refinement->Validation Validation->Refinement Rebuild/Re-refine CP_Params Cremer-Pople Parameters Validation->CP_Params RSCC_Calc RSCC Calculation Validation->RSCC_Calc Geo_Check Geometric Checks Validation->Geo_Check Final_Model Validated Structural Model CP_Params->Final_Model RSCC_Calc->Final_Model Geo_Check->Final_Model G Relationship of Pyranose Puckering Validation Parameters PDB PDB Coordinates CP Cremer-Pople Parameters (Q, θ, φ) PDB->CP calculates RSCC Real Space Correlation Coefficient (RSCC) PDB->RSCC compares model for eDensity Electron Density Map eDensity->RSCC compares density for Conformation Ring Conformation (e.g., ⁴C₁ Chair) CP->Conformation defines RSCC->Conformation supports/refutes Software Validation Software (e.g., Privateer) Software->CP automates calculation of Software->RSCC automates calculation of Software->Conformation provides overall assessment of

References

Diffusion-Ordered NMR Spectroscopy: A Powerful Tool for Anomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of carbohydrate chemistry and drug development, the precise characterization of anomers—isomers of cyclic monosaccharides that differ only in the configuration at the anomeric carbon—is of paramount importance. The anomeric form of a carbohydrate can significantly influence its biological activity, physicochemical properties, and therapeutic efficacy. While various analytical techniques can be employed for anomer separation, Diffusion-Ordered NMR Spectroscopy (DOSY) has emerged as a powerful, non-invasive method for resolving and characterizing anomers in solution. This guide provides an objective comparison of DOSY's performance with other alternatives, supported by experimental data, and offers detailed experimental protocols for its implementation.

The Principle of DOSY for Anomer Separation

DOSY separates the NMR signals of different molecular species in a mixture based on their translational diffusion coefficients.[1] In solution, molecules are in constant Brownian motion, and their diffusion rate is primarily dependent on their size and shape, as well as the viscosity of the solvent and the temperature.[2] Although anomers have the same molecular weight, subtle differences in their three-dimensional structure and solvation shell can lead to distinct diffusion coefficients.[1] The α- and β-anomers of a sugar can differ in the orientation of a single hydroxyl group, which in turn affects their hydrodynamic radius and their interaction with the solvent, making them distinguishable by DOSY.[1]

Performance of DOSY in Anomer Separation: A Quantitative Overview

Experimental data from various studies demonstrate the capability of DOSY to successfully separate the α- and β-anomers of a range of carbohydrates. The following table summarizes the diffusion coefficients for several anomeric pairs, showcasing the measurable differences that enable their separation.

CarbohydrateAnomerDiffusion Coefficient (D) x 10⁻¹⁰ m²/sSolventTemperature (°C)
D-Glucose α-anomer7.6D₂O30
β-anomer5.8D₂O30
Phenyl β-D-glucopyranoside α-anomer5.6D₂O30
β-anomer5.9D₂O30
Arbutin α-anomer5.9D₂O30
β-anomer5.8D₂O30
Permethylated α-D-glucopyranoside α-anomer10.0Cyclohexane-d₁₂Not Specified
Permethylated α-D-galactopyranoside α-anomer9.33Cyclohexane-d₁₂Not Specified
Permethylated β-D-galactopyranoside β-anomer9.33Cyclohexane-d₁₂Not Specified
Permethylated α-D-mannopyranoside α-anomer9.33Cyclohexane-d₁₂Not Specified

Note: The diffusion coefficients are subject to variations based on experimental conditions such as concentration, solvent viscosity, and temperature.

Comparison with Alternative Techniques: DOSY vs. HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of carbohydrate isomers, including anomers.[3] A comparative analysis of DOSY and HPLC reveals distinct advantages and limitations for each method in the context of anomer separation.

FeatureDiffusion-Ordered NMR Spectroscopy (DOSY)High-Performance Liquid Chromatography (HPLC)
Principle of Separation Based on differences in translational diffusion coefficients (molecular size and shape in solution).[1]Based on differential partitioning between a stationary phase and a mobile phase.[3]
Sample State In solution, non-destructive.[1]In solution, requires passage through a column.
Separation Efficiency Can resolve anomers with subtle differences in hydrodynamic radii. Resolution is dependent on the difference in diffusion coefficients.High-resolution separation is achievable with optimized columns and mobile phases. Can separate complex mixtures of isomers.[3]
Structural Information Provides detailed structural information from the NMR spectrum simultaneously with diffusion data.Provides retention time data for identification, but no intrinsic structural information. Often coupled with other detectors (e.g., MS (B15284909), NMR) for structural elucidation.
Sample Throughput Relatively low throughput, as NMR experiments can be time-consuming.High throughput is possible with automated systems.
Method Development Requires optimization of NMR parameters (e.g., diffusion time, gradient strength).Requires extensive method development, including column selection, mobile phase optimization, and temperature control.
Sample Consumption Requires a relatively small amount of sample, which can be recovered.Sample is consumed during the analysis.
Cost High initial investment for NMR spectrometer.Lower initial investment compared to NMR.

Experimental Protocols for DOSY-based Anomer Separation

The following provides a generalized yet detailed methodology for performing a DOSY experiment for anomer separation.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the carbohydrate is soluble and stable. D₂O is commonly used for water-soluble carbohydrates.[1]

  • Concentration: Prepare a solution of the carbohydrate at a concentration suitable for NMR analysis, typically in the range of 10-20 mM.[1]

  • Internal Standard (Optional): An internal standard with a known and distinct diffusion coefficient can be added for calibration and to ensure the accuracy of the measurements.

  • Filtration: Filter the sample to remove any particulate matter that could interfere with the NMR measurement.

  • Equilibration: Allow the sample to thermally equilibrate in the NMR spectrometer for at least 15-20 minutes before starting the experiment to minimize convection effects.

NMR Data Acquisition
  • Spectrometer: A high-field NMR spectrometer equipped with a pulsed-field gradient (PFG) probe is required.

  • Pulse Sequence: A stimulated echo (STE) or a convection-compensated pulse sequence is typically used for DOSY experiments on small molecules. The bipolar pulse pair longitudinal eddy current delay (BPP-LED) sequence is a common choice.[4]

  • Key Parameters:

    • Diffusion Time (Δ): This is the time during which molecular diffusion is observed. Typical values range from 50 to 200 ms for small molecules.[1]

    • Gradient Pulse Duration (δ): The duration of the gradient pulses. Typical values are in the range of 1-4 ms.

    • Gradient Strength: A series of spectra are acquired with incrementally increasing gradient strengths. The range should be chosen to achieve a signal attenuation from ~95% to ~5% of the initial intensity for the molecules of interest.

    • Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.

    • Other Parameters: Standard NMR parameters such as spectral width, number of scans, and relaxation delay should be optimized for the specific sample.

Data Processing and Analysis
  • Software: Specialized software (e.g., Bruker TopSpin with the DOSY module, Mnova) is used to process the 2D DOSY data.

  • Processing Steps:

    • Fourier Transform: The raw data is Fourier transformed in the chemical shift dimension (F2).

    • Diffusion Dimension Processing: The signal decay along the gradient strength dimension is analyzed. This is typically done using a Laplace transform or a mono-exponential fitting algorithm to extract the diffusion coefficient for each resonance.

    • DOSY Spectrum Generation: The processed data is displayed as a 2D spectrum with the chemical shift on one axis and the diffusion coefficient on the other.

  • Data Interpretation: In the final DOSY spectrum, the signals corresponding to each anomer will align at different diffusion coefficient values, allowing for their clear separation and identification.

Mandatory Visualizations

DOSY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis A Dissolve Carbohydrate in Deuterated Solvent B Filter Sample A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Thermal Equilibration D->E F Acquire 2D DOSY Data (Varying Gradient Strength) E->F G Fourier Transform (F2) F->G H Process Diffusion Dimension (Laplace Transform/Fitting) G->H I Generate 2D DOSY Spectrum H->I J Separate Anomer Signals Based on Diffusion Coefficient I->J K Identify and Characterize Anomers J->K

Caption: Experimental workflow for anomer separation using DOSY NMR.

DOSY_Principle cluster_mixture Anomeric Mixture in Solution cluster_diffusion Differential Diffusion cluster_dosy DOSY Separation A α-anomer C Different Hydrodynamic Radii Due to Structural Differences A->C diffuses at D(α) B β-anomer B->C diffuses at D(β) D DOSY Spectrum C->D NMR Measurement E α-anomer signal at D(α) D->E F β-anomer signal at D(β) D->F

Caption: Principle of anomer separation by DOSY based on diffusion differences.

References

Safety Operating Guide

Navigating the Safe Disposal of beta-D-Altrofuranose: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice lies in minimizing waste generation.[1] This can be achieved by ordering only the necessary quantities of chemicals, maintaining a current chemical inventory, and exploring options for sharing surplus materials with other laboratories.[1] When waste is generated, it is crucial to handle it in a manner that is safe for both personnel and the environment.

Quantitative Data and Physical Properties

A summary of the known physical and chemical properties of beta-D-Altrofuranose is presented below. This information is critical for its safe handling and storage.

PropertyValueSource
Molecular Formula C₆H₁₂O₆PubChem
Molecular Weight 180.16 g/mol PubChem
Physical State Solid (presumed)General chemical knowledge
Solubility Soluble in water (presumed as a sugar)General chemical knowledge

Disposal Protocol for beta-D-Altrofuranose

As beta-D-Altrofuranose is a water-soluble sugar, small, uncontaminated quantities may often be disposed of down the sanitary sewer, provided this is in accordance with local, state, and federal regulations. However, for larger quantities or any contaminated waste, a more stringent disposal protocol is required.

Personal Protective Equipment (PPE): Before handling beta-D-Altrofuranose, ensure the following PPE is worn:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemically resistant gloves

Disposal of Small, Uncontaminated Quantities (<100g):

  • Dissolution: If in solid form, dissolve the beta-D-Altrofuranose in a volume of water that is at least 100 times its mass.

  • pH Neutralization: Check the pH of the solution. If it is not within the neutral range (typically 5.5-9.5), adjust it using a suitable dilute acid or base.

  • Flushing: Pour the neutralized solution down the drain with a copious amount of cold running water (at least 20 parts water to 1 part solution).[2] This ensures that the concentration in the wastewater system is negligible.[2]

Disposal of Large Quantities (>100g) or Contaminated Waste:

  • Collection: Place the waste in a clearly labeled, sealed, and chemically compatible container.[3] The label should prominently display "Waste beta-D-Altrofuranose" and a comprehensive list of any contaminants.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[1][4] This area must be at or near the point of generation and should be inspected weekly for any signs of leakage.[1][4]

  • Segregation: Ensure that the waste is segregated from incompatible materials. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.[4]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal. Do not attempt to dispose of large quantities or contaminated chemical waste through regular trash or sewer systems.[5]

Disposal of Empty Containers:

Empty containers that previously held beta-D-Altrofuranose should be triple-rinsed with water. The rinsate from this process can be disposed of down the drain. After thorough rinsing and defacing the original label, the container can typically be disposed of in the regular trash.[2]

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of beta-D-Altrofuranose.

G cluster_start Start cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathway start Beta-D-Altrofuranose Waste is_contaminated Contaminated with hazardous material? start->is_contaminated quantity Quantity > 100g? is_contaminated->quantity No hazardous_waste Collect, Label, and Store as Hazardous Waste is_contaminated->hazardous_waste Yes drain_disposal Dissolve, Neutralize, and Flush Down Drain quantity->drain_disposal No quantity->hazardous_waste Yes contact_ehs Contact EHS for Pickup hazardous_waste->contact_ehs

Caption: Decision-making workflow for beta-D-Altrofuranose disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of beta-D-Altrofuranose, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-altropyranose
Reactant of Route 2
beta-D-altropyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.